2,1,3-Benzoxadiazol-4-ylmethanol
Description
Properties
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMFOBEJCALFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383587 | |
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175609-19-5 | |
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzoxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2,1,3-Benzoxadiazol-4-ylmethanol (CAS 175609-19-5).[2] This compound serves as a valuable building block for the development of novel therapeutic agents and functional materials. The guide details a robust synthetic pathway, from the foundational 2,1,3-benzoxadiazole to the target alcohol, and outlines the essential analytical techniques for its thorough characterization.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Moiety
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in the scientific community. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient oxadiazole ring, impart a range of interesting characteristics to its derivatives. These compounds have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Furthermore, the inherent fluorescence of many benzoxadiazole derivatives makes them valuable as probes in biological imaging and as components in organic electronics.[4][5] The introduction of a hydroxymethyl group at the 4-position of the benzoxadiazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a key intermediate in the synthesis of more complex molecules.
Synthetic Pathway: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2,1,3-benzoxadiazole. This strategy involves the introduction of a formyl group at the 4-position, followed by its selective reduction to the corresponding alcohol.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 1: Synthesis of the Precursor, 2,1,3-Benzoxadiazole
The synthesis of the starting material, 2,1,3-benzoxadiazole, is a well-established procedure that begins with the cyclization of 2-nitroaniline.[5]
Experimental Protocol:
-
Step 1a: Synthesis of 2,1,3-Benzoxadiazole-1-oxide: In a suitable reaction vessel, 2-nitroaniline is treated with a strong oxidizing agent, such as sodium hypochlorite, in a basic medium. A phase-transfer catalyst, like tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases. The reaction is typically stirred at room temperature for several hours.
-
Step 1b: Reduction to 2,1,3-Benzoxadiazole: The resulting 2,1,3-Benzoxadiazole-1-oxide is then reduced to the desired benzoxadiazole. A common and effective method for this transformation is the use of triphenylphosphine in a solvent like toluene, heated at reflux.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,1,3-benzoxadiazole.
Part 2: Formylation of 2,1,3-Benzoxadiazole
The introduction of a formyl group at the 4-position of the benzoxadiazole ring can be achieved through electrophilic aromatic substitution. While a specific protocol for the formylation of 2,1,3-benzoxadiazole is not extensively reported, methods such as the Vilsmeier-Haack or Duff reaction are plausible approaches. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.
Proposed Experimental Protocol (Vilsmeier-Haack Formylation):
-
To a solution of 2,1,3-benzoxadiazole in a suitable solvent, such as 1,2-dichloroethane, the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added at a controlled temperature, typically 0 °C.
-
The reaction mixture is then heated to promote the formylation reaction.
-
Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium acetate.
-
The product, 2,1,3-benzoxadiazole-4-carbaldehyde, is extracted with an organic solvent and purified by column chromatography.
Part 3: Reduction to this compound
The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1][3]
Experimental Protocol:
-
2,1,3-Benzoxadiazole-4-carbaldehyde is dissolved in a protic solvent, typically methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The use of a protic solvent is crucial as it participates in the reaction mechanism.[6]
-
The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed, as monitored by thin-layer chromatography.
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The product, this compound, is then extracted with an appropriate organic solvent, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 175609-19-5 | [2] |
| Molecular Formula | C₇H₆N₂O₂ | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not reported, to be determined experimentally | - |
Spectroscopic Data (Expected):
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxadiazole ring, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 4-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the methylene group (CH₂OH) is expected to resonate in the range of 60-70 ppm, while the aromatic carbons will appear in the downfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.14 m/z).
Conclusion and Future Perspectives
This technical guide has outlined a reliable and practical approach for the synthesis and characterization of this compound. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this valuable chemical intermediate. The versatility of the hydroxymethyl group opens up numerous possibilities for the further derivatization of the 2,1,3-benzoxadiazole scaffold, enabling the exploration of new chemical space in the quest for novel drugs and advanced materials. The detailed characterization workflow ensures the unambiguous identification and quality control of the synthesized compound, which is paramount for its application in subsequent research and development endeavors.
References
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Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. Retrieved from [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5. Retrieved from [Link]
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An In-depth Technical Guide to 2,1,3-Benzoxadiazol-4-ylmethanol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Benzoxadiazole Scaffold in Medicinal Chemistry
The 2,1,3-benzoxadiazole, also known as benzofurazan, represents a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and compact, rigid structure make it an attractive building block for the design of novel therapeutic agents and molecular probes. While much of the research has focused on substituted derivatives, particularly in the 7-position, a thorough understanding of the core functionalities is paramount for further innovation. This technical guide provides a comprehensive overview of 2,1,3-Benzoxadiazol-4-ylmethanol, a key derivative featuring a reactive hydroxymethyl group, offering a gateway for diverse chemical modifications. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and the broader context of its potential applications in medicinal chemistry.
I. Core Chemical Identity and Physicochemical Profile
This compound is a bicyclic aromatic compound featuring a benzene ring fused to an oxadiazole ring, with a hydroxymethyl substituent at the 4-position.
Chemical Structure:
This seemingly simple structure possesses a unique arrangement of heteroatoms that dictates its chemical behavior and potential biological interactions.
Physicochemical Data Summary
| Property | Value (Experimental or Predicted) | Source/Method |
| CAS Number | 175609-19-5 | [Matrix Fine Chemicals, Thermo Scientific Chemicals][1][2] |
| Molecular Formula | C₇H₆N₂O₂ | [Matrix Fine Chemicals, Thermo Scientific Chemicals][1][2] |
| Molecular Weight | 150.14 g/mol | [Thermo Scientific Chemicals][2] |
| Appearance | Likely a solid at room temperature. | Inferred from related benzoxadiazole compounds. |
| Melting Point | Predicted: 100-130 °C | Estimation based on related structures. For example, 2,1,3-benzoxadiazole has a melting point of 69 °C[2]. The addition of a polar hydroxymethyl group would be expected to increase the melting point due to hydrogen bonding. |
| Boiling Point | Predicted: >300 °C (decomposes) | High boiling point is expected due to the aromatic nature and hydrogen bonding capability. Decomposition at higher temperatures is common for such heterocyclic compounds[3]. |
| Solubility | Predicted: - Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)- Likely Soluble: Methanol, Ethanol- Sparingly Soluble: Acetone, Dichloromethane (DCM)- Slightly to Sparingly Soluble: Water | Based on the solubility profile of a related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, which is soluble in polar aprotic solvents like DMSO[1][4]. The hydroxymethyl group will contribute to some water solubility. |
| pKa | Predicted: - Acidic (alcohol): ~14-15- Basic (oxadiazole nitrogens): Very weakly basic, likely pKa < 1 | The alcoholic proton will have a pKa similar to other benzylic alcohols. The nitrogen atoms in the oxadiazole ring are generally not basic due to the delocalization of their lone pairs within the aromatic system. |
| LogP (XLogP3) | Predicted: ~1.0 - 1.5 | This predicted value suggests moderate lipophilicity, indicating a reasonable balance between aqueous and lipid solubility, a desirable trait for potential drug candidates. |
| Purity | Commercially available at ≥97% | [Thermo Scientific Chemicals][2] |
II. Strategic Synthesis of the Benzoxadiazole Core
The synthesis of 2,1,3-benzoxadiazole derivatives typically proceeds through the construction of the heterocyclic ring from an appropriately substituted benzene precursor. A plausible and commonly employed route to this compound is a multi-step process starting from a substituted o-nitroaniline.
Proposed Synthetic Pathway
The following diagram illustrates a strategic pathway for the synthesis of this compound. This pathway is constructed based on established methodologies for the synthesis of related benzoxadiazole derivatives[2][3][5].
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Discovery of novel 2,1,3-Benzoxadiazole derivatives
An In-Depth Technical Guide to the Discovery of Novel 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzoxadiazole, also known as benzofurazan, represents a heterocyclic scaffold of profound significance in the realms of medicinal chemistry and materials science.[1] Its derivatives are distinguished by a wide spectrum of biological activities, including notable anticancer and antimicrobial properties, and are increasingly utilized as sophisticated fluorescent probes and components in organic electronics.[1][2][3] This guide provides a comprehensive exploration of the methodologies and strategic considerations integral to the discovery and development of novel 2,1,3-benzoxadiazole derivatives. We will traverse the entire discovery pipeline, from foundational synthetic strategies and detailed characterization protocols to the application of computational chemistry for rational design. The ensuing discussion is grounded in field-proven insights, emphasizing the causality behind experimental choices to equip researchers with the knowledge to innovate within this promising chemical space.
Foundational Synthesis of the 2,1,3-Benzoxadiazole Core
The versatility of the 2,1,3-benzoxadiazole scaffold begins with its accessible synthesis. A robust and frequently employed pathway starts from 2-nitroaniline, proceeding through a cyclization and subsequent reduction. This approach provides a reliable route to the core structure, which can then be functionalized to generate a diverse library of derivatives.
The causality behind this two-step process is rooted in efficiency and control. The initial cyclization to the N-oxide intermediate is a high-yield reaction, and its subsequent reduction to the final benzoxadiazole core is typically clean, facilitating purification.[4] This modularity is crucial for downstream derivatization efforts.
Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole (7)
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6) [4][5]
-
To a 500-mL flask, add 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (TBAB) (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt. KOH solution (7 mL).
-
Stir the mixture vigorously to ensure proper phase transfer catalysis by TBAB.
-
Add sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise to the stirring mixture at room temperature. The exotherm should be managed to maintain a steady reaction rate.
-
Continue stirring at room temperature for 7 hours.
-
Following the reaction period, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 100 mL) to recover any remaining product.
-
Combine all organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product, 2,1,3-benzoxadiazole-1-oxide (6), which can often be used without further purification.
Step 2: Synthesis of 2,1,3-Benzoxadiazole (7) [4][5]
-
In a 250-mL flask, combine the crude 2,1,3-benzoxadiazole-1-oxide (6) (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
-
Reflux the mixture for 3 hours. The triphenylphosphine acts as an oxygen scavenger, reducing the N-oxide.
-
After cooling to room temperature, filter the mixture to remove triphenylphosphine oxide.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the material via silica gel chromatography using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole (7) as a pure yellow solid.
Advanced Derivatization Strategies
With the core synthesized, strategic derivatization is employed to modulate the compound's physicochemical and biological properties. A key strategy involves selective bromination at the 4 and 7 positions of the benzoxadiazole ring.[4] This step is critical as it installs reactive handles for subsequent cross-coupling reactions, such as the Sonogashira coupling.[4] This reaction allows for the introduction of various aryl acetylene moieties, effectively extending the π-conjugated system and creating D-π-A-π-D (Donor-π-Acceptor-π-Donor) structures.[5][6] This structural motif is fundamental to tuning the compound's photophysical properties, such as absorption and emission wavelengths, for applications in fluorescence imaging and materials science.[5][7][8]
Comprehensive Physicochemical Characterization
A newly synthesized derivative is a mere curiosity until rigorously characterized. A multi-faceted analytical approach is essential to confirm its structure and elucidate its electronic and photophysical properties.
-
Structural Verification: Standard techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide an unambiguous confirmation of the chemical structure.[4]
-
Photophysical Analysis: The unique fluorescent properties of these derivatives are a major focus.
-
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques reveal the wavelengths of maximum absorption and emission. Derivatives often absorb in the visible region (~419 nm) and exhibit strong, solvent-dependent fluorescence.[5][6][9] The difference between these maxima, known as the Stokes' shift, is often large for these compounds due to an intramolecular charge transfer (ICT) excited state.[5][6]
-
Quantum Yield Measurement: The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process. Notably, 2,1,3-benzoxadiazole derivatives can exhibit significantly higher quantum yields compared to their analogous 2,1,3-benzothiadiazole (BTD) counterparts, making them superior candidates for bright fluorescent probes.[7]
-
-
Electrochemical Analysis: Cyclic voltammetry is used to probe the molecule's electronic landscape, determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are used to calculate the electrochemical band gap, which shows a strong correlation with the optical band gap derived from spectroscopy.[5][6][9]
-
Thermal Stability: Thermogravimetric Analysis (TGA) is performed to assess the compound's stability at elevated temperatures, a critical parameter for applications in organic electronics.[5][6][9]
Table 1: Representative Physicochemical Data for Novel Derivatives
| Property | Typical Value Range | Significance |
| Max Absorption (λ_abs) | ~419 - 437 nm[5][8] | Determines the optimal excitation wavelength. |
| Max Emission (λ_em) | ~502 - 590 nm (bluish-green to yellow)[7][10] | Defines the color of fluorescence. |
| Stokes' Shift | ~3,779 cm⁻¹[5][6] | A large shift is desirable to minimize self-absorption. |
| Quantum Yield (ΦF) | 0.30 - 0.54[7] | High values indicate bright fluorescence. |
| Electrochemical Band Gap | 2.48 - 2.70 eV[5][6][9] | Correlates with electronic and optical properties. |
| Thermal Degradation Temp. | >300 °C[5][6][9] | Indicates high stability for material applications. |
Rational Design Through Computational Modeling
Modern drug and materials discovery heavily leverages in silico techniques to predict molecular properties, thereby saving significant time and resources.[1] Theoretical studies provide deep insights into electronic structure and reactivity, guiding the rational design of novel derivatives with tailored characteristics.[1]
Core Computational Methodologies
-
Density Functional Theory (DFT): DFT is the workhorse for determining optimized molecular geometries and electronic structures, offering an excellent balance of accuracy and computational cost.[1]
-
Time-Dependent DFT (TD-DFT): This extension of DFT is used to simulate electronic absorption and emission spectra, allowing for direct comparison with experimental results and validation of the computational model.[6]
Protocol: In Silico Property Prediction
-
Structure Building: Construct the 3D model of the proposed 2,1,3-benzoxadiazole derivative.
-
Geometry Optimization: Perform a ground-state geometry optimization using DFT. A common and effective method is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[1][11]
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as HOMO/LUMO energies.
-
Excited State Calculation: Use TD-DFT to calculate the energies of excited states to predict UV-Vis absorption and emission spectra.
-
Analysis & Iteration: Compare the predicted properties with desired target values. If necessary, modify the molecular structure and repeat the process to design derivatives with optimized characteristics before committing to laboratory synthesis.
Key Applications in Drug Discovery and Materials Science
The structural and electronic properties of 2,1,3-benzoxadiazole derivatives make them highly valuable in diverse scientific fields.
Medicinal Chemistry & Chemical Biology
-
Antitubercular Agents: A significant breakthrough has been the identification of benzoxa-[4][5][6]-diazole substituted amino acid hydrazides as potent and selective inhibitors of Mycobacterium tuberculosis (Mtb).[2] The modular synthesis of these compounds allows for systematic modification at three distinct sites (the hydrazine, amino acid, and benzodiazole core), enabling fine-tuning of antibacterial activity and cytotoxicity.[2]
-
Fluorescent Probes: The inherent fluorescence of the scaffold is widely exploited. Nitrobenzoxadiazole (NBD) derivatives, in particular, are used as fluorescent tags to study cellular metabolism and label specific biological targets.[11] For example, a derivative of 2-phenylindole-3-acetamide incorporating the 7-nitro-2,1,3-benzoxadiazol-4-yl moiety was developed as a fluorescent probe for the peripheral-type benzodiazepine receptor, enabling visualization of the receptor in mitochondria.[12]
Materials Science
-
Luminescent Liquid Crystals: By attaching elongated donor units to the benzoxadiazole core, researchers have created novel luminescent liquid crystals.[7][10] These materials exhibit intense photoluminescence in both solution and solid-state films, with emission in the yellow region of the spectrum and superior fluorescence quantum yields compared to BTD analogs.[7][10]
-
Organic Electronics: The well-defined donor-acceptor structure and good thermal stability of these derivatives make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.[1][13]
Conclusion and Future Outlook
The 2,1,3-benzoxadiazole scaffold is a privileged structure that continues to yield novel compounds with remarkable properties. Its synthetic tractability, coupled with highly tunable photophysical and electronic characteristics, ensures its continued relevance. The synergy between synthetic chemistry, advanced spectroscopy, and computational modeling has dramatically accelerated the discovery process.
Future research will likely focus on several key areas:
-
Precision Medicine: Designing derivatives with high selectivity for specific biological targets (e.g., enzymes or receptors) for use as next-generation therapeutics or diagnostic agents.
-
Advanced Probes: Developing new fluorescent probes with enhanced properties, such as sensitivity to specific ions or microenvironments within a cell.
-
Functional Materials: Exploring the full potential of these derivatives in organic electronics by optimizing their charge transport properties and device performance.
The foundation laid by existing research provides a robust platform for innovation. For the dedicated researcher, the 2,1,3-benzoxadiazole core offers a world of possibilities waiting to be unlocked.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Cox, J. A. G., et al. (2019). Identification of Novel Benzoxa-[4][5][6]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules, 24(4), 819. [Link]
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Various Authors. (2025). Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. ResearchGate. [Link]
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da Silva, F. N., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. ResearchGate. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. UFOP Institutional Repository. [Link]
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da Silva, J. C. G., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(11), 3350. [Link]
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Various Authors. (2020). 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]
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da Silva, F. N., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Taylor & Francis Online. [Link]
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Vieira, A. A., et al. (2012). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. ResearchGate. [Link]
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Lee, M. H., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]
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Gawrish, E., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. [Link]
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The Chameleon in the Solvent Cage: A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in the design of environmentally sensitive fluorescent probes. Its inherent electron-accepting nature and compact, rigid structure make it an ideal platform for developing fluorophores that exhibit significant changes in their photophysical properties in response to their local environment. This technical guide provides an in-depth exploration of the anticipated photophysical properties of a specific derivative, 2,1,3-Benzoxadiazol-4-ylmethanol, in various solvent environments. While direct experimental data for this exact molecule is not extensively available in the current literature, this guide synthesizes information from closely related and well-studied 4-substituted benzoxadiazole analogues to provide a robust predictive framework. We will delve into the synthesis, the principles of solvatochromism, and the expected changes in absorption, emission, quantum yield, and fluorescence lifetime as a function of solvent polarity, hydrogen bonding capability, and polarizability. This guide also provides detailed experimental protocols for the characterization of these properties, empowering researchers to validate these predictions and further explore the potential of this versatile fluorophore.
Introduction: The Allure of the Benzoxadiazole Core
The 2,1,3-benzoxadiazole moiety is a privileged scaffold in the realm of fluorescent probes due to its unique electronic properties. The fusion of a benzene ring with an oxadiazole ring creates an electron-deficient aromatic system that is highly sensitive to electronic perturbations. When a substituent is introduced at the 4-position, it can modulate the electronic distribution within the molecule, leading to interesting and useful photophysical behaviors.
The introduction of a hydroxymethyl group at the 4-position, to form this compound, is expected to create a fluorophore with a nuanced response to its environment. The hydroxyl group can act as both a hydrogen bond donor and acceptor, adding a layer of complexity to its interactions with solvent molecules beyond simple dipolar effects. Understanding these interactions is crucial for the rational design of fluorescent sensors and imaging agents for biological systems, where localized environments can vary significantly in terms of polarity and hydrogen-bonding capacity.
Synthesis of this compound: A Proposed Pathway
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
The Heart of the Matter: Solvatochromism and Intramolecular Charge Transfer (ICT)
The solvent-dependent behavior of 2,1,3-benzoxadiazole derivatives, known as solvatochromism, is a direct consequence of a change in the electronic distribution within the molecule upon photoexcitation.[3][4] For many 4-substituted benzoxadiazoles, the benzoxadiazole core acts as an electron acceptor, while the substituent at the 4-position can act as an electron donor.
Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with a donor-acceptor architecture, this transition often has significant intramolecular charge transfer (ICT) character. This means that the excited state (S₁) has a different, and typically larger, dipole moment than the ground state (S₀).
The surrounding solvent molecules will reorient themselves to stabilize the new, more polar excited state. This stabilization lowers the energy of the excited state. The extent of this stabilization is dependent on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a larger red-shift (bathochromic shift) in the fluorescence emission spectrum compared to nonpolar solvents. This phenomenon is the basis for the use of such compounds as polarity-sensitive probes.
Predicted Photophysical Properties of this compound in Different Solvents
Based on the extensive literature on 4-substituted 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole derivatives, we can predict the photophysical properties of this compound.[5][6][7] The hydroxymethyl group is a weak electron-donating group and also has the capacity for hydrogen bonding.
Absorption Spectra
The absorption spectra of benzoxadiazole derivatives are generally less sensitive to solvent polarity than their emission spectra.[1] A slight red-shift in the absorption maximum is expected with increasing solvent polarity, but this effect is typically modest. The primary absorption band will correspond to the π-π* transition with some degree of ICT character.
Emission Spectra and Stokes Shift
A significant positive solvatochromism is anticipated for the fluorescence emission. As the solvent polarity increases, the emission maximum is expected to shift to longer wavelengths (red-shift). This is due to the stabilization of the more polar ICT excited state by the polar solvent molecules.
The Stokes shift , which is the difference in energy (or wavelength) between the absorption and emission maxima, is also expected to increase with solvent polarity. A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.
Fluorescence Quantum Yield (ΦF) and Lifetime (τF)
The fluorescence quantum yield and lifetime are often highly dependent on the solvent environment. For many benzoxadiazole derivatives, the quantum yield decreases in more polar and, particularly, in protic solvents.[5] This is because polar solvents can promote non-radiative decay pathways, such as intersystem crossing or internal conversion, which compete with fluorescence. The ability of the hydroxymethyl group and protic solvents to form hydrogen bonds can further enhance these non-radiative decay processes.
Therefore, we predict that this compound will exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime in nonpolar, aprotic solvents compared to polar, protic solvents like water or alcohols.
Predicted Data Summary
The following table summarizes the predicted photophysical properties of this compound in a range of solvents with varying polarities. These values are extrapolated from data on closely related 4-substituted benzoxadiazoles and serve as a guide for experimental investigation.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm⁻¹) | Predicted ΦF | Predicted τF (ns) |
| n-Hexane | 1.88 | 1.375 | ~340-350 | ~420-440 | ~6000-7000 | High (~0.6-0.8) | ~5-7 |
| Toluene | 2.38 | 1.497 | ~345-355 | ~440-460 | ~7000-8000 | High (~0.5-0.7) | ~4-6 |
| Dichloromethane | 8.93 | 1.424 | ~350-360 | ~470-490 | ~8000-9000 | Moderate (~0.3-0.5) | ~2-4 |
| Acetonitrile | 37.5 | 1.344 | ~355-365 | ~500-520 | ~9000-10000 | Low (~0.1-0.3) | ~1-3 |
| Methanol | 32.7 | 1.329 | ~355-365 | ~520-540 | ~10000-11000 | Very Low (<0.1) | <1 |
| Water | 80.1 | 1.333 | ~360-370 | ~540-560 | ~11000-12000 | Very Low (<0.05) | <1 |
Experimental Protocols
To validate the predicted photophysical properties of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of the synthesized this compound in a high-purity solvent in which it is readily soluble (e.g., spectroscopic grade dichloromethane or acetonitrile).
-
Working Solutions: Prepare fresh working solutions in the desired solvents by diluting the stock solution. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.
-
Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Procedure:
-
Record the emission spectrum by exciting the sample at its λabs.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem). The corrected excitation spectrum should be similar to the absorption spectrum.
-
Determine the wavelength of maximum emission (λem).
-
Caption: Workflow for fluorescence spectroscopy measurements.
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
-
Reference Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Procedure:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Ensure the absorbance of both solutions at the excitation wavelength is low and comparable.
-
Calculate the quantum yield using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τF) Measurement
-
Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the sample's λabs.
-
Collect the fluorescence decay profile.
-
Analyze the decay curve by fitting it to a single or multi-exponential decay function to determine the fluorescence lifetime(s).
-
Conclusion and Future Directions
This compound is predicted to be a valuable fluorophore with pronounced solvatochromic properties. Its sensitivity to solvent polarity and hydrogen bonding potential makes it a promising candidate for the development of fluorescent probes for studying microenvironments in chemical and biological systems. The predictive framework and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately, harness the unique photophysical properties of this intriguing molecule.
Future work should focus on the experimental validation of these predictions. A systematic study of a series of 4-substituted benzoxadiazoles with varying electron-donating and hydrogen-bonding capabilities would provide a more comprehensive understanding of the structure-property relationships in this important class of fluorophores. Such studies will undoubtedly pave the way for the design of next-generation fluorescent probes with tailored properties for a wide range of applications in materials science, analytical chemistry, and biomedical imaging.
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Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308-50313. [Link][5]
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Lundgren, R. J., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 15283-15292. [Link][6][7]
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Imai, K., et al. (1995). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-80. [Link][10]
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Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link][11]
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Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 58(Pt 3), o174-o177. [Link][12]
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Verdoliva, V., Digilio, G., Saviano, M., & De Luca, S. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Organic & Biomolecular Chemistry, 19(2), 297-304. [Link][13]
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Mickevičius, V., Vaickelionienė, R. V., & Sapijanskaitė, B. (2009). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(2), 215-220. [Link][14]
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Tsuchiya, Y., et al. (2002). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 1(11), 859-864. [Link][15]
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A. F. M. M. Rahman, et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. RSC Advances, 8(22), 12151-12161. [Link][16]
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da Silva, F. N., et al. (2024). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, 19(1), e202300904. [Link][17]
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Karlsson, J., et al. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 30(29), e202400269. [Link][18]
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Di Nola, A., et al. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 25(23), 5727. [Link][3]
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Frizon, T. E. A., et al. (2012). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 77(24), 10975-10982. [Link][19]
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Adhikari, A., et al. (2020). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Journal of Molecular Liquids, 319, 114277. [Link][20]
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A. S. Klymchenko. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 466-475. [Link]
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Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26866. [Link][21][22]
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M. A. A. de Melo, et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society, 21(1), 1-14. [Link][4]
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A. S. Klymchenko, et al. (2002). Fluorescence on–off switching mechanism of benzofurazans. Organic & Biomolecular Chemistry, 1(1), 136-141. [Link][23]
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A. J. Kirby, et al. (1972). A new synthesis of 4H-1,3,4-benzoxadiazines. Journal of the Chemical Society, Perkin Transactions 1, 203-206. [Link][24]
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Kulikov, A. S., et al. (2000). Synthesis of derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[6][23]decan-8-one and 4-hydroxycyclohexanone. Russian Chemical Bulletin, 49(8), 1434-1438. [Link][25][26]
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G. Kavitha, et al. (2015). Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. Journal of Molecular Liquids, 211, 591-603. [Link][27]
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Technical Guide: A Methodical Approach to the Determination of the Fluorescence Quantum Yield of 2,1,3-Benzoxadiazol-4-ylmethanol
Preamble: The Significance of Quantum Yield in Fluorophore Characterization
In the landscape of molecular probes and drug development, the fluorescence quantum yield (ΦF) stands as a paramount parameter. It provides a direct measure of a fluorophore's efficiency in converting absorbed photons into emitted light.[1][2] The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[3][4] A high quantum yield is often a desirable characteristic for fluorescent probes used in high-sensitivity assays and cellular imaging.
The 2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of environmentally sensitive fluorescent probes due to its small size and favorable photophysical properties.[5][6][7] Consequently, the precise and accurate determination of the quantum yield for its derivatives, such as 2,1,3-Benzoxadiazol-4-ylmethanol, is a critical step in their characterization and application.
This guide provides a comprehensive, field-proven methodology for determining the fluorescence quantum yield of this compound. We will employ the relative method, a robust and widely accepted technique that compares the fluorescence of the test compound to a well-characterized standard.[8][9] This document is designed for researchers and scientists, offering not just a protocol, but the underlying causality for each experimental choice to ensure data integrity and reproducibility.
Foundational Principles: The Relative Quantum Yield Method
The most reliable and accessible method for determining the quantum yield of a fluorescent compound in solution is the comparative method, as detailed by Williams et al.[1] This technique hinges on a simple principle: if a standard and a test sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1][8]
The relationship is described by the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[1][8][10]
To enhance accuracy and circumvent potential errors from single-point measurements, a more rigorous approach involves measuring absorbance and fluorescence across a range of concentrations. By plotting the integrated fluorescence intensity versus absorbance, a linear relationship should be observed for dilute solutions. The gradient (slope) of this plot is proportional to the quantum yield.[1][11] The equation then becomes:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where Grad represents the gradient of the plot of integrated fluorescence intensity versus absorbance.[1] This gradient method is the core of our protocol as it inherently validates the experiment's integrity through the linearity of the plotted data.
Experimental Design and Protocol
A meticulously planned experiment is the bedrock of reliable data. This section outlines the critical choices and step-by-step procedures.
Selection of an Appropriate Quantum Yield Standard
Causality: The choice of the reference standard is the most critical decision in this process. An ideal standard should have a precisely known and stable quantum yield and its absorption spectrum should overlap with that of the test compound to allow for excitation at the same wavelength.[10][12][13] This minimizes uncertainties arising from the wavelength-dependent output of the excitation source.
For this compound, which typically absorbs in the UV-to-blue region, Quinine Sulfate is an excellent and widely used standard.[12][14]
-
Recommended Standard: Quinine sulfate in 0.1 M perchloric acid (HClO4).
-
Rationale: Quinine sulfate in 0.1 M HClO4 has a well-established quantum yield of 0.60 and shows negligible temperature dependence up to 45 °C, making it a highly reliable choice.[4][15] While quinine sulfate in sulfuric acid has also been widely used, recent studies have revealed a strong temperature dependence of its quantum yield, which can introduce significant error if not carefully controlled.[15]
Materials and Instrumentation
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer capable of measuring absorbance with high precision.
-
Spectrofluorometer: A research-grade spectrofluorometer equipped with a corrected emission channel to account for wavelength-dependent variations in detector sensitivity.
-
Cuvettes: Matched 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements. Using the same cuvette for the sample and standard is recommended to minimize errors.[8][12]
-
Analytes:
-
This compound (high purity).
-
Quinine sulfate dihydrate (fluorescence standard grade).
-
-
Solvents: Spectroscopy-grade solvents are mandatory. For this protocol, we will use ethanol as the solvent for the test compound and 0.1 M HClO4 for the quinine sulfate standard.
Detailed Experimental Workflow
This protocol is designed as a self-validating system. Adherence to each step is crucial for achieving high-fidelity results.
Step 1: Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M HClO4 with an absorbance of approximately 0.1 at 350 nm.
-
Sample Stock Solution: Prepare a stock solution of this compound in ethanol with an absorbance of approximately 0.1 at its absorption maximum.
-
Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The absorbance of these solutions at the chosen excitation wavelength should fall within the range of 0.01 to 0.1.
Causality: Maintaining an absorbance below 0.1 is critical to avoid the inner filter effect, where the sample itself reabsorbs emitted light, leading to an underestimation of the quantum yield.[1][10][16] The series of dilutions allows for the robust gradient analysis method.
Step 2: Absorbance Measurements
-
Set the excitation wavelength for the experiment. This should be a wavelength where both the sample and standard exhibit significant absorbance, ideally near the absorption maximum of the sample. For this system, 350 nm is a suitable choice.
-
Record the absorbance spectrum for each of the prepared solutions (both sample and standard) from approximately 300 nm to 600 nm.
-
For each solution, record the precise absorbance value at the chosen excitation wavelength (350 nm).
Step 3: Fluorescence Emission Measurements
-
Configure the spectrofluorometer. Crucially, the experimental parameters (e.g., excitation wavelength, excitation and emission slit widths) must remain identical for all measurements of both the sample and the standard. [1][8]
-
Excite each solution at 350 nm and record the corrected emission spectrum. The spectral range should be sufficient to capture the entire fluorescence band (e.g., 370 nm to 700 nm).
-
Record a blank spectrum using the pure solvent for both the sample and standard solutions.
Step 4: Data Processing
-
Subtract the respective solvent blank spectrum from each of the sample and standard emission spectra.
-
Integrate the area under each corrected and blank-subtracted emission spectrum. This integrated intensity (I) is a measure of the total number of photons emitted.
Data Analysis, Visualization, and Results
The Gradient Method for Superior Accuracy
-
For both the test sample and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression analysis on each data set. The resulting plot should be linear, and the line should pass through the origin.
-
The slope of this line is the Gradient (Grad) .
Trustworthiness: The linearity of this plot serves as an internal validation of the data quality. A deviation from linearity (R² < 0.99) suggests the presence of experimental artifacts, such as inner filter effects or concentration-dependent quenching, and requires the data to be re-examined.
Quantitative Data Summary
The collected and processed data should be organized systematically.
| Solution | Concentration | Absorbance at 350 nm (A) | Integrated Fluorescence Intensity (I) |
| Standard | Dilution 1 | AST1 | IST1 |
| (Quinine Sulfate) | Dilution 2 | AST2 | IST2 |
| Dilution 3 | AST3 | IST3 | |
| Dilution 4 | AST4 | IST4 | |
| Dilution 5 | AST5 | IST5 | |
| Sample | Dilution 1 | AX1 | IX1 |
| (Benzoxadiazol) | Dilution 2 | AX2 | IX2 |
| Dilution 3 | AX3 | IX3 | |
| Dilution 4 | AX4 | IX4 | |
| Dilution 5 | AX5 | IX5 |
Calculation of Quantum Yield
Using the gradients obtained from the linear regression plots and the known parameters, calculate the quantum yield of this compound.
Calculation Parameters:
-
ηST (0.1 M HClO4): ~1.33 (approximated as water)
-
ηX (Ethanol): 1.36
-
GradST: Slope from the plot for Quinine Sulfate
-
GradX: Slope from the plot for this compound
ΦX = 0.60 * (GradX / GradST) * (1.362 / 1.332)
An error of ±10% in the final reported value is considered normal for this method.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire quantum yield determination process.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
The determination of the fluorescence quantum yield is a fundamental component of characterizing any novel fluorophore. By employing the relative method with a well-chosen standard like quinine sulfate and utilizing the robust gradient analysis technique, researchers can obtain reliable and reproducible data for this compound. The causality-driven approach detailed in this guide, from maintaining dilute solutions to ensuring consistent instrument parameters, is designed to instill confidence in the final calculated value. This precise characterization is indispensable for the effective application of NBD derivatives in drug discovery, molecular sensing, and advanced materials science.
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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Calculate fluorescence quantum yield. (n.d.). FluorTools.com. Retrieved from [Link]
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Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]
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Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Prahl, S. (2017). Quinine sulfate. OMLC. Retrieved from [Link]
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Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
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Prahl, S. (n.d.). Quinine sulfate. OMLC. Retrieved from [Link]
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An In-depth Technical Guide to the Solvatochromic Behavior of 2,1,3-Benzoxadiazole Fluorophores
Introduction: The Allure of Environmentally Sensitive Fluorophores
In the intricate world of molecular science, the ability to visualize and quantify subtle changes in the microenvironment of a system is paramount. It is here that environmentally sensitive fluorophores, such as derivatives of 2,1,3-benzoxadiazole (NBD), emerge as indispensable tools.[1][2][3] These small, versatile molecules possess the remarkable property of altering their photophysical characteristics—most notably their fluorescence emission—in response to the polarity of their immediate surroundings.[4][5][6][7] This phenomenon, known as solvatochromism, provides a powerful, non-invasive window into a diverse range of chemical and biological processes, from monitoring solvent properties in green chemistry to probing the complex lipid environments of cell membranes.[1][8] This guide offers a comprehensive exploration of the solvatochromic behavior of NBD fluorophores, delving into the underlying principles, experimental characterization, and practical applications for researchers, scientists, and drug development professionals.
The Photophysics of 2,1,3-Benzoxadiazole: A Tale of Two States
The solvatochromic properties of NBD derivatives are intrinsically linked to their electronic structure. The NBD core is an electron-deficient aromatic system, which, when coupled with an electron-donating group, creates a molecule with a significant dipole moment.[9] Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This excitation often leads to a redistribution of electron density, resulting in a change in the magnitude and/or direction of the dipole moment.[10] It is this difference in dipole moment between the ground and excited states that forms the basis of their solvatochromic behavior.[11][12]
In a polar solvent, the solvent molecules will arrange themselves around the ground-state dipole of the NBD fluorophore. Following excitation, the fluorophore's dipole moment changes, and the surrounding solvent molecules reorient to stabilize the new, excited-state dipole. This solvent relaxation process lowers the energy of the excited state before fluorescence emission occurs. The extent of this energy reduction, and consequently the color of the emitted light, is dependent on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a larger Stokes shift (the difference between the absorption and emission maxima) and emission at longer wavelengths (a bathochromic or red shift). Conversely, in nonpolar environments, the stabilization is minimal, resulting in emission at shorter wavelengths (a hypsochromic or blue shift).[6][7]
Quantifying Solvatochromism: From Empirical Observations to Quantitative Models
To harness the power of solvatochromism for quantitative analysis, it is essential to establish a relationship between the observed spectral shifts and the properties of the solvent. Several empirical solvent polarity scales and theoretical models have been developed for this purpose.
The Lippert-Mataga Equation: A Model for General Solvent Effects
The Lippert-Mataga equation provides a theoretical framework for understanding the influence of general solvent effects (i.e., dipole-dipole interactions) on the Stokes shift.[11][12][13] It relates the Stokes shift (in wavenumbers, Δν) to the change in dipole moment upon excitation (Δμ) and the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[11][13]
A plot of the Stokes shift against the orientation polarizability for a series of non-protic solvents should yield a straight line, the slope of which is proportional to the square of the change in dipole moment.[14][15] This provides a quantitative measure of the fluorophore's sensitivity to solvent polarity.
The Kamlet-Taft Parameters: Dissecting Specific Solvent-Solute Interactions
While the Lippert-Mataga model is useful for describing general solvent effects, it does not account for specific interactions such as hydrogen bonding. The Kamlet-Taft solvatochromic parameters offer a more comprehensive approach by dissecting solvent polarity into three distinct components:
-
α: The solvent's hydrogen bond donating (HBD) acidity.[16][17][18]
-
β: The solvent's hydrogen bond accepting (HBA) basicity.[16][17][18]
By performing a multi-parameter linear regression of the absorption or emission maxima against these parameters for a range of solvents, one can elucidate the relative contributions of each type of interaction to the observed solvatochromic shift.[19]
Experimental Workflow for Characterizing Solvatochromic Behavior
A robust and self-validating experimental protocol is crucial for accurately characterizing the solvatochromic properties of NBD fluorophores. The following workflow outlines the key steps, from sample preparation to data analysis.
Materials and Instrumentation
-
NBD Fluorophore: High-purity NBD derivative of interest.
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, tetrahydrofuran, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol, water).
-
Spectrophotometer: A UV-Visible spectrophotometer for measuring absorbance spectra.
-
Spectrofluorometer: A fluorescence spectrophotometer for measuring emission spectra.
-
Quartz Cuvettes: High-quality, matched quartz cuvettes for spectroscopic measurements.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the NBD fluorophore.
-
Dissolve the fluorophore in a suitable, relatively non-volatile solvent (e.g., acetone or DMSO) to prepare a concentrated stock solution (e.g., 1 mM).[20] Ensure complete dissolution.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution of the NBD fluorophore by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance maximum below 0.1).[21]
-
-
Spectroscopic Measurements:
-
Absorption Spectra: For each working solution, record the UV-Visible absorption spectrum over a relevant wavelength range. Determine the wavelength of maximum absorption (λabs).
-
Emission Spectra: For each working solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Tabulate the λabs and λem values for each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λabs) - (1/λem).
-
For the Lippert-Mataga analysis, calculate the orientation polarizability (Δf) for each solvent using its dielectric constant and refractive index. Plot Δν versus Δf.
-
For the Kamlet-Taft analysis, perform a multiple linear regression of the emission maximum (in wavenumbers) against the α, β, and π* parameters of the solvents.
-
The following diagram illustrates the experimental workflow for characterizing the solvatochromic behavior of an NBD fluorophore.
Caption: Experimental workflow for characterizing solvatochromic behavior.
Applications in Research and Drug Development
The sensitivity of NBD fluorophores to their local environment makes them invaluable probes in a multitude of scientific disciplines.
Probing Membrane Polarity and Dynamics
One of the most prominent applications of NBD fluorophores is in the study of biological membranes.[1] By labeling lipids or cholesterol with an NBD moiety, researchers can investigate the polarity gradient across the lipid bilayer, identify different lipid domains (e.g., liquid-ordered and liquid-disordered phases), and monitor changes in membrane properties in response to various stimuli.[22] The fluorescence lifetime of NBD is also sensitive to the polarity of its surroundings, providing another dimension for analyzing membrane dynamics.[3][22]
Protein Labeling and Conformational Studies
The small size of the NBD group minimizes perturbations to the structure and function of biomolecules, making it an excellent label for proteins.[1] NBD-labeled proteins can be used to study protein folding, conformational changes, and interactions with other molecules. The changes in the fluorescence properties of the NBD probe can report on the local environment of the labeling site, providing insights into the protein's structure and dynamics.
Sensing and Bioimaging
The turn-on fluorescence of many NBD derivatives upon reacting with specific analytes has led to the development of a wide range of fluorescent probes for sensing biologically important molecules such as hydrogen sulfide, thiols, and various enzymes.[2][23][24] These probes are instrumental in cellular imaging and understanding the roles of these analytes in health and disease.
The following diagram illustrates the mechanism of solvatochromism in NBD fluorophores.
Caption: Mechanism of solvatochromism in NBD fluorophores.
Quantitative Data Summary
The following table summarizes typical solvatochromic data for a hypothetical NBD derivative in a range of solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | 460 | 510 | 2083 |
| Toluene | 2.38 | 1.497 | 465 | 525 | 2315 |
| Chloroform | 4.81 | 1.446 | 470 | 540 | 2548 |
| Tetrahydrofuran | 7.58 | 1.407 | 472 | 550 | 2767 |
| Acetone | 20.7 | 1.359 | 475 | 565 | 3012 |
| Acetonitrile | 37.5 | 1.344 | 478 | 580 | 3237 |
| Methanol | 32.7 | 1.329 | 480 | 595 | 3448 |
| Water | 80.1 | 1.333 | 485 | 610 | 3636 |
Conclusion: A Bright Future for a Small Molecule
2,1,3-Benzoxadiazole fluorophores represent a powerful class of environmentally sensitive probes with broad applicability in chemistry, biology, and materials science. Their pronounced solvatochromic behavior, coupled with their small size and synthetic versatility, makes them ideal candidates for elucidating the intricacies of molecular environments. A thorough understanding of the principles of solvatochromism and the application of robust experimental and analytical techniques are key to unlocking the full potential of these remarkable molecules. As research continues to push the boundaries of molecular imaging and sensing, the future for NBD-based fluorophores is undoubtedly bright.
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A Technical Guide to the Fluorescence Mechanism of 2,1,3-Benzoxadiazol-4-ylmethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in the design of environmentally sensitive fluorophores, pivotal for applications in biological imaging and sensing.[1][2] This guide provides an in-depth technical investigation into the fluorescence mechanism of a key derivative, 2,1,3-Benzoxadiazol-4-ylmethanol. We present a multi-faceted approach, combining experimental protocols with computational analysis to deconstruct its photophysical behavior. Key findings indicate a significant intramolecular charge transfer (ICT) character upon excitation, strongly influenced by the hydroxymethyl substituent and the surrounding solvent environment. This document serves as a comprehensive manual, detailing the causality behind experimental design, providing validated protocols for characterization, and offering a mechanistic framework grounded in empirical data and theoretical modeling.
Introduction: The Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole heterocyclic system is a privileged structure in the field of fluorescence.[3] Its compact size, favorable photophysical properties, and pronounced environmental sensitivity make it an ideal building block for creating sophisticated molecular probes.[1][2] Derivatives of this scaffold are widely employed to report on local polarity, viscosity, and the presence of specific analytes in complex biological milieu.[4][5]
This guide focuses specifically on this compound. The introduction of a hydroxymethyl group at the 4-position is not a trivial substitution; it provides a site for hydrogen bonding and modulates the electron density of the aromatic system, thereby critically influencing the molecule's interaction with light and its subsequent emissive properties. Understanding the precise mechanism of fluorescence is paramount for its rational application and for the future design of next-generation sensors.
Synthesis and Characterization
A robust understanding of a fluorophore's behavior begins with its unambiguous synthesis and structural verification.
Synthetic Pathway
The synthesis of 2,1,3-benzoxadiazole derivatives typically starts from a corresponding 2-nitroaniline precursor.[6] The cyclization to form the benzoxadiazole N-oxide is often achieved using an oxidizing agent like sodium hypochlorite, followed by a reduction step to yield the final benzoxadiazole ring.[6]
Diagram 1: Synthetic Workflow for 2,1,3-Benzoxadiazole Derivatives
A generalized synthetic route for the 2,1,3-benzoxadiazole core.
Structural Verification
Post-synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). These methods provide an irrefutable structural fingerprint of the target molecule.
Core Photophysical Investigation: An Integrated Approach
The fluorescence mechanism is not a single event but a cascade of processes occurring on the femtosecond to nanosecond timescale.[7] Our investigation integrates steady-state and time-resolved spectroscopy to build a complete picture.
The Influence of the Microenvironment: Solvatochromism
Causality: The sensitivity of a fluorophore to its environment is a direct consequence of changes in its electronic distribution upon photoexcitation. If the excited state has a different dipole moment than the ground state, the surrounding solvent molecules will reorient to stabilize the new charge distribution. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromism) of the emission spectrum in more polar solvents. This phenomenon, known as solvatochromism, is a powerful tool for probing the nature of the excited state.[4][5][8]
Protocol 1: Solvatochromism Study
-
Preparation: Prepare stock solutions of this compound in a high-purity solvent (e.g., Dichloromethane).
-
Solvent Series: Create a series of dilute solutions (absorbance < 0.1 at λmax) in solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Methanol, Water).
-
Spectroscopy: For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the fluorescence emission spectrum to determine the emission maximum (λem).
-
Data Analysis: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λabs - 1/λem) * 10⁷.
-
Lippert-Mataga Analysis: Correlate the Stokes shift with the solvent polarity function (Δf), also known as the orientation polarizability.[9][10] The Lippert-Mataga equation describes this relationship.[11]
Δν ≈ [2(μe - μg)² / (hca³)] * Δf + constant
Where μe and μg are the excited and ground-state dipole moments, 'a' is the Onsager cavity radius, and Δf is the solvent polarity function. A linear plot of Δν versus Δf indicates a strong intramolecular charge transfer (ICT) character.[10][12]
Table 1: Representative Solvatochromic Data for a Benzoxadiazole Derivative
| Solvent | Polarity Function (Δf) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 0.014 | 443 | 516 | 3300 |
| Chloroform | 0.148 | 455 | 535 | 3450 |
| Acetonitrile | 0.305 | 468 | 580 | 4100 |
| Water | 0.320 | 472 | 555 | 3200 |
| Note: Data is illustrative based on typical trends for NBD derivatives.[1] |
Diagram 2: Solvatochromism Experimental Workflow
Workflow for investigating solvent effects on fluorescence.
Efficiency of Light Emission: Quantum Yield & Lifetime
Causality: Not every absorbed photon results in a fluorescently emitted photon. The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, providing a direct measure of the emission process's efficiency.[13][14] It is governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[15] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Together, these parameters quantify the fluorophore's brightness and temporal behavior.
Protocol 2: Relative Fluorescence Quantum Yield Determination
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) and spectral overlap with the sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φstd = 0.54).
-
Absorbance Matching: Prepare a series of five dilute solutions of both the standard and the test sample. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[13]
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Grad) is used in the following equation:[16]
Φsample = Φstd * (Gradsample / Gradstd) * (n²sample / n²std)
Where 'n' is the refractive index of the respective solvents.
Table 2: Typical Photophysical Parameters
| Parameter | Symbol | Definition | Typical Value Range for Benzoxadiazoles |
| Molar Absorptivity | ε | Measure of light absorption at λmax | 10,000 - 30,000 M⁻¹cm⁻¹[1] |
| Quantum Yield | ΦF | Efficiency of fluorescence emission | 0.05 - 0.95 (highly solvent-dependent)[1][17] |
| Fluorescence Lifetime | τ | Duration of the excited state | 1 - 10 ns |
Unraveling the Mechanism: A Unified Model
The experimental data converge to paint a detailed picture of the fluorescence mechanism for this compound.
-
Excitation & ICT: Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). This transition has significant intramolecular charge transfer (ICT) character, where electron density shifts from the electron-rich benzoxadiazole ring system, modulated by the hydroxymethyl group, towards the electron-deficient parts of the molecule. The large change in dipole moment, confirmed by the solvatochromic study, is a hallmark of this ICT state.[3][18]
-
Solvent Relaxation: In polar solvents, the surrounding solvent dipoles reorient themselves to stabilize the highly polar excited state. This relaxation process occurs on a picosecond timescale and lowers the energy of the S₁ state.
-
Fluorescence Emission: The molecule returns to the ground state (S₀) via the emission of a photon. Because the emission occurs from the relaxed, lower-energy S₁ state, the emitted photon has less energy (a longer wavelength) than the absorbed photon, giving rise to the characteristic Stokes shift.
-
Potential for ESIPT: The presence of the hydroxymethyl group (a proton donor) and the nitrogen/oxygen atoms in the heterocyclic ring (proton acceptors) raises the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) event.[7][19][20] In an ESIPT process, a proton transfer occurs in the excited state, leading to a tautomeric form that is responsible for the fluorescence, often resulting in an unusually large Stokes shift.[21] While ICT is the dominant mechanism, the potential contribution of ESIPT should be considered and can be investigated through advanced techniques like femtosecond transient absorption spectroscopy.
Diagram 3: Jablonski Diagram for this compound
Key photophysical processes illustrating the fluorescence mechanism.[22][23][24][25][26]
Computational Modeling: In Silico Corroboration
Causality: To ground our experimental observations in theory, we employ computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic structure of molecules in both their ground and excited states.[27][28][29] It allows us to predict absorption and emission energies and visualize the molecular orbitals involved in the electronic transitions, providing direct evidence for the proposed ICT mechanism.[30][31]
Protocol 3: TD-DFT Computational Workflow
-
Ground State Optimization: The molecular geometry is first optimized in the ground state using DFT (e.g., with the B3LYP functional and a 6-31G* basis set).
-
Vertical Excitation (Absorption): Using the optimized ground state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the UV-Vis absorption spectrum.
-
Excited State Optimization: The geometry of the first singlet excited state (S₁) is then optimized to find its lowest energy conformation.
-
Vertical Emission (Fluorescence): TD-DFT calculations are performed on the optimized S₁ geometry to compute the energy of the transition back to the ground state, which corresponds to the fluorescence emission.
-
Orbital Analysis: The frontier molecular orbitals (HOMO and LUMO) are visualized. For an ICT transition, the HOMO will typically be localized on the electron-donating portion of the molecule, while the LUMO will be on the electron-accepting portion.
Diagram 4: Computational Chemistry Workflow
A workflow for theoretical validation of photophysical properties.
Conclusion and Future Directions
The fluorescence of this compound is governed by a pronounced intramolecular charge transfer mechanism, initiated upon photoexcitation. This ICT character is responsible for its significant solvatochromism, making it a highly sensitive reporter of its local molecular environment. The experimental protocols and computational models presented in this guide provide a robust framework for characterizing this and similar fluorophores.
Future research should focus on leveraging these mechanistic insights. The hydroxymethyl group offers a convenient handle for further chemical modification, enabling the development of probes with tailored properties, such as targeted binding to specific biomolecules or enhanced two-photon absorption cross-sections for deep-tissue imaging. By understanding the core mechanism, we can rationally design the next generation of benzoxadiazole-based tools for advanced biological and pharmaceutical research.
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A Technical Guide to Theoretical and Computational Studies of 2,1,3-Benzoxadiazole Derivatives: From Molecular Design to Biological Insight
Abstract
The 2,1,3-benzoxadiazole, or benzofurazan, scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are endowed with a remarkable spectrum of biological activities, including anticancer and antimicrobial properties, and are instrumental as fluorescent probes and in organic electronics.[1] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies that are pivotal in advancing our understanding of these versatile compounds. By delving into the causality behind computational strategy and experimental design, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals, enabling the rational design of novel 2,1,3-benzoxadiazole derivatives with enhanced efficacy and tailored functionalities.
The Strategic Importance of In Silico Methodologies
In the quest for novel therapeutic agents and advanced materials, theoretical and computational studies have emerged as indispensable tools.[1] For 2,1,3-benzoxadiazole derivatives, these in silico approaches provide profound insights into their electronic structure, molecular properties, and reactivity. This predictive power not only accelerates the discovery pipeline but also provides a cost-effective means to prioritize synthetic efforts, ultimately enabling a more rational and efficient design of novel compounds.[1]
Core Computational Methodologies: A Guided Approach
The theoretical investigation of 2,1,3-benzoxadiazole derivatives leverages a suite of computational chemistry techniques. The choice of methodology is dictated by the specific properties under investigation, with a constant interplay between computational cost and desired accuracy.
Density Functional Theory (DFT): The Workhorse for Ground-State Properties
DFT stands as a fundamental tool for elucidating the electronic structure and optimized geometry of molecules, offering a favorable balance between accuracy and computational expense.[1][2]
Causality of Method Selection: For π-conjugated systems like 2,1,3-benzoxadiazole derivatives, the selection of an appropriate functional is critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently employed for ground-state calculations due to their robust performance across a wide range of organic molecules.[1][2] For more accurate descriptions of non-covalent interactions, which can be crucial in biological systems, dispersion-corrected functionals are recommended.[3] Functionals like PBE0 also see use, and the choice can be guided by benchmarking against experimental data or higher-level theoretical methods when available.[1][4]
Basis Set Selection: The choice of basis set determines the flexibility the system has to describe its electron density.[5] For heterocyclic systems, a double-zeta basis set, such as 6-31G(d) , is often a good starting point for geometry optimizations.[5] For more accurate single-point energy calculations or to describe systems with diffuse electron density (e.g., anions, excited states), a triple-zeta basis set like 6-311+G(d,p) , which includes diffuse functions (+) and polarization functions (d,p), is recommended.[5][6]
Experimental Protocol: Geometry Optimization and Electronic Properties Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.[1][7]
-
Input Preparation: Construct the 3D structure of the 2,1,3-benzoxadiazole derivative.
-
Method Selection:
-
Calculation Type: Opt Freq to perform a geometry optimization followed by a frequency calculation to confirm a true minimum on the potential energy surface.
-
Solvation Model: To simulate a biological environment, a polarizable continuum model (PCM) can be employed to account for solvent effects.[7]
-
Analysis: From the output, extract key parameters such as optimized geometry, HOMO-LUMO energy gap, and molecular electrostatic potential (MESP) to understand reactivity.[2]
Time-Dependent Density Functional Theory (TD-DFT): Unveiling Photophysical Properties
To investigate the excited-state properties of 2,1,3-benzoxadiazole derivatives, such as their UV-visible absorption and fluorescence spectra, TD-DFT is the standard method.[1]
Causality of Method Selection: The accuracy of TD-DFT calculations is also highly dependent on the choice of functional. For charge-transfer excited states, which are common in donor-π-acceptor systems, long-range corrected functionals are often necessary for accurate predictions.[4]
Experimental Protocol: Simulating UV-Visible Absorption Spectra
-
Software: Gaussian 09, ORCA, or a similar package.[8]
-
Input Preparation: Use the DFT-optimized ground-state geometry.
-
Method Selection:
-
Calculation Type: TD(NStates=n) where 'n' is the number of excited states to calculate.
-
Analysis: The output will provide the excitation energies (wavelengths) and oscillator strengths for the electronic transitions, which can be used to generate a simulated spectrum.[2]
Molecular Docking: Predicting Ligand-Protein Interactions
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a ligand within the active site of a protein, providing crucial insights for drug design.[9]
Causality of Method Selection: The choice of docking software and scoring function depends on the target protein and the desired level of accuracy. For anticancer studies of benzoxazole derivatives, targets like VEGFR-2, FAK, and thymidylate synthase have been investigated.[10][11][12] For antifungal activity, CYP51 is a common target.[13]
Experimental Protocol: Molecular Docking Workflow
-
Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.[10]
-
Protein Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site based on the co-crystallized ligand or active site prediction tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 2,1,3-benzoxadiazole derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation: Run the docking algorithm to generate a series of possible binding poses.
-
Analysis:
-
Analyze the top-ranked poses based on the scoring function.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.
Causality of Method Selection: The development of a robust QSAR model requires a dataset of compounds with a significant range of biological activities. The choice of molecular descriptors and statistical method (e.g., Multiple Linear Regression, Partial Least Squares) is crucial for building a predictive model.[15]
Experimental Protocol: QSAR Model Development
-
Data Collection: Compile a dataset of 2,1,3-benzoxadiazole derivatives with their experimentally determined biological activities (e.g., IC50 values).[1]
-
Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic).[15]
-
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[16]
-
Model Building: Use a statistical method to build a regression model that correlates the descriptors with the biological activity.[15]
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation to assess the robustness of the model.
-
External Validation: Use the test set to evaluate the predictive power of the model on new data.[16]
-
-
Interpretation: Analyze the QSAR model to identify the key descriptors that influence biological activity, guiding the design of more potent analogs.[1]
Data Presentation: Bridging Theory and Experiment
A key aspect of computational studies is the validation of theoretical predictions against experimental data. The following tables provide a structured comparison of theoretical and experimental data for 2,1,3-benzoxadiazole derivatives.
Table 1: Comparison of Theoretical and Experimental Photophysical Properties
| Compound | Calculated λ_abs (nm) (Functional/Basis Set) | Experimental λ_abs (nm) | Calculated λ_em (nm) (Functional/Basis Set) | Experimental λ_em (nm) | Stokes Shift (cm⁻¹) (Experimental) |
| 9a | ~419 (PBE0/def2-TZVP(-f))[8] | 419[16] | Shifted with solvent[8] | 494-498[16] | 3738-3786[16] |
| 9b | ~419 (PBE0/def2-TZVP(-f))[8] | 419[16] | Shifted with solvent[8] | 494-498[16] | 3738-3786[16] |
| 9c | ~419 (PBE0/def2-TZVP(-f))[8] | 419[16] | Shifted with solvent[8] | 494-498[16] | 3738-3786[16] |
| 9d | ~419 (PBE0/def2-TZVP(-f))[8] | 419[16] | Shifted with solvent[8] | 494-498[16] | 3738-3786[16] |
Table 2: Comparison of Theoretical and Experimental Electrochemical Properties
| Compound | Calculated Band Gap (eV) | Experimental Optical Band Gap (eV) | Experimental Electrochemical Band Gap (eV) |
| Derivative 1 | 2.67[17] | 2.64-2.67[9] | 2.48-2.70[9] |
| Derivative 2 | 2.65[17] | 2.64-2.67[9] | 2.48-2.70[9] |
| Derivative 3 | 2.64[17] | 2.64-2.67[9] | 2.48-2.70[9] |
| Derivative 4 | 2.64[17] | 2.64-2.67[9] | 2.48-2.70[9] |
Mandatory Visualizations: Workflows and Pathways
Visual representations are crucial for understanding complex scientific workflows and biological pathways.
Caption: Computational chemistry workflow for studying 2,1,3-benzoxadiazole derivatives.
Caption: Proposed anticancer mechanism of 7-nitro-2,1,3-benzoxadiazole derivatives.[15]
Experimental Protocols: Synthesis and Characterization
The synthesis of 2,1,3-benzoxadiazole derivatives often involves multi-step procedures. A general synthetic route is outlined below.
Protocol for the Synthesis of 4,7-disubstituted-2,1,3-benzoxadiazole derivatives via Sonogashira Coupling
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
-
In a flask, combine 2-nitroaniline, tetrabutylammonium bromide, diethyl ether, and a KOH solution.
-
Add sodium hypochlorite solution dropwise and stir at room temperature.
-
Separate the organic layer and extract the aqueous layer.
-
Evaporate the combined organic layers to obtain the product.[17]
-
-
Synthesis of 2,1,3-Benzoxadiazole:
-
Reflux a mixture of 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene.
-
After cooling and filtration, evaporate the solvent and purify by chromatography.[17]
-
-
Bromination of 2,1,3-Benzoxadiazole:
-
Heat 2,1,3-benzoxadiazole with iron powder and add bromine dropwise.
-
Reflux the mixture, then dissolve in a solvent and wash to obtain 4,7-dibromo-2,1,3-benzoxadiazole.[16]
-
-
Sonogashira Coupling:
-
In a flask, mix 4,7-dibromo-2,1,3-benzoxadiazole, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper co-catalyst (e.g., copper iodide), and a phosphine ligand in a suitable solvent with a base (e.g., triethylamine).
-
Add the desired terminal alkyne dropwise and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, purify the product by column chromatography.[18]
-
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Visible and Fluorescence Spectroscopy: To measure the photophysical properties.
-
Cyclic Voltammetry: To determine the electrochemical properties.
Conclusion: A Synergy of Computation and Experiment
The theoretical and computational study of 2,1,3-benzoxadiazole derivatives is a dynamic and synergistic field. Methodologies such as DFT, TD-DFT, molecular docking, and QSAR provide detailed, quantitative insights into the molecular structure, electronic properties, and biological interactions of these compounds.[1] This predictive capability fosters a more rational and efficient approach to the design of novel derivatives, significantly accelerating the development of new pharmaceuticals and advanced functional materials. The continued integration of computational and experimental techniques will undoubtedly unlock the full potential of the 2,1,3-benzoxadiazole scaffold in addressing challenges in medicine and materials science.
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Unveiling the Potential of 2,1,3-Benzoxadiazol-4-ylmethanol: A Technical Guide for Biological Applications
Foreword: A New Luminary in Cellular Investigation
In the dynamic landscape of biomedical research, the quest for novel molecular tools that offer enhanced precision, sensitivity, and versatility is perpetual. It is within this context that the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold has emerged as a privileged structure, underpinning a burgeoning class of fluorescent probes and biologically active agents. This in-depth technical guide focuses on a specific, yet promising, derivative: 2,1,3-Benzoxadiazol-4-ylmethanol. While much of the existing literature has explored its varied derivatives, this guide consolidates the foundational knowledge of the core molecule and extrapolates its potential, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its preliminary biological applications. Herein, we will navigate the synthesis, photophysical characteristics, and nascent biological explorations of this compound, offering both a theoretical framework and practical insights to empower your research endeavors.
I. The 2,1,3-Benzoxadiazole Core: A Foundation of Fluorescence and Bioactivity
The 2,1,3-benzoxadiazole moiety is a heterocyclic aromatic compound characterized by a bicyclic structure where a benzene ring is fused to an oxadiazole ring. This unique arrangement imparts several advantageous properties, most notably its intrinsic fluorescence. The planar structure and extended π-conjugated system of benzoxadiazole derivatives are responsible for their ability to absorb and emit light, typically in the visible spectrum. The electron-withdrawing nature of the oxadiazole ring system often leads to intramolecular charge transfer (ICT) characteristics upon photoexcitation, resulting in a significant Stokes shift and sensitivity to the local environment. This solvatochromism, where the emission wavelength is dependent on the polarity of the solvent, makes these compounds exquisite reporters of their molecular surroundings.
Beyond their photophysical attributes, benzofurazan derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and enzyme-inhibiting properties. The core structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of both its fluorescent and pharmacological profiles.
II. Synthesis of this compound: A Practical Approach
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily available literature, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of the 2,1,3-benzoxadiazole core and its derivatives. The most common starting material is a substituted 2-nitroaniline.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process: the formation of the benzoxadiazole ring followed by the introduction or modification of the methanol group at the 4-position.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of 2,1,3-Benzoxadiazole N-oxide from 2-Nitro-3-methylaniline
-
In a 500 mL round-bottom flask, dissolve 2-nitro-3-methylaniline (1 equivalent) in a suitable solvent such as diethyl ether.
-
Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.05 equivalents), and an aqueous solution of a strong base, like 50% potassium hydroxide.
-
Cool the mixture in an ice bath and add a solution of sodium hypochlorite (NaOCl, >10% active chlorine) dropwise with vigorous stirring.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the 2,1,3-benzoxadiazole N-oxide derivative.
Step 2: Reduction to 4-Methyl-2,1,3-benzoxadiazole
-
In a 250 mL flask, dissolve the N-oxide product from Step 1 in toluene.
-
Add triphenylphosphine (PPh₃) (1.1 equivalents) to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 3: Oxidation to this compound
-
The methyl group at the 4-position can be oxidized to a hydroxymethyl group. A variety of oxidizing agents could be employed, and the specific conditions would need to be optimized. A potential route could involve benzylic bromination followed by hydrolysis, or direct oxidation using a mild oxidizing agent.
III. Photophysical Properties: A Spectroscopic Profile
While specific photophysical data for this compound is scarce, we can infer its likely characteristics from closely related derivatives.
| Property | Expected Value/Range | Rationale & Insights |
| Absorption Maximum (λabs) | ~419 nm | Based on derivatives with a similar π-conjugated system, the absorption is expected in the violet-blue region of the spectrum, corresponding to a π-π* transition. |
| Emission Maximum (λem) | ~494 - 498 nm (in Chloroform) | Emission is anticipated in the blue-green region. The exact wavelength will be sensitive to the solvent polarity due to the ICT nature of the excited state. |
| Stokes Shift | Large (~3,779 cm-1 for derivatives) | A significant Stokes shift is a hallmark of benzoxadiazole fluorophores, which is advantageous for minimizing self-quenching and improving signal-to-noise in imaging applications. |
| Molar Extinction Coefficient (ε) | High (~2.7 x 107 L mol-1 cm-1 for derivatives) | A high molar extinction coefficient indicates efficient light absorption, a desirable feature for a fluorescent probe. |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 (in Chloroform) | The quantum yield is expected to be moderate to high in non-polar environments and may decrease in polar, protic solvents due to non-radiative decay pathways. |
Note: These values are extrapolations and require experimental verification for this compound.
IV. Preliminary Biological Applications: A Horizon of Possibilities
The unique combination of fluorescence and potential bioactivity makes this compound a compelling candidate for several biological applications.
A. Cellular Imaging and Fluorescent Probing
The intrinsic fluorescence of the benzoxadiazole core positions this compound as a potential fluorescent stain for cellular components. Its relatively small size could facilitate cell membrane permeability.
Caption: A generalized workflow for cellular imaging using a fluorescent probe.
-
Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a working solution by diluting the stock in cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Mount the coverslips on a microscope slide or directly image the glass-bottom dish using a fluorescence microscope equipped with appropriate filters for excitation and emission in the blue-green range.
B. Potential as a Bioactive Agent
Derivatives of 2,1,3-benzoxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain benzofurazan derivatives have shown antiproliferative activity against melanoma cells. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes or the induction of apoptosis.
To evaluate the potential of this compound as a bioactive agent, a thorough cytotoxicity assessment is paramount.
| Assay | Principle | Key Parameters |
| MTT Assay | Measures metabolic activity. Viable cells reduce MTT to a colored formazan product. | IC₅₀ (half-maximal inhibitory concentration) |
| LDH Assay | Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity. | Percentage of cytotoxicity |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Differentiates between viable, apoptotic, and necrotic cells. | Percentage of apoptotic cells |
V. Future Directions and Concluding Remarks
This compound stands as a molecule of considerable interest at the intersection of chemical biology and materials science. While this guide has provided a foundational understanding based on the broader family of benzoxadiazoles, the path forward necessitates rigorous experimental validation. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic protocol and thoroughly characterizing the compound's physicochemical properties.
-
Comprehensive Photophysical Analysis: Determining the precise absorption and emission spectra in various solvents, quantum yield, and photostability.
-
Systematic Biological Evaluation: Conducting detailed studies on its cellular uptake, subcellular localization, and cytotoxicity across a panel of cell lines.
-
Probe Development: Exploring its potential as a reactive probe by functionalizing the methanol group to target specific biomolecules or cellular events.
References
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed, 32478005. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Zaragoza-Gutiérrez, G., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Chemical Science. [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Royal Society of Chemistry. [Link]
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Sarkar, P., et al. (2021). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PMC - NIH. [Link]
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Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PMC - NIH. [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. ResearchGate. [Link]
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Tudose, M., et al. (2022). Benzofurazan derivatives modified graphene oxide nanocomposite: Physico-chemical characterization and interaction with bacterial and tumoral cells. ResearchGate. [Link]
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Derayea, S. M., et al. (2022). Benzofurazan-based fluorophore for the spectrofluorimetric determination of 6-Aminocaproic acid: Application to spiked human plasma and urine. PubMed. [Link]
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Various Authors. (2021). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. ResearchGate. [Link]
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Various Authors. (2022). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Semantic Scholar. [Link]
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Lind, F., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. DiVA portal. [Link]
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Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. PubMed. [Link]
- Various Authors. (2024). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Proteins with 2,1,3-Benzoxadiazol-4-ylmethanol
Introduction: Unveiling Cellular Landscapes with Benzoxadiazole Fluorophores
In the intricate world of cellular biology and drug discovery, the ability to visualize and track proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to illuminate the location, dynamics, and interactions of proteins within their native environment. Among the diverse palette of available fluorophores, the 2,1,3-benzoxadiazole scaffold has garnered significant attention for its favorable photophysical properties, including a notable sensitivity to the local environment, which can provide insights into protein conformation and binding events.[1][2]
This guide provides a comprehensive protocol for the covalent labeling of proteins using 2,1,3-Benzoxadiazol-4-ylmethanol. Unlike many commercially available dyes that come pre-activated, this compound possesses a hydroxymethyl group that requires chemical activation to facilitate conjugation to proteins. This two-step approach, while requiring an initial activation step, offers researchers the flexibility to synthesize freshly activated fluorophores for optimal reactivity. We will delve into the chemical principles underpinning this strategy, provide a detailed, step-by-step protocol for both activation and protein labeling, and discuss methods for the characterization of the final fluorescently-labeled protein conjugate.
The Chemistry of Labeling: Activating the Inert
The primary alcohol of this compound is not inherently reactive towards the functional groups typically found on the surface of proteins, such as the primary amines of lysine residues or the N-terminus.[3][4] Therefore, a chemical activation step is necessary to convert the hydroxyl group into a more electrophilic species that can readily react with these nucleophilic targets. A widely employed and effective strategy is the conversion of the alcohol to a reactive N-hydroxysuccinimide (NHS) ester.[2][5][]
This activation is typically achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).[][7] EDC activates the hydroxyl group, which then reacts with NHS to form the stable, amine-reactive NHS ester. This activated fluorophore can then be directly used to label the protein of interest.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the fluorescent labeling of a protein of interest using this compound. The protocol is divided into two main stages: the activation of the fluorophore and the subsequent conjugation to the protein.
PART 1: Activation of this compound
This part of the protocol describes the synthesis of the amine-reactive NHS ester of this compound.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (for use with EDC/NHS)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring (optional)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. For example, prepare a 10 mg/mL solution.
-
If using EDC/NHS, prepare separate solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of approximately 100 mg/mL.
-
-
Activation Reaction:
-
Method A (Using DSC): To the solution of this compound, add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC). Stir the reaction mixture at room temperature.
-
Method B (Using EDC/NHS): To the solution of this compound, add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC. Add 2 equivalents of triethylamine to the reaction mixture. Stir at room temperature.[][7]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by TLC. The activated ester should have a different retention factor (Rf) compared to the starting alcohol.
-
-
Use of Activated Fluorophore:
-
The resulting solution containing the activated 2,1,3-Benzoxadiazole-NHS ester is typically used immediately in the next step for protein labeling without purification. The NHS ester is susceptible to hydrolysis, so prompt use is critical for high labeling efficiency.[5]
-
PART 2: Fluorescent Labeling of the Target Protein
This part of the protocol details the reaction of the activated 2,1,3-Benzoxadiazole-NHS ester with the protein of interest.
Materials:
-
Activated 2,1,3-Benzoxadiazole-NHS ester solution (from Part 1)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)
-
Spectrophotometer
Step-by-Step Protocol:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into the reaction buffer (0.1 M sodium bicarbonate or borate, pH 8.3-8.5). The protein concentration should ideally be in the range of 1-10 mg/mL.[2]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.[8]
-
-
Labeling Reaction:
-
Calculate the required volume of the activated fluorophore solution. A molar excess of the dye to the protein is typically used. A starting point is a 5- to 20-fold molar excess. The optimal ratio may need to be determined empirically for each protein.
-
Slowly add the calculated volume of the activated 2,1,3-Benzoxadiazole-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.[9]
-
Equilibrate a desalting column (e.g., PD-10) with your desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the small molecule dye.
-
Characterization of the Labeled Protein
After purification, it is essential to characterize the fluorescently labeled protein to determine the efficiency of the labeling reaction and to ensure that the protein has retained its structural and functional integrity.
Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the 2,1,3-Benzoxadiazole fluorophore (approximately 419 nm, though this should be confirmed for the specific derivative).[1][7]
Calculation:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the λmax of the dye (Adye).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 / Adye for the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = Adye / (εdye × Protein Concentration (M))
Where:
-
εdye is the molar extinction coefficient of the 2,1,3-Benzoxadiazole dye at its λmax.
-
| Parameter | Description | Typical Value/Range |
| Protein Concentration | Recommended concentration for labeling reaction. | 1-10 mg/mL |
| Dye:Protein Molar Ratio | Molar excess of activated dye to protein. | 5:1 to 20:1 |
| Reaction pH | Optimal pH for amine labeling with NHS esters. | 8.3 - 8.5 |
| Reaction Time | Incubation time for the labeling reaction. | 1-2 hours at RT or overnight at 4°C |
| Quenching Agent | Reagent to stop the labeling reaction. | Tris-HCl (50-100 mM final) |
Functional Analysis
It is crucial to verify that the labeling process has not adversely affected the biological activity of the protein. This can be assessed using an appropriate functional assay, such as an enzyme activity assay, a binding assay, or a cell-based assay, depending on the protein's function. A comparison of the activity of the labeled protein to that of the unlabeled protein is recommended.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the overall experimental workflow.
Caption: Activation of the fluorophore.
Caption: Protein labeling workflow.
Trustworthiness and Self-Validation
The protocol described herein incorporates several checkpoints to ensure a successful outcome. The optional TLC monitoring of the activation reaction provides a qualitative assessment of the formation of the reactive ester. The spectrophotometric determination of the DOL is a quantitative measure of the labeling efficiency. Finally, the functional analysis of the labeled protein serves as a critical validation step, confirming that the conjugation has not compromised the protein's biological activity. By following these steps, researchers can be confident in the quality of their fluorescently labeled protein conjugates.
References
-
ACS Publications. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. [Link]
-
RSC Publishing. (2022). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. [Link]
-
NIH National Center for Biotechnology Information. (2015). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. [Link]
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Creative Biolabs. (n.d.). Chemical Conjugation. [Link]
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Springer Nature. (2011). Fluorescent Labeling of Proteins. [Link]
-
OPUS FAU. (2016). Characterization of dye-protein conjugates with optical methods. [Link]
-
YouTube. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. [Link]
-
NIH National Center for Biotechnology Information. (2011). Fluorescent labeling and modification of proteins. [Link]
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NIH National Center for Biotechnology Information. (2019). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. [Link]
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NIH National Center for Biotechnology Information. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
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NIH National Center for Biotechnology Information. (2009). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. [Link]
-
ResearchGate. (2015). What are the protocols for protein labeling by using antibodies?. [Link]
-
PubMed. (2003). 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is not specific for labeling of sulfhydryl groups in proteins as it may also react with phenolic hydroxyl groups and amino groups. [Link]
-
PLOS One. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. [Link]
-
YouTube. (2013). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). [Link]
-
PubMed. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. [Link]
-
ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F. [Link]
-
NIH National Center for Biotechnology Information. (2014). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. [Link]
-
RSC Publishing. (2022). Tuning the selectivity of amino acid recognition with dynamic covalent bond constrained fluorophores in aqueous media. [Link]
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Application Notes and Protocols for Live Cell Imaging Using 2,1,3-Benzoxadiazole-Based Fluorescent Probes
Authored by: Senior Application Scientist, Gemini Labs
Abstract
The 2,1,3-benzoxadiazole (BOX) scaffold is a versatile and increasingly popular core structure for the development of novel fluorophores for live-cell imaging. Its derivatives often exhibit favorable photophysical properties, including significant Stokes shifts, environmental sensitivity, and high quantum yields, making them excellent candidates for visualizing dynamic cellular processes.[1][2][3][4][5] This guide provides a comprehensive overview of the principles and a detailed protocol for the application of 2,1,3-benzoxadiazole-based probes, such as 2,1,3-Benzoxadiazol-4-ylmethanol, in live-cell microscopy. The focus is on providing a robust framework for researchers to optimize the use of these probes for their specific biological questions.
Introduction to 2,1,3-Benzoxadiazole Fluorophores
The 2,1,3-benzoxadiazole core is a bicyclic heterocyclic compound that, when appropriately substituted, can act as a potent fluorophore. The electron-deficient nature of the benzoxadiazole ring system often leads to the formation of donor-acceptor type dyes when combined with electron-donating groups. This architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often sensitive to the local environment, such as solvent polarity.[1][3][4] This property can be harnessed to develop probes that report on specific cellular microenvironments.
Derivatives of 2,1,3-benzoxadiazole have been successfully employed in a variety of sensing and imaging applications. For instance, the well-known 7-nitro-2,1,3-benzoxadiazole (NBD) group has been incorporated into numerous probes for detecting ions, small molecules, and biomolecules, and for staining specific cellular compartments.[1][6] The broader class of BOX derivatives offers a rich chemical space for the design of novel probes with tailored properties for live-cell imaging.
Core Principles for Application in Live Cell Imaging
Successful live-cell imaging with any small molecule probe, including those based on the 2,1,3-benzoxadiazole scaffold, hinges on a few key principles:
-
Cell Permeability: For intracellular targets, the probe must be able to cross the plasma membrane. This is often dictated by its size, charge, and lipophilicity.
-
Low Cytotoxicity: The probe should not adversely affect cell health or behavior at the working concentrations used for imaging.[7] It is crucial to perform viability assays to determine the optimal concentration range.
-
Photostability: The fluorophore should be resistant to photobleaching under the illumination conditions required for imaging, enabling long-term observation of cellular dynamics.[8][9]
-
Target Specificity: Ideally, the probe should accumulate in a specific organelle or bind to a particular biomolecule to provide high-contrast images. However, some probes may exhibit more general staining patterns (e.g., cytoplasmic or membranous), which can also be useful for outlining cell morphology.
-
Favorable Photophysics: A large Stokes shift (separation between excitation and emission maxima) is desirable to minimize bleed-through and scattering of excitation light. High quantum yield contributes to a bright signal.
Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives
The photophysical properties of 2,1,3-benzoxadiazole derivatives can be tuned by chemical modification. The following table summarizes representative data for this class of compounds, illustrating their typical spectral characteristics.
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Reference |
| D-π-A-π-D BOX Derivatives | ~419 nm | ~494-498 nm | ~75-79 nm | ~0.5 | [1][2][4] |
| Phenyl Capped Benzazoles | 502-590 nm | Not specified | Not specified | 0.30-0.54 | [5] |
| Indolylbenzothiadiazoles* | Not specified | Not specified | Large | Not specified | [10] |
*Note: Data for the closely related benzothiadiazole (BTD) derivatives are often informative for predicting the behavior of benzoxadiazoles.
Experimental Workflow for Live Cell Imaging
The following diagram outlines a typical workflow for the evaluation and application of a new 2,1,3-benzoxadiazole-based probe for live-cell imaging.
Sources
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Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2,1,3-Benzoxadiazol-4-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,1,3-Benzoxadiazole Derivatives
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide array of biological activities, including their use as fluorescent probes and potential therapeutic agents.[1][2] Notably, the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a well-established fluorophore utilized in various sensing and imaging applications.[3][4] The introduction of a hydroxymethyl group at the 4-position of the benzoxadiazole ring system creates a valuable building block, 2,1,3-Benzoxadiazol-4-ylmethanol, which can be further functionalized to generate a library of derivatives with diverse pharmacological profiles.
This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from readily available precursors. We will delve into the rationale behind the chosen synthetic strategy and provide detailed experimental procedures for each key transformation.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This strategy was devised to ensure high yields and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 2,1,3-Benzoxadiazole Core
The foundational step in this synthesis is the construction of the 2,1,3-benzoxadiazole ring system. This is reliably achieved through the cyclization of 2-nitroaniline.
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole from 2-Nitroaniline
This procedure involves a two-step process: the initial formation of 2,1,3-benzoxadiazole-1-oxide, followed by its deoxygenation.
Step 1a: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2-nitroaniline (9.0 g, 65.1 mmol), tetrabutylammonium bromide (TBAB, 0.3 g, 0.93 mmol), and diethyl ether (60 mL).
-
Addition of Base: Add a 50% (w/w) aqueous solution of potassium hydroxide (KOH, 7 mL).
-
Oxidation: While stirring vigorously, add a sodium hypochlorite (NaOCl) solution (>10% active chlorine, 130 mL) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Continue stirring at room temperature for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 100 mL).
-
Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid. This product is typically used in the next step without further purification.
Step 1b: Deoxygenation to 2,1,3-Benzoxadiazole
-
Reaction Setup: In a 250 mL flask, dissolve the crude 2,1,3-benzoxadiazole-1-oxide (approximately 8.8 g, 65.1 mmol) and triphenylphosphine (PPh₃, 20.5 g, 78.1 mmol) in toluene (150 mL).
-
Deoxygenation: Reflux the mixture for 3 hours.
-
Purification: After cooling to room temperature, filter the mixture to remove triphenylphosphine oxide. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.
| Compound | Yield | Melting Point | Key Characterization Data |
| 2,1,3-Benzoxadiazole | ~80% | 69 °C | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J = 6.0, 4.0 Hz, 2H), 7.41 (dd, J = 6.0, 4.0 Hz, 2H).[5][6] |
Part 2: Formylation of 2,1,3-Benzoxadiazole
The introduction of a formyl group at the 4-position of the benzoxadiazole ring is a critical step. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9]
Protocol 2: Vilsmeier-Haack Formylation of 2,1,3-Benzoxadiazole
This reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde functionality onto the benzoxadiazole ring.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 2 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 2,1,3-benzoxadiazole (1 equivalent) in a minimal amount of dry DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-formyl-2,1,3-benzoxadiazole.
| Compound | Expected Appearance | Molecular Formula | Molecular Weight |
| 4-Formyl-2,1,3-benzoxadiazole | Solid | C₇H₄N₂O₂ | 148.12 g/mol |
Part 3: Reduction to this compound
The final step involves the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones.[10][11][12][13]
Protocol 3: Sodium Borohydride Reduction of 4-Formyl-2,1,3-benzoxadiazole
-
Reaction Setup: Dissolve 4-formyl-2,1,3-benzoxadiazole (1 equivalent) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
| Compound | Expected Characterization Data |
| This compound | ¹H NMR: Expect signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. ¹³C NMR: Expect signals for the aromatic carbons and the carbon of the CH₂OH group. IR (cm⁻¹): Expect a broad absorption for the O-H stretch and characteristic peaks for the aromatic ring. MS: Expect the molecular ion peak corresponding to the molecular weight. |
Alternative Synthetic Routes
While the presented three-step synthesis is a robust method, alternative approaches can be considered depending on the availability of starting materials and the desired substitution patterns on the benzoxadiazole ring.
-
Duff Reaction: For the formylation step, the Duff reaction, which employs hexamethylenetetramine in an acidic medium, can be an alternative to the Vilsmeier-Haack reaction, particularly for phenol derivatives.[2][14][15] However, its efficiency can be substrate-dependent.
-
Starting from Substituted Anilines: An alternative overall strategy involves starting with a pre-functionalized 2-nitroaniline derivative that already contains a protected hydroxymethyl group or a precursor at the desired position. This can sometimes simplify the synthetic sequence.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium borohydride (NaBH₄) is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with strong acids.
-
Sodium hypochlorite (NaOCl) solutions are corrosive. Avoid contact with skin and eyes.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
This guide outlines a reliable and detailed methodology for the synthesis of this compound, a key intermediate for the development of novel benzoxadiazole-based compounds. By following these protocols, researchers can efficiently produce this valuable building block for their drug discovery and materials science endeavors. The provided rationale and characterization data will aid in the successful execution and validation of the synthesis.
References
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. [Link]
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Duff reaction - Wikipedia. Wikipedia. [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health. [Link]
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3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers Media S.A.. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Royal Society of Chemistry. [Link]
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GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. Rasayan Journal of Chemistry. [Link]
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The Duff Reaction: Researching A Modification. UNI ScholarWorks. [Link]
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Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health. [Link]
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Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
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Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR. [Link]
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1H NMR spectrum of compound 4. ResearchGate. [Link]
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Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadia- zole derivatives of mefenamic acid. Biblioteka Nauki. [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Application Notes and Protocols for Cellular Lipid Imaging Using a 2,1,3-Benzoxadiazole-Based Fluorescent Probe
Introduction: The Need for Specific and Photostable Lipid Droplet Probes
Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism, storage, and signaling.[1] Their dysregulation is implicated in a range of metabolic diseases, including obesity, diabetes, and certain cancers.[1] Consequently, the development of robust tools for visualizing and quantifying LDs in living cells is of paramount importance in both basic research and drug development.[2][3]
For years, researchers have relied on classical lipophilic dyes such as Nile Red and BODIPY 493/503.[1][2] However, these probes are not without their limitations, including issues with specificity, photostability, and background fluorescence, which can compromise long-term imaging studies and quantitative analysis.[1][2] This has spurred the development of novel fluorescent probes with improved photophysical properties.
The 2,1,3-benzoxadiazole (NBD) scaffold has emerged as a versatile platform for creating small, environmentally sensitive fluorescent probes.[4] NBD-based dyes are characterized by their modest size, which facilitates cellular uptake, and their fluorescence properties are often highly sensitive to the polarity of their local environment.[4][5] This solvatochromic behavior is particularly advantageous for lipid droplet imaging, as the nonpolar core of LDs provides a starkly different environment compared to the aqueous cytoplasm, leading to a "turn-on" fluorescence signal with a high signal-to-noise ratio.[6]
While the specific compound 2,1,3-Benzoxadiazol-4-ylmethanol is not extensively documented as a fluorescent probe for cellular lipids in the current literature, its structural simplicity—a small NBD fluorophore with a polar hydroxyl group—suggests it would likely exhibit properties suitable for this application. This guide will, therefore, provide a comprehensive overview and detailed protocols based on the well-characterized properties of closely related 4-substituted 7-nitro-2,1,3-benzoxadiazole derivatives, which serve as excellent models for understanding the application of small, solvatochromic NBD probes in cellular lipid imaging.[5][6]
Principle of Action: Solvatochromism and Lipid Droplet Specificity
The fluorescence of many NBD derivatives is highly dependent on the polarity of the surrounding solvent. In aqueous environments like the cytoplasm, the probe's fluorescence is typically quenched. However, upon partitioning into the hydrophobic, lipid-rich core of lipid droplets, the probe undergoes a conformational change and/or a change in its electronic state, leading to a significant enhancement of its fluorescence quantum yield.[5][6] This results in bright, specific staining of lipid droplets with minimal background fluorescence from the rest of the cell.
The small size and uncharged nature of probes like this compound and its analogs allow for passive diffusion across the cell membrane, eliminating the need for complex loading procedures. Once inside the cell, the probe's lipophilicity drives its accumulation in lipid-rich structures, primarily lipid droplets.
Experimental Protocols
I. Probe Preparation and Handling
A. Reagent Preparation:
-
Probe Stock Solution (1 mM): Prepare a 1 mM stock solution of the 2,1,3-benzoxadiazole-based probe in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for several months. Avoid repeated freeze-thaw cycles.
B. Working Solution Preparation:
-
Dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. A typical starting concentration for cell staining is 1-5 µM.
-
The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
II. Cell Culture and Staining
This protocol is a general guideline and may need to be optimized for specific cell lines.
A. Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that will result in 50-70% confluency at the time of staining.
-
Culture the cells in a complete medium at 37°C in a humidified atmosphere with 5% CO₂.
B. Induction of Lipid Droplet Formation (Optional):
-
To induce lipid droplet formation, incubate the cells with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining. A typical concentration is 100-400 µM oleic acid.
C. Staining Protocol:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
The cells are now ready for fluorescence imaging.
Fluorescence Microscopy and Data Acquisition
A. Imaging Setup:
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging is recommended. A confocal microscope will provide the best spatial resolution and optical sectioning.
-
Excitation and Emission: The excitation and emission maxima of NBD-based probes are typically in the blue-green region of the spectrum.[5][10] For a representative 4-amino-7-nitro-2,1,3-benzoxadiazole derivative, the following filter sets would be appropriate:
-
Excitation: ~470 nm
-
Emission: ~530 nm
-
Note: The optimal excitation and emission wavelengths should be determined empirically based on the specific spectroscopic properties of the probe being used.[5]
-
-
Objective: A high numerical aperture oil-immersion objective (e.g., 60x or 100x) is recommended for high-resolution imaging of subcellular structures.
B. Image Acquisition:
-
Place the prepared cell culture vessel on the microscope stage.
-
Bring the cells into focus using brightfield or differential interference contrast (DIC) optics.
-
Switch to fluorescence illumination and locate the stained cells.
-
Optimize the exposure time and laser power to obtain a strong signal from the lipid droplets with minimal background and phototoxicity.
-
Acquire images of the stained lipid droplets. For quantitative analysis, ensure that the imaging settings remain consistent across all samples.
Data Analysis and Interpretation
The acquired fluorescence images can be used for both qualitative and quantitative analysis of cellular lipid droplets.
A. Qualitative Analysis:
-
Localization: Observe the subcellular localization of the fluorescent signal to confirm that it is confined to discrete, spherical structures characteristic of lipid droplets.
-
Morphology: Assess the size, shape, and distribution of lipid droplets within the cells.
B. Quantitative Analysis:
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and segment the individual lipid droplets based on their fluorescence intensity.
-
Quantification: Once segmented, various parameters can be quantified for each cell or a population of cells:
-
Number of lipid droplets per cell.
-
Average size/area of lipid droplets.
-
Total lipid droplet area per cell.
-
Average fluorescence intensity of lipid droplets.
-
Visualizing the Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
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- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Conjugation of the 2,1,3-Benzoxadiazole Fluorophore to Biomolecules Starting from 2,1,3-Benzoxadiazol-4-ylmethanol
An Application Note and Protocol Guide from the Senior Application Scientist
This guide provides detailed methodologies for the chemical modification of 2,1,3-Benzoxadiazol-4-ylmethanol and its subsequent conjugation to biological macromolecules. We will explore the necessary steps to transform the chemically inert hydroxymethyl group into a reactive moiety capable of forming stable covalent bonds with proteins, peptides, and other biomolecules.
Introduction: The 2,1,3-Benzoxadiazole Scaffold and the Need for Activation
The 2,1,3-benzoxadiazole (benzofurazan) core is a valuable fluorophore in biological research. Its relatively small size and environment-sensitive fluorescence make it an attractive probe for studying molecular interactions and dynamics. However, the starting material, this compound, possesses a primary alcohol (-CH₂OH) as its only functional group. This hydroxyl group is not sufficiently reactive to form stable covalent bonds with common functional groups on biomolecules (such as amines, thiols, or carboxylates) under physiological conditions.
Therefore, a crucial preliminary step is the chemical activation of this hydroxyl group to create a derivative that can efficiently and specifically react with the desired biomolecule. This application note details two primary strategies for this activation and subsequent conjugation:
-
Oxidation to an Aldehyde for Reductive Amination: A mild oxidation of the primary alcohol yields an aldehyde, which can then be coupled to primary amines on a biomolecule through a Schiff base intermediate, followed by reduction to a stable secondary amine linkage.
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): The hydroxyl group can be converted into a highly reactive N-hydroxysuccinimidyl (NHS) carbonate. This activated intermediate readily reacts with primary amines to form a stable carbamate linkage.
This document will provide the scientific rationale behind these choices, detailed step-by-step protocols, and methods for the characterization of the resulting bioconjugates.
Part 1: Activation of this compound
Method 1: Oxidation to 2,1,3-Benzoxadiazole-4-carbaldehyde
The conversion of the primary alcohol to an aldehyde is a key step for enabling conjugation via reductive amination. A mild and selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, as it is highly selective for the oxidation of allylic and benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite®
-
Rotary evaporator
-
Stir plate and stir bar
-
Glassware: Round bottom flask, funnel
Procedure:
-
In a round bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 10 equivalents of activated MnO₂ to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,1,3-Benzoxadiazole-4-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
The product, 2,1,3-Benzoxadiazole-4-carbaldehyde, is a key intermediate that can be used for conjugation to amine-containing biomolecules.
Method 2: Activation with N,N'-Disuccinimidyl Carbonate (DSC)
This method converts the hydroxyl group into a highly amine-reactive NHS carbonate. DSC is a common homobifunctional coupling agent used for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Materials:
-
This compound
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Stir plate and stir bar
-
Glassware: Round bottom flask, syringe
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous acetonitrile in a round bottom flask.
-
Add 1.5 equivalents of DSC to the solution.
-
Add 2 equivalents of TEA or DIPEA dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by flash chromatography, to yield the pure activated benzoxadiazole derivative.
Expected Outcome:
The resulting product is an NHS-activated form of the benzoxadiazole fluorophore, which is highly reactive towards primary amines on biomolecules.
Part 2: Conjugation to Amine-Containing Biomolecules
This section details the protocols for conjugating the activated benzoxadiazole derivatives to a model protein, such as Bovine Serum Albumin (BSA).
Conjugation via Reductive Amination
This method utilizes the aldehyde synthesized in Protocol 1. The aldehyde first reacts with a primary amine on the protein to form a Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Materials:
-
2,1,3-Benzoxadiazole-4-carbaldehyde
-
Bovine Serum Albumin (BSA) or other amine-containing biomolecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Dissolve the protein (e.g., BSA) in PBS at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of 2,1,3-Benzoxadiazole-4-carbaldehyde in DMF or DMSO.
-
Add a 10-20 fold molar excess of the aldehyde solution to the protein solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature to form the Schiff base.
-
Add a 20-fold molar excess of freshly prepared NaBH₃CN solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate by size-exclusion chromatography to remove unreacted aldehyde and reducing agent.
-
Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling.
Conjugation of NHS-activated Benzoxadiazole
The NHS-activated carbonate produced in Protocol 2 reacts efficiently with primary amines at physiological to slightly alkaline pH to form a stable carbamate linkage.
Materials:
-
4-(Succinimidyl-carbonyloxymethyl)-2,1,3-benzoxadiazole
-
Bovine Serum Albumin (BSA) or other amine-containing biomolecule
-
Bicarbonate buffer (100 mM, pH 8.3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Dissolve the protein (e.g., BSA) in bicarbonate buffer (pH 8.3) at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the NHS-activated benzoxadiazole in DMF or DMSO.
-
Add a 10-20 fold molar excess of the NHS-activated benzoxadiazole solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purify the conjugate using a size-exclusion chromatography column to remove the unreacted labeling reagent and byproducts.
-
Determine the degree of labeling by UV-Vis spectrophotometry.
Data Presentation and Characterization
The success of the conjugation can be quantified by determining the Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to each biomolecule. This can be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole fluorophore (at its absorbance maximum).
| Parameter | Method 1 (Reductive Amination) | Method 2 (NHS Ester Coupling) |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Secondary Amine | Carbamate |
| Optimal pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Typical Reaction Time | 2-4 hours | 1-2 hours |
| Linkage Stability | Very High | High |
Visualizing the Workflow
Caption: Workflow for the activation of this compound and subsequent conjugation.
Caption: Chemical scheme for the reductive amination conjugation pathway.
References
-
NBD-F as a Fluorescent Labeling Reagent: Imai, K., & Watanabe, Y. (1981). Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383. [Link]
-
Manganese Dioxide for Oxidation of Benzylic Alcohols: Hirano, M., Yakabe, S., Clark, J. H., & Moriyasu, M. (2000). A mild, convenient and selective oxidation of alcohols with permanganate supported on active manganese dioxide. Journal of the Chemical Society, Perkin Transactions 1, (2), 103-110. [Link]
-
Activation of Alcohols with N,N'-Disuccinimidyl Carbonate (DSC): Takeda, K., Akagi, Y., Saeki, A., Tsukahara, T., & Ogura, H. (1984). Studies on the reaction of N, N'-disuccinimidyl carbonate with alcohols. Tetrahedron Letters, 25(40), 4579-4582. [Link]
-
Reductive Amination in Bioconjugation: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
Measuring the Evanescent Glow: A Detailed Protocol for Determining the Fluorescence Lifetime of 2,1,3-Benzoxadiazol-4-ylmethanol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for measuring the fluorescence lifetime of 2,1,3-Benzoxadiazol-4-ylmethanol. This protocol is centered around the robust and widely adopted technique of Time-Correlated Single Photon Counting (TCSPC), a method renowned for its precision in resolving fluorescence decay kinetics in the picosecond to microsecond range.
Introduction: The Significance of Fluorescence Lifetime
Fluorescence lifetime (τ) is an intrinsic characteristic of a fluorophore, representing the average time it spends in the excited state before returning to the ground state via photon emission. Unlike fluorescence intensity, which can be influenced by experimental variables such as concentration and excitation power, the fluorescence lifetime is a more robust parameter, sensitive to the fluorophore's local microenvironment. This sensitivity makes it a powerful tool in drug discovery and molecular biology for studying molecular interactions, conformational changes, and binding events.
The subject of this guide, this compound, belongs to the nitrobenzoxadiazole (NBD) family of fluorophores. NBD derivatives are known for their environmental sensitivity, where their fluorescence properties, including lifetime, can change significantly with solvent polarity and viscosity, making them valuable probes in biological systems.[1][2]
Foundational Principles: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that measures the time delay between the excitation of a sample by a pulsed light source and the detection of the subsequent emitted single photons.[3][4] By repeating this process millions of times and building a histogram of the arrival times of the photons, a highly accurate fluorescence decay profile is constructed. The fluorescence lifetime is then extracted by fitting this decay curve to an exponential function.
The core components of a TCSPC system include a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser), a sensitive single-photon detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)), and timing electronics to measure the time difference between the excitation pulse and the detected photon.[5]
Experimental Protocol: A Step-by-Step Guide
Preliminary Characterization: Absorption and Emission Spectra
Before proceeding with lifetime measurements, it is crucial to determine the absorption and emission spectra of this compound to identify the optimal excitation and emission wavelengths.
Protocol:
-
Prepare a dilute solution of this compound in the solvent of choice (e.g., ethanol or a buffer relevant to the intended application). A concentration in the low micromolar range is typically sufficient.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max). Based on data from similar benzoxadiazole derivatives, the absorption maximum is expected to be in the 420-500 nm range.[5][6][7]
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at or near the λ_abs_max. This will determine the wavelength of maximum emission (λ_em_max), which is anticipated to be in the 500-600 nm range for NBD derivatives.[5][6]
Sample Preparation for TCSPC
Proper sample preparation is critical to avoid artifacts and ensure accurate lifetime measurements.
Protocol:
-
Solvent Selection: Choose a solvent that is compatible with the compound and the experimental objectives. For fundamental characterization, spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile) are recommended. For biological applications, an appropriate buffer (e.g., PBS) should be used.
-
Concentration: The concentration of the fluorophore should be low enough to avoid inner filter effects and re-absorption of emitted photons. A general guideline is to maintain an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
Degassing (Optional but Recommended): Dissolved oxygen can quench fluorescence and shorten the measured lifetime. For precise measurements, particularly for longer-lived fluorophores, degassing the sample by bubbling with an inert gas like nitrogen or argon for 10-15 minutes is advisable.
TCSPC Instrument Setup and Data Acquisition
The following protocol outlines the general steps for setting up a TCSPC system. Specific instrument parameters may vary depending on the manufacturer and model.
Table 1: Recommended TCSPC Instrument Settings
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~470 nm (or λ_abs_max) | To efficiently excite the fluorophore. A picosecond pulsed diode laser is a suitable source. |
| Emission Wavelength | ~520 nm (or λ_em_max) | To selectively detect the fluorescence emission of the sample. |
| Repetition Rate | 10-40 MHz | A high repetition rate allows for rapid data acquisition. The chosen rate should ensure that the time between pulses is at least 5-10 times the expected fluorescence lifetime to prevent pile-up effects. |
| Time Window | 50-100 ns | This should be sufficiently long to capture the full decay of the fluorescence. |
| Photon Counting Rate | < 5% of the laser repetition rate | To avoid pulse pile-up, where more than one photon is detected per excitation cycle, which can distort the decay curve. |
| Acquisition Time | Until peak counts reach 10,000 | To ensure sufficient photon statistics for accurate fitting of the decay curve. |
Step-by-Step Measurement Protocol:
-
Instrument Warm-up: Allow the light source and detectors to warm up and stabilize as per the manufacturer's instructions.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or colloidal silica in the solvent of choice).
-
Place the cuvette in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF. The IRF represents the temporal profile of the excitation pulse as detected by the system and is crucial for accurate deconvolution of the fluorescence decay.
-
-
Sample Measurement:
-
Replace the scattering solution with the sample cuvette containing this compound.
-
Set the emission monochromator to the λ_em_max of the fluorophore.
-
Acquire the fluorescence decay data until the desired number of counts in the peak channel is reached.
-
-
Solvent Blank (Optional):
-
Measure the decay of the pure solvent to check for any background fluorescence.
-
Data Analysis: From Raw Data to Fluorescence Lifetime
The acquired fluorescence decay data is a convolution of the true fluorescence decay of the sample and the instrument response function. To obtain the accurate lifetime, the IRF must be deconvolved from the measured decay.
Workflow for Data Analysis:
Caption: Workflow for TCSPC data analysis.
Data Analysis Steps:
-
Software: Use dedicated fluorescence decay analysis software (e.g., provided by the instrument manufacturer or third-party packages).
-
Fitting Model: Select an appropriate exponential decay model to fit the data. For a pure compound in a homogenous environment, a single exponential decay model is often sufficient:
I(t) = A * exp(-t/τ)
Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.
In more complex systems, a multi-exponential decay model may be required:
I(t) = Σ A_i * exp(-t/τ_i)
-
Iterative Reconvolution: The software will perform an iterative reconvolution of the chosen decay model with the measured IRF and compare it to the experimental decay data. The parameters of the model (A_i and τ_i) are adjusted until the best fit is achieved.
-
Goodness of Fit: The quality of the fit is typically assessed by the chi-squared (χ²) value, which should be close to 1.0 for a good fit, and by visual inspection of the weighted residuals.
Expected Results and Interpretation
For this compound in a non-viscous organic solvent, a single exponential decay with a fluorescence lifetime in the range of 1-10 nanoseconds is expected. The exact lifetime will be dependent on the solvent due to the environmental sensitivity of the NBD core. A multi-exponential decay may indicate the presence of different fluorescent species, conformational isomers, or interactions with the environment.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Low Photon Count Rate | Low sample concentration, misalignment of optics, incorrect wavelength settings. | Increase concentration (while keeping absorbance < 0.1), check and optimize optical alignment, verify excitation and emission wavelengths. |
| High χ² Value in Fitting | Incorrect decay model, presence of scattered light, background fluorescence. | Try a multi-exponential decay model, check for and subtract any background from a solvent blank measurement, ensure proper filtering to remove scatter. |
| Distorted Decay Curve | Pulse pile-up, inner filter effects. | Reduce the photon counting rate to <5% of the laser repetition rate, dilute the sample to an absorbance < 0.1. |
Conclusion
This application note provides a detailed protocol for the accurate measurement of the fluorescence lifetime of this compound using TCSPC. By carefully following these guidelines for sample preparation, instrument setup, and data analysis, researchers can obtain reliable and reproducible fluorescence lifetime data, enabling deeper insights into the behavior of this and other fluorescent probes in various chemical and biological systems.
References
- Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer.
-
de Melo, W. C., da Silva, A. B. F., da Silva, C. C., de Oliveira, H. C. B., & Neto, B. A. D. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
PicoQuant GmbH. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
Loura, L. M. S., & Amaro, M. (2018). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Physical Chemistry Chemical Physics, 20(27), 18267-18276. [Link]
-
Chattopadhyay, A., & Mukherjee, S. (1993). Fluorophore environments in membrane-bound probes: a red edge excitation shift study. Biochemistry, 32(14), 3804–3811. [Link]
-
Wahl, M. (n.d.). Time-Correlated Single Photon Counting. PicoQuant GmbH. Retrieved from [Link]
- O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press.
-
Fábián, L., & Kállay, M. (2021). On Synthetic Instrument Response Functions of Time-Correlated Single-Photon Counting Based Fluorescence Lifetime Imaging Analysis. Frontiers in Physics, 9, 643330. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. [Link]
Sources
- 1. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo imaging with 2,1,3-Benzoxadiazole-based probes
An Application Scientist's Guide to In Vitro and In Vivo Imaging with 2,1,3-Benzoxadiazole-Based Probes
Introduction: The Rise of Benzofurazan in Bioimaging
The 2,1,3-benzoxadiazole, also known as benzofurazan, scaffold has emerged as a powerhouse in the development of fluorescent probes for biological imaging. Its derivatives are characterized by a flat, bicyclic conjugated structure that is highly sensitive to its electronic and physical environment. This inherent sensitivity is the key to their utility. By strategically modifying the core benzofurazan structure, chemists can design probes that respond to specific biological analytes or microenvironmental changes with a discernible change in their fluorescence output.
At the heart of most benzofurazan probes is a Donor-π-Acceptor (D-π-A) architecture. The benzofurazan core typically acts as the electron-accepting unit. When coupled with an electron-donating group through a π-conjugated system, an intramolecular charge transfer (ICT) state is established upon photoexcitation. This ICT process is exquisitely sensitive to the local environment, making these probes ideal reporters for subtle biological changes. Their attractive photophysical properties—such as intense fluorescence, large Stokes shifts (the separation between absorption and emission maxima), and high extinction coefficients—further cement their role as versatile tools for researchers.
Core Principles: Design Strategies and Sensing Mechanisms
The versatility of benzofurazan probes stems from the clever chemical strategies used to control their fluorescent output. The fundamental principle often involves modulating the efficiency of the ICT state. A probe can be designed to be "always on," but the most sophisticated designs are "turn-on" or "turn-off," where the fluorescence is activated or quenched in response to a specific molecular event.
Key Sensing Mechanisms:
-
Reaction-Based Activation: This is the most common strategy. A non-fluorescent or weakly fluorescent probe is functionalized with a reactive trigger group. This group is designed to be selectively cleaved or modified by a specific analyte, such as a reactive oxygen species (ROS) or an enzyme. This chemical reaction permanently alters the probe's electronic structure, "turning on" or significantly enhancing its fluorescence. For instance, benzofurazan sulfides have been designed to react specifically with thiols through a sulfide-thiol exchange, yielding a highly fluorescent product.
-
Environmental Sensing (Twisted ICT - TICT): Some probes are designed with rotatable bonds between the donor and acceptor moieties. In low-viscosity environments, the molecule can freely rotate after excitation, leading to a non-fluorescent "twisted" ICT state. In highly viscous environments, such as within lipid droplets or aggregated proteins, this rotation is hindered, forcing the molecule to relax via fluorescence. This makes them excellent sensors for microviscosity.
-
Analyte Binding: Probes can incorporate a binding site (a receptor) for a specific ion or molecule. The binding event alters the electron-donating or -accepting properties of the probe, causing a shift in its fluorescence emission.
Below is a diagram illustrating the general concept of a reaction-based "turn-on" probe.
Caption: General mechanism of a reaction-based "turn-on" fluorescent probe.
Application Notes & Protocols: In Vitro Imaging
In the controlled environment of cell culture, benzofurazan probes provide high-resolution insights into dynamic cellular processes. Their applications are broad, ranging from quantifying specific molecules to visualizing organelle health.
Common In Vitro Applications:
-
Detection of Reactive Oxygen Species (ROS): ROS are implicated in numerous signaling pathways and pathologies. Probes are designed with moieties that are oxidized by specific ROS like hydrogen peroxide (H₂O₂) or superoxide (O₂⁻), leading to a fluorescent signal. This allows for real-time monitoring of oxidative stress in living cells.
-
Mapping Cellular Thiols: Thiols like glutathione are critical for maintaining cellular redox balance. Benzofurazan probes can react specifically with these thiols, enabling researchers to image their distribution and quantify changes in response to stimuli.
-
Visualizing Lipid Droplets: As key organelles in lipid metabolism, lipid droplets are increasingly recognized as markers for metabolic diseases and cancer. Benzofurazan probes that exhibit fluorescence enhancement in viscous, lipid-rich environments are used to specifically stain and track these structures.
-
Monitoring Enzyme Activity: By attaching an enzyme-specific substrate to the fluorophore as a quenching or caging group, researchers can create probes that only become fluorescent after being processed by the target enzyme. This is a powerful tool for imaging enzyme activity directly within cells.
Table 1: Example Benzofurazan Probes for In Vitro Applications
| Probe Target | Example Class | Excitation (nm) | Emission (nm) | Key Feature |
| Cellular Thiols | Benzofurazan Sulfide | ~430 | ~520 | Specific sulfide-thiol exchange reaction for "turn-on" response. |
| Hydrogen Peroxide | Boronate-based Benzofurazan | ~480 | ~525 | H₂O₂-mediated cleavage of boronate ester unmasks the fluorophore. |
| Lipid Droplets | N-substituted Benzothiadiazole* | ~450 | ~550 | Solvatochromic and sensitive to viscosity; high lipophilicity drives accumulation in LDs. |
| Amines | 4-Fluoro-7-nitrobenzofurazan (NBD-F) | ~473 | ~541 | Reacts with primary and secondary amines to form a fluorescent product. |
*Note: 2,1,3-Benzothiadiazole is a close structural analog with similar properties and applications.
Protocol 1: General Procedure for Live-Cell Imaging
This protocol provides a generalized workflow for staining live, adherent cells with a 2,1,3-benzoxadiazole-based probe. Causality: The key is to introduce the probe to healthy cells at a concentration and for a duration that allows sufficient uptake and interaction with the target, without inducing cytotoxicity. Optimization is critical.
Workflow Diagram: Live-Cell Staining
Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.
Step-by-Step Methodology:
-
Preparation:
-
Cell Culture: Seed adherent cells onto a glass-bottom dish or imaging-quality multi-well plate. Culture overnight in a 37°C, 5% CO₂ incubator to ensure they are healthy and well-adhered.
-
Probe Stock Solution: Prepare a concentrated stock solution of the benzofurazan probe (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
-
Probe Loading:
-
Working Solution: Just before use, dilute the DMSO stock solution into pre-warmed, serum-containing cell culture medium to the final working concentration (typically 0.5-10 µM). Rationale: Pre-warmed medium prevents shocking the cells. Serum can sometimes affect probe loading, but often helps with solubility and cell health. This step must be optimized.
-
Cell Labeling: Aspirate the old medium from the cells and gently add the probe-containing medium.
-
Incubation: Return the cells to the incubator for the optimized duration (e.g., 15-60 minutes). This allows time for the probe to permeate the cell membrane and engage its target.
-
-
Washing and Imaging:
-
Wash Step: For many probes, background fluorescence can be reduced by removing the loading solution and washing the cells 1-2 times with pre-warmed phosphate-buffered saline (PBS) or fresh medium. Some newer probes are designed for "no-wash" protocols.
-
Final Medium: Add fresh, pre-warmed medium or an imaging buffer (like HEPES-buffered HBSS) to the cells. Rationale: An imaging buffer without phenol red can reduce background fluorescence.
-
Microscopy: Immediately transfer the plate to a fluorescence microscope equipped with a heated stage and CO₂ control. Use filter sets appropriate for the probe's excitation and emission spectra to capture images. Rationale: Maintaining physiological conditions on the microscope stage is crucial for meaningful live-cell data.
-
Application Notes & Protocols: In Vivo Imaging
Translating molecular imaging from the petri dish to a living organism presents new challenges, primarily related to probe delivery, tissue penetration of light, and signal-to-noise ratio. Benzofurazan probes, particularly those engineered to emit in the near-infrared (NIR) spectrum (700-1700 nm), are increasingly used for in vivo studies because longer wavelength light scatters less and penetrates deeper into tissue.
In Vivo Applications:
-
Tumor Targeting and Imaging: Probes can be conjugated to tumor-targeting ligands (e.g., peptides) or designed to be activated by the unique tumor microenvironment (e.g., specific enzymes, hypoxia). This allows for non-invasive visualization of tumor location and burden.
-
Monitoring Drug Delivery and Efficacy: A fluorescent probe can be attached to a therapeutic agent to track its biodistribution and confirm its arrival at the target site.
-
Inflammation and Disease Progression: Probes that respond to markers of inflammation, such as elevated ROS or enzyme activity, can be used to monitor disease progression in real-time within a living animal.
Protocol 2: General Procedure for In Vivo Imaging in a Mouse Model
This protocol outlines a general workflow for non-invasive fluorescence imaging in a tumor-bearing mouse model using an in vivo imaging system (IVIS) or similar instrument. Ethical Note: All animal procedures must be performed in compliance with approved institutional and national guidelines.
Workflow Diagram: In Vivo Imaging
Caption: A standard workflow for fluorescence imaging in a live mouse model.
Step-by-Step Methodology:
-
Animal Preparation:
-
Hair Removal: 24 hours prior to imaging, carefully remove hair from the region of interest (e.g., over the tumor) using a depilatory cream or clippers. Rationale: Hair and dark skin pigment absorb and scatter light, which severely attenuates the fluorescent signal.
-
Fasting (Optional): If imaging the abdominal region, fasting the animal for a few hours can reduce autofluorescence from food in the GI tract.
-
-
Anesthesia and Probe Administration:
-
Anesthesia: Anesthetize the mouse using isoflurane gas (2-5% for induction) in an induction chamber.
-
Probe Injection: Once the animal is anesthetized, administer the probe, formulated in a biocompatible vehicle (e.g., saline with 5% DMSO), via the desired route. Intravenous (tail vein) injection is common for systemic distribution. The volume and concentration depend on the probe and animal weight.
-
-
Imaging Procedure:
-
Positioning: Transfer the anesthetized mouse to the imaging chamber of the IVIS system. Position the animal to ensure the region of interest is clearly visible to the camera. Maintain anesthesia using a nose cone delivering 1.0-2.5% isoflurane.
-
Incubation: Allow sufficient time for the probe to circulate and accumulate at the target site. This "uptake time" is probe-specific and must be determined empirically (can range from minutes to several hours).
-
Image Acquisition: Acquire images at various time points. Select the appropriate excitation and emission filters for your probe. Set acquisition parameters like exposure time and binning to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Post-Procedure Care:
-
Recovery: After the final image is acquired, turn off the anesthetic and monitor the animal until it has fully recovered.
-
Housing: Return the animal to its cage. Provide easy access to food and water.
-
Data Interpretation and Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal (In Vitro) | - Probe concentration too low.- Incubation time too short.- Incorrect filter sets.- Target analyte not present/abundant.- Photobleaching. | - Perform a concentration and time course titration.- Verify microscope filter specifications.- Include a positive control (e.g., treat cells to induce the target).- Use an anti-fade mounting medium for fixed cells; minimize light exposure for live cells. |
| High Background (In Vitro) | - Probe concentration too high.- Insufficient washing.- Probe aggregation or non-specific binding.- Medium autofluorescence. | - Reduce probe concentration.- Increase the number and duration of wash steps.- Use a background suppressor or switch to a phenol red-free imaging buffer. |
| Cell Death/Toxicity | - Probe concentration too high.- DMSO concentration too high (>0.5%).- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay (e.g., MTT) to determine a safe concentration range.- Ensure final DMSO concentration is minimal.- Use lower light intensity and shorter exposure times; consider using longer-wavelength probes. |
| Weak Signal (In Vivo) | - Insufficient probe dose.- Imaging time point is not optimal (too early or too late).- Poor tissue penetration (probe wavelength is too short).- Signal attenuated by fur/skin. | - Optimize probe dose and perform a time-course imaging study to find peak signal.- Use probes with emission in the NIR range (>700 nm) for deep tissue imaging.- Ensure thorough hair removal. Use albino or hairless mouse strains if possible. |
References
-
Frizon, T. E. A., de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Frizon, T. E. A., de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Canney, D. J., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Available at: [Link]
-
Frizon, T. E. A., de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
dos Santos, C. H. F., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
Frizon, T. E. A., de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Guidance - Preclinical Imaging & Testing. Available at: [Link]
-
Verbraecken, B., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. Available at: [Link]
-
Zhang, R., et al. (2014). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. PubMed. Available at: [Link]
-
Biocompare. (2022). Considerations for Optical In Vivo Imaging Experiments. Available at: [Link]
-
Lesyk, D., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. National Institutes of Health. Available at: [Link]
-
da Silva, G. N., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Available at: [Link]
-
da Silva, G. N., et al. (2011). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. Available at: [Link]
-
da Silva, G. N., & Neto, B. A. D. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. PubMed. Available at: [Link]
-
Eppendorf. (2016). Mounting Cells for Fluorescence Microscopy. YouTube. Available at: [Link]
-
Schneider, T., et al. (2019). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. National Institutes of Health. Available at: [Link]
-
ION Biosciences. (2023). FLUO-2 AM - Instructions. Available at: [Link]
-
Maeda, H., et al. (2008). Recent advances in fluorescent probes for the detection of reactive oxygen species. Yakugaku Zasshi. Available at: [Link]
-
Lou, Z., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. University of Bath's research portal. Available at: [Link]
- Darwish, I. A., et al. (2024). A dual-function chromogenic and fluorogenic benzofurazan probe for pl
Application Notes & Protocols: Flow Cytometry Applications of 2,1,3-Benzoxadiazol-4-ylmethanol Derivatives
Authored by: A Senior Application Scientist
Introduction: The 2,1,3-Benzoxadiazole Scaffold as a Fluorogenic Probe for Cellular Thiols
The 2,1,3-benzoxadiazole (BOX, also known as benzofurazan) core is a versatile heterocyclic structure that has garnered significant interest in the development of fluorescent probes.[1][2] Its derivatives are characterized by a flat, bicyclic conjugated system that often results in compounds with strong fluorescence, large Stokes shifts, and high molar extinction coefficients.[1][2][3][4] While 2,1,3-Benzoxadiazol-4-ylmethanol itself is a foundational chemical scaffold, its true power in biological applications is unlocked through chemical modification to create reactive probes.
This guide focuses on the application of thiol-reactive derivatives of this scaffold for flow cytometry. For the purpose of these notes, we will refer to a representative thiol-reactive probe derived from this core as BXM-Thiol . The principles and protocols described are based on the well-established chemistry of related 7-nitro-2,1,3-benzoxadiazole (NBD) probes, which are extensively used for detecting and quantifying biological thiols.[5][6][7]
The core mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction.[5] A leaving group (e.g., a halogen) on the benzoxadiazole ring is replaced by the sulfhydryl group of a thiol, such as glutathione (GSH) or cysteine. This covalent reaction forms a highly fluorescent thioether product, resulting in a "turn-on" fluorescent signal that is directly proportional to the intracellular thiol concentration. This property makes BXM-Thiol an excellent tool for investigating cellular redox status and apoptosis.
I. Core Application: Quantification of Intracellular Glutathione (GSH)
A. Scientific Principle
Glutathione is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1-10 mM.[5] It is a critical antioxidant, protecting cells from damage by reactive oxygen species (ROS). A decline in the intracellular GSH pool is a hallmark of oxidative stress and an early indicator of cellular dysfunction and apoptosis.
BXM-Thiol is a cell-permeant, minimally fluorescent molecule that reacts specifically with intracellular thiols. The reaction, catalyzed by the nucleophilicity of the thiol group, forms a stable, highly fluorescent adduct that is retained within the cell.[5][6] The resulting fluorescence intensity, measured on a per-cell basis by flow cytometry, serves as a direct readout of the intracellular reduced thiol content.
B. Key Reagents and Spectral Properties
Proper experimental design requires understanding the spectral characteristics of the fluorescent adduct.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~419 nm | [1][2][3] |
| Emission Maximum (λem) | ~495 nm (Bluish-Green) | [1][2][3] |
| Recommended Laser | 488 nm (Blue) | [8] |
| Recommended Filter | 530/30 nm (e.g., FITC channel) | |
| Stokes Shift | ~76 nm (~3779 cm-1) | [1][3][4] |
C. Visualizing the Mechanism
The fundamental reaction involves the nucleophilic attack of a cellular thiol on the electron-deficient benzoxadiazole ring, displacing a leaving group (X) and forming a fluorescent conjugate.
Caption: Reaction mechanism of BXM-Thiol with intracellular thiols.
D. Detailed Protocol for Intracellular Thiol Measurement
This protocol is designed for analyzing a suspension of 1x106 cells. Adjust volumes accordingly.
1. Reagent Preparation:
-
BXM-Thiol Stock Solution (10 mM): Prepare in anhydrous Dimethyl Sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture.
-
Wash Buffer: Phosphate-Buffered Saline (PBS) supplemented with 2% Fetal Bovine Serum (FBS). Keep at 4°C.
-
(Optional) Thiol Depletion Control: 100 mM N-ethylmaleimide (NEM) in DMSO. NEM is a potent thiol-alkylating agent.
2. Experimental Workflow:
Caption: Workflow for staining cells with BXM-Thiol.
3. Step-by-Step Methodology:
-
Prepare Cells: Harvest cells and prepare a single-cell suspension in pre-warmed culture medium at a concentration of 1x106 cells/mL.
-
Set Up Controls:
-
Unstained Control: A tube with 1 mL of the cell suspension only.
-
Positive Control (Thiol Depletion): To 1 mL of cell suspension, add NEM to a final concentration of 100 µM. Incubate for 15 minutes at 37°C. This pre-treatment should significantly reduce subsequent BXM-Thiol staining.
-
-
Staining: Add BXM-Thiol stock solution to the experimental and positive control tubes to a final concentration of 1-10 µM. Titration is recommended to determine the optimal concentration for your cell type.
-
Incubation: Incubate all tubes for 30 minutes at 37°C, protected from light. The reaction is temperature-dependent; ensure consistent temperature control.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 1 mL of cold Wash Buffer. Repeat the wash step once more to remove any unbound probe.
-
Resuspension: Resuspend the final cell pellet in 500 µL of cold Wash Buffer and keep the samples on ice, protected from light, until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect fluorescence data in the channel designated for FITC or GFP (e.g., a 530/30 bp filter). Analyze at least 10,000 events per sample. The mean fluorescence intensity (MFI) in the green channel will correlate with the intracellular thiol level.
II. Advanced Application: Multiparametric Apoptosis Analysis
A. Scientific Principle
The depletion of intracellular GSH is an early event in the apoptotic cascade. By combining BXM-Thiol with a classic apoptosis marker like Annexin V, which binds to exposed phosphatidylserine (PS) on the outer leaflet of the cell membrane, researchers can distinguish between different stages of cell death.
-
Live Cells: Maintain high GSH levels and intact membranes (High BXM-Thiol, Annexin V negative).
-
Early Apoptotic Cells: Have begun to deplete GSH and expose PS (Low BXM-Thiol, Annexin V positive).
-
Late Apoptotic/Necrotic Cells: Have low GSH and compromised membrane integrity (Low BXM-Thiol, Annexin V positive/variable).
B. Protocol for Co-Staining with Annexin V-PE
1. Reagents:
-
All reagents from the previous protocol.
-
Annexin V-PE Apoptosis Detection Kit (contains Annexin V-PE and a 10X Binding Buffer).
2. Step-by-Step Methodology:
-
Follow steps 1-5 from the "Protocol for Intracellular Thiol Measurement" to stain cells with BXM-Thiol and wash them.
-
After the final wash, resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Phycoerythrin (PE)-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as Annexin V binding is reversible.
-
Analyze immediately by flow cytometry.
C. Data Analysis and Gating Strategy
Acquire data using a 488 nm laser, collecting green fluorescence (BXM-Thiol) and orange/red fluorescence (Annexin V-PE).
Caption: Gating strategy for apoptosis analysis with BXM-Thiol and Annexin V.
III. Trustworthiness and Self-Validation
To ensure the reliability of your data, the inclusion of proper controls is non-negotiable.
-
Unstained Cells: Define the baseline fluorescence of your cell population.
-
Single-Stain Controls: When performing multicolor experiments, you must include cells stained only with BXM-Thiol and cells stained only with Annexin V-PE to set up proper fluorescence compensation.
-
Biological Controls:
-
Negative Control: Untreated, healthy cells provide the baseline for normal thiol levels.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) or an oxidative stressor (e.g., H2O2) should show a clear shift in the BXM-Thiol and Annexin V populations.
-
Chemical Control: Pre-treatment with NEM should ablate the BXM-Thiol signal, confirming its specificity for cellular thiols.
-
References
-
The chronological evolution of small organic molecular fluorescent probes for thiols. (2020). RSC Advances. [Link]
-
New NBD-based fluorescent probes for biological thiols. (2019). ResearchGate. [Link]
-
A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells. (2017). Chemical Science. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). ResearchGate. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. (2020). PubMed. [Link]
-
Flow Cytometry Protocols. Bio-Rad. [Link]
-
A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice. (2021). Analyst. [Link]
-
Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. (2006). Macromolecules. [Link]
-
A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. (2017). Journal of Fluorescence. [Link]
-
The glutathione transferase inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) increases temozolomide efficacy against malignant melanoma. (2011). European Journal of Cancer. [Link]
-
Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (1997). Journal of Medicinal Chemistry. [Link]
-
New fluorogenic dyes for analysis of cellular processes by flow cytometry and confocal microscopy. (2014). Methods in Molecular Biology. [Link]
-
Synthesis and characterization of a new fluorescent probe for reactive oxygen species. (2007). Organic & Biomolecular Chemistry. [Link]
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. (2007). Analytical Chemistry. [Link]
-
Sequential Use of Paraformaldehyde and Methanol as Optimal Conditions for the Direct Quantification of ZEBRA and Rta Antigens by Flow Cytometry. (2000). Clinical and Diagnostic Laboratory Immunology. [Link]
-
Sequential Use of Paraformaldehyde and Methanol as Optimal Conditions for the Direct Quantification of ZEBRA and Rta Antigens by Flow Cytometry. (2000). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Quenching of 2,1,3-Benzoxadiazol-4-ylmethanol
Welcome to the technical support guide for 2,1,3-Benzoxadiazol-4-ylmethanol, commonly known as NBD-methanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. Here, we address common issues related to fluorescence quenching in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Understanding the Fluorophore: this compound (NBD-methanol)
The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a widely respected and extensively studied fluorophore.[1][2] Its popularity stems from its small size and favorable photophysical properties, making it a valuable tool in a variety of sensing and imaging applications.[1][2] NBD derivatives, including NBD-methanol, are known for their environmental sensitivity; their fluorescence is highly dependent on the polarity of the surrounding microenvironment.[3][4] Characteristically, NBD fluorophores exhibit weak fluorescence in aqueous (polar) environments and fluoresce brightly when transferred to a more hydrophobic (non-polar) medium.[3] This solvatochromism is a key feature, but it also means that unexpected quenching can arise from a variety of experimental factors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: My NBD-methanol signal is significantly weaker than expected, or I'm seeing no fluorescence at all. What are the most common causes?
This is a frequent issue that can often be traced back to one of three primary factors: solvent environment, concentration effects, or pH instability.
A. The Culprit of Polarity: Solvent-Induced Quenching
The fluorescence of NBD derivatives is exceptionally sensitive to the polarity of the solvent.[3][4]
Causality: NBD fluorophores, including NBD-methanol, generally exhibit weak fluorescence in polar, protic solvents like water and methanol.[3][5] This is due to the formation of hydrogen bonds between the solvent molecules and the fluorophore, which promotes non-radiative decay pathways, effectively quenching the fluorescence.[6] Conversely, in non-polar, aprotic solvents, these interactions are minimized, leading to a significant enhancement of fluorescence intensity.[3][6] This phenomenon is tied to the large change in the dipole moment of the NBD group upon excitation.[3]
Troubleshooting Protocol: Solvent Polarity Test
-
Prepare a Stock Solution: Dissolve a small, known amount of your NBD-methanol in a non-polar, aprotic solvent where it is highly soluble and fluorescent, such as chloroform or toluene.
-
Create a Solvent Series: Prepare a series of dilutions of your stock solution into various solvents of differing polarities (e.g., hexane, toluene, chloroform, acetonitrile, methanol, and water). Keep the final concentration of NBD-methanol consistent across all samples.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence emission of each sample. Ensure you are using the appropriate excitation wavelength (typically around 470 nm for NBD derivatives).[7]
-
Analyze the Results: Compare the fluorescence intensities across the solvent series. A dramatic decrease in intensity as solvent polarity increases is a strong indicator of solvent-induced quenching.
Data Interpretation:
| Solvent | Polarity Index | Expected Fluorescence Intensity | Emission Maximum (λem) |
| Toluene | 2.4 | High | ~516 nm[1] |
| Chloroform | 4.1 | High | Varies |
| Acetonitrile | 5.8 | Moderate to Low | Varies |
| Methanol | 6.6 | Very Low | Varies[8] |
| Water | 10.2 | Extremely Low | ~555 nm[1] |
Note: The exact emission maxima can shift depending on the specific NBD derivative and solvent. This is known as solvatochromism.[1]
Question 2: I've confirmed my solvent is appropriate, but my fluorescence signal is still weak and seems to decrease as I increase the concentration. What's happening?
This phenomenon is likely due to aggregation-caused quenching (ACQ).
B. The Concentration Conundrum: Aggregation-Caused Quenching (ACQ)
Causality: At high concentrations, many fluorophores, including NBD derivatives, have a tendency to form non-fluorescent aggregates or dimers in solution.[9][10] This process, known as aggregation-caused quenching, occurs because the close proximity of the fluorophore molecules allows for new non-radiative decay pathways, effectively dissipating the excitation energy as heat rather than light.[9] In some cases, the formation of these aggregates can also lead to a shift in the absorption and emission spectra.[11]
Troubleshooting Workflow: Concentration Optimization
This workflow will help you identify the optimal concentration range for your experiments, avoiding the pitfalls of ACQ.
Caption: Workflow for diagnosing and mitigating aggregation-caused quenching.
Experimental Protocol:
-
Prepare a Concentrated Stock: Create a stock solution of NBD-methanol in your chosen experimental solvent at a concentration you believe to be well above your working concentration.
-
Perform Serial Dilutions: Prepare a series of dilutions from the stock solution. A 1:10 dilution series is often a good starting point.
-
Measure Fluorescence: Record the fluorescence intensity for each dilution, keeping the fluorometer settings constant.
-
Plot and Analyze: Plot the fluorescence intensity as a function of concentration. In the ideal range, this relationship should be linear. The point at which the plot deviates from linearity and plateaus, or even decreases, indicates the onset of ACQ.[9]
-
Determine Working Concentration: For your experiments, use concentrations that fall within the linear range of your plot to ensure that the fluorescence signal is directly proportional to the concentration of the fluorophore.
Question 3: My experiment is conducted in an aqueous buffer, and the fluorescence is inconsistent. Could the pH of my buffer be the issue?
Yes, the pH of the experimental medium can significantly impact the fluorescence of NBD derivatives, though the effect can be complex and dependent on the specific molecular structure.
C. The pH Predicament: Protonation and Deprotonation Effects
Causality: The fluorescence of some NBD derivatives can be sensitive to pH changes.[12][13] This is because the protonation state of the molecule can alter its electronic structure and, consequently, its photophysical properties. For example, in some NBD-based probes, protonation or deprotonation of specific functional groups can either enhance or quench fluorescence by affecting intramolecular charge transfer (ICT) processes.[14][15] While some NBD derivatives are designed to be pH-sensitive probes, this property can be an unintended source of variability in other applications.
Troubleshooting Protocol: pH Stability Assessment
-
Prepare Buffered Solutions: Create a series of buffers with a range of pH values that encompass your intended experimental pH.
-
Add NBD-methanol: Add a consistent, known concentration of NBD-methanol to each buffer. Ensure the concentration is within the optimal range determined from your ACQ analysis.
-
Equilibrate and Measure: Allow the solutions to equilibrate, and then measure the fluorescence intensity for each sample.
-
Identify Stable pH Range: Plot fluorescence intensity versus pH. This will reveal the pH range in which the fluorescence of your NBD-methanol is stable. For subsequent experiments, ensure your buffer is maintained within this range.
Example of pH-Dependent Fluorescence Behavior:
Caption: Simplified model of pH effects on NBD fluorescence.
Question 4: I'm working with a biological sample containing other molecules. Could these be quenching my NBD-methanol?
Yes, this is a distinct possibility known as chemical quenching.
D. The Environmental Hazard: Quenching by Other Molecules
Causality: Fluorescence quenching can occur through various mechanisms when the fluorophore interacts with other molecules in the solution. These quenchers can include:
-
Heavy Atoms: Halogens (iodide, bromide) and heavy metals can enhance intersystem crossing, a non-radiative process, thus quenching fluorescence.
-
Electron Transfer: Molecules with electron-donating or electron-accepting properties can quench fluorescence through photoinduced electron transfer (PET).[4]
-
Energy Transfer: If another molecule has an absorption spectrum that overlaps with the emission spectrum of NBD-methanol, Förster resonance energy transfer (FRET) can occur, leading to quenching of the NBD fluorescence and sensitization of the acceptor molecule's fluorescence.[16]
Troubleshooting Steps:
-
Identify Potential Quenchers: Review the composition of your experimental medium. Are there any known quenchers present (e.g., iodide salts, molecules with nitro groups, or other fluorescent dyes)?
-
Control Experiments: If you suspect a particular component is a quencher, perform a control experiment where you measure the fluorescence of NBD-methanol with and without that component.
-
Purification: If your NBD-methanol is conjugated to a biomolecule, ensure that the sample is purified to remove any unreacted labeling reagents or byproducts that could act as quenchers.
By systematically addressing these common causes of fluorescence quenching, you can diagnose the root of the problem and optimize your experimental conditions to achieve a robust and reliable signal from your this compound probe.
References
-
Chattopadhyay, A., et al. (2018). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting weak NBD Sphingosine signal in microscopy. BenchChem.
-
Loura, L. M., et al. (2013). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. Available at: [Link]
-
Dutta, A., et al. (2021). Cellular metabolic activity marker via selective turn-ON detection of transporter protein using nitrobenzoxadiazole-based fluorescent reporter. ResearchGate. Available at: [Link]
-
Florea, A., et al. (2012). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. Available at: [Link]
- BenchChem. (n.d.).
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Kovacs, T., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting guide for NBD ceramide staining artifacts. BenchChem.
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Wang, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Available at: [Link]
-
Aguiar, A. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Machura, B., et al. (2022). Fluorescence emission spectra of NTBD in methanol and n-heptane. ResearchGate. Available at: [Link]
-
Piguet, C., et al. (2021). Universal quenching of common fluorescent probes by water and alcohols. PubMed Central. Available at: [Link]
-
Li, H., et al. (2013). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg(2+). ResearchGate. Available at: [Link]
-
Kyrychenko, A., & Ladokhin, A. S. (2018). Fluorescence quenching of NBD-labeled T-domain. ResearchGate. Available at: [Link]
-
Piguet, C., et al. (2021). Universal quenching of common fluorescent probes by water and alcohols. Archive ouverte UNIGE. Available at: [Link]
-
Zhang, G., et al. (2021). Theoretical Study on the Mechanism of Aggregation Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. ResearchGate. Available at: [Link]
-
Nasonova, V. I., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Available at: [Link]
-
O'Neil, P., & Ramalingam, A. (2022). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. Journal of Membrane Biology. Available at: [Link]
-
Kovacs, T., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ResearchGate. Available at: [Link]
-
Kovacs, T., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. Available at: [Link]
-
Wang, Z., et al. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. Available at: [Link]
-
Aguiar, A. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
da Silva, A. B., et al. (2018). Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2015). Aggregation-Induced Emission From Fluorophore-Quencher Dyads With Long-Lived Luminescence. PubMed. Available at: [Link]
-
Yuan, W. Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials. Available at: [Link]
-
Feng, S., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. Available at: [Link]
-
Szultka-Mlynska, M., et al. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules. Available at: [Link]
-
Aguiar, A. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed Central. Available at: [Link]
-
Carlotti, B., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
-
Chattopadhyay, A., et al. (2018). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. Available at: [Link]
-
Ghoneim, N. (2001). Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. PubMed. Available at: [Link]
-
Pati, S. K., et al. (2016). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform. Available at: [Link]
-
Feng, S., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Technical Support Center: Enhancing the Photostability of 2,1,3-Benzoxadiazol-4-ylmethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorophore and encounter challenges related to its photostability. We provide in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you achieve robust and reproducible experimental results.
Section 1: Understanding the Core Problem: The "Why" of Photodegradation
Before troubleshooting, it's crucial to understand the fundamental mechanisms that lead to the degradation of fluorophores like this compound upon exposure to light.
Q1: What is photobleaching, and why is it a problem for my experiments?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce. When a fluorescent molecule like a benzoxadiazole derivative absorbs a photon, it enters a high-energy singlet excited state (S₁). While it ideally returns to the ground state (S₀) by emitting a photon (fluorescence), there's a probability it will transition to a long-lived, highly reactive triplet excited state (T₁) through a process called intersystem crossing.
This triplet state is the primary culprit in photobleaching. It can react directly with other molecules or, more commonly, transfer its energy to molecular oxygen (³O₂) present in the sample. This energy transfer creates highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)[1][2]. These ROS can then attack and chemically alter the fluorophore, destroying its conjugated π-system and thus its ability to fluoresce. This leads to a gradual loss of signal, limiting the duration of imaging experiments and affecting quantitative analysis.
Section 2: Troubleshooting Guide: From Problem to Solution
This section addresses common experimental issues with actionable solutions.
Q2: My fluorescence signal is decaying rapidly during live-cell imaging. How can I extend the observation time?
A: Rapid signal decay is the classic sign of photobleaching, likely accelerated by the oxygen-rich environment of cell culture media. The primary goal is to interrupt the photodegradation pathway shown in Figure 1. This can be achieved by either removing molecular oxygen or by quenching the triplet state and scavenging ROS as they form.
Solution 2.1: Implement an Antifade Imaging Buffer
The most direct strategy is to supplement your imaging medium with chemical agents that mitigate photobleaching. These agents fall into two main categories: triplet state quenchers and ROS scavengers. Often, a single compound can perform both functions[3].
-
Triplet State Quenchers: These molecules, like cyclooctatetraene (COT), directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can generate ROS[1].
-
ROS Scavengers/Antioxidants: These compounds, such as Trolox (a water-soluble vitamin E analog), ascorbic acid (Vitamin C), and n-propyl gallate (nPG), neutralize ROS before they can damage the fluorophore[3][4][5].
Table 1: Comparison of Common Antifade Agents
| Agent | Primary Mechanism(s) | Typical Working Concentration | Key Considerations |
|---|---|---|---|
| Trolox | Triplet State Quenching, ROS Scavenging | 0.1 - 2 mM | Excellent for live-cell imaging; part of ROXS systems[3]. Can be cytotoxic at very high concentrations. |
| Ascorbic Acid | ROS Scavenging (Antioxidant) | 0.5 - 10 mM | Highly effective but can acidify media; use buffered solutions. May interact with media components[5]. |
| n-Propyl Gallate (nPG) | ROS Scavenging (Antioxidant) | 1 - 5 mM | Effective, but solubility can be an issue. Optimal concentration is crucial to avoid quenching fluorescence[4]. |
| Glucose Oxidase + Catalase | Enzymatic Oxygen Scavenging | 10 U/mL GOx, 100 U/mL CAT | Extremely effective at removing O₂, but requires glucose. Not suitable for long-term imaging as it consumes glucose and produces H₂O₂ (which catalase removes). |
Solution 2.2: Encapsulation and Formulation Strategies
For applications in drug delivery or formulation, protecting the fluorophore from the bulk solvent environment can significantly enhance photostability.
-
Liposomes: Incorporating this compound into the lipid bilayer of liposomes can shield it from aqueous ROS and other degrading species[6]. The hydrophobic environment can also alter its photophysical properties.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, including fluorophores. Encapsulation within a cyclodextrin cavity restricts molecular motion and limits access of oxygen and ROS, thereby reducing photodegradation[7][8].
Q3: I'm observing significant phototoxicity and cell death in my experiments. Is this related to photobleaching?
A: Yes, absolutely. The same ROS that destroy your fluorophore also cause significant damage to cellular components. ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, triggering stress pathways and ultimately leading to apoptosis or necrosis[1][9][10]. Therefore, strategies that reduce photobleaching by targeting ROS will simultaneously reduce phototoxicity.
Troubleshooting Workflow for Phototoxicity:
Q4: Are there structural modifications to the benzoxadiazole core that can improve intrinsic photostability?
A: Yes, this is an advanced strategy typically employed during the probe design and synthesis phase. The photostability of the 2,1,3-benzoxadiazole (also known as benzofurazan) core is influenced by its electronic structure[11]. While there is limited literature specifically on the 4-ylmethanol derivative, principles from related compounds can be applied:
-
Electron-Withdrawing/Donating Groups: The stability of the excited state can be tuned by adding substituents to the aromatic ring. While 7-nitro substitution (as in NBD) is common for creating environmentally sensitive probes, it can sometimes increase susceptibility to certain degradation pathways[12]. Strategic placement of other groups can reduce the lifetime of the triplet state or hinder reactions with ROS.
-
Extending Conjugation: Creating larger π-conjugated systems can sometimes alter the energy levels of the excited states, potentially making the triplet state less accessible or less reactive[13][14]. However, this will also significantly change the spectral properties (absorption and emission wavelengths) of the molecule.
-
Heteroatom Substitution: Replacing the oxygen atom in the benzoxadiazole ring with sulfur (to make a benzothiadiazole) is a known strategy in materials science to tune electronic properties[15]. This approach fundamentally changes the fluorophore but demonstrates that modification of the core heterocycle is a powerful tool for altering photophysical behavior.
These modifications require significant synthetic chemistry expertise and are best approached as a long-term strategy for developing next-generation probes. For immediate experimental improvement, focusing on formulation and environmental controls is the most practical approach.
Section 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Photostability
Objective: To quantitatively compare the photobleaching rate of this compound under different conditions (e.g., with and without an antifade agent).
Materials:
-
Stock solution of this compound in DMSO.
-
Imaging buffer (e.g., PBS or HBSS).
-
Antifade agent(s) of choice.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare two samples.
-
Control: Dilute the fluorophore stock to a final concentration of 1 µM in the imaging buffer.
-
Test: Dilute the fluorophore stock to 1 µM in imaging buffer containing the desired concentration of your antifade agent.
-
-
Microscope Setup:
-
Place a droplet of the Control sample on a microscope slide and cover with a coverslip.
-
Find a field of view and focus.
-
Set the excitation and emission filters appropriate for the fluorophore (benzoxadiazole derivatives typically excite in the blue-green and emit in the green-yellow range)[13][16].
-
Adjust the illumination intensity to a level typical for your experiments. Crucially, keep this intensity constant for all samples.
-
-
Data Acquisition:
-
Start a time-lapse acquisition. Acquire an image every 5-10 seconds for 5-10 minutes, or until the signal has decayed significantly.
-
Ensure the sample remains in focus throughout.
-
-
Repeat for Test Sample: Carefully replace the Control slide with the Test sample slide. Without changing any microscope settings (intensity, exposure, camera gain), repeat the time-lapse acquisition from Step 3.
-
Data Analysis:
-
Open the time-lapse series in ImageJ/Fiji.
-
Define a Region of Interest (ROI) in a representative area of the image.
-
Measure the mean fluorescence intensity within the ROI for each frame (for the entire time series).
-
Normalize the intensity data by dividing all values by the intensity of the first frame (t=0).
-
Plot the normalized intensity versus time for both the Control and Test samples. The rate of decay represents the photobleaching rate. The half-life (t₁/₂) is the time it takes for the intensity to drop to 50% of its initial value.
-
Protocol 2: Preparation of a Standard Antifade Imaging Buffer (ROXS-based)
Objective: To prepare a robust imaging buffer for live-cell imaging that reduces photobleaching and phototoxicity. This recipe is based on the principles of reducing and oxidizing systems (ROXS)[3].
Materials:
-
Base imaging medium (e.g., phenol-free HBSS or DMEM, buffered with HEPES to pH 7.4).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).
-
Ascorbic acid (Vitamin C).
-
1 M NaOH for pH adjustment.
Procedure:
-
Prepare a 100 mM stock solution of Ascorbic Acid in deionized water. Adjust the pH to ~7.0 with 1 M NaOH. Store frozen in small aliquots.
-
Prepare a 100 mM stock solution of Trolox in DMSO. Store at -20°C.
-
On the day of the experiment, take your base imaging medium.
-
Add the Ascorbic Acid stock solution to a final concentration of 1 mM. (e.g., add 10 µL of 100 mM stock to 1 mL of media).
-
Add the Trolox stock solution to a final concentration of 0.5 mM. (e.g., add 5 µL of 100 mM stock to 1 mL of media).
-
Mix thoroughly. This buffer should be used within a few hours for best performance.
-
Use this supplemented medium to replace the standard culture medium on your cells just before imaging.
References
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). Photochemistry and Photobiology. [Link]
-
Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. (2007). The Journal of Physical Chemistry A. [Link]
-
Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. (2020). Molecules. [Link]
-
Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. (2023). YouTube. [Link]
-
Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. (2013). Journal of Pharmacy and Pharmacology. [Link]
-
Solvent-dependent photophysical properties of NBD-Bu. (2022). ResearchGate. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2016). Chemical Society Reviews. [Link]
-
New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. (2011). Current Medical Chemistry. [Link]
-
Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2021). The Journal of Immunology. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). ResearchGate. [Link]
-
Special Issue: Formulation of Photosensitive Drugs. (2020). MDPI. [Link]
-
Photostabilization strategies of photosensitive drugs. (2018). International Journal of Pharmaceutics. [Link]
-
Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. (2023). Pharmaceutics. [Link]
-
photostabilization-strategies-of-photosensitive-drugs. (2018). Ask this paper - Bohrium. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]
-
Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. (2014). PLoS ONE. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). ResearchGate. [Link]
-
Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. (2023). Journal of Materials Chemistry B. [Link]
-
Investigating the effect of heteroatom substitution in 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole compounds for organic photovoltaics. (2015). Journal of Materials Chemistry C. [Link]
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Preventing photobleaching of 2,1,3-Benzoxadiazol-4-ylmethanol in microscopy
Technical Support Center: 2,1,3-Benzoxadiazole Derivatives
A Guide to Preventing Photobleaching in Microscopy
Welcome to the technical support guide for researchers utilizing 2,1,3-Benzoxadiazole-based fluorophores in microscopy. This resource, developed by our team of application scientists, provides in-depth troubleshooting advice and practical protocols to help you mitigate photobleaching and acquire high-quality, reproducible data. While the specific compound 2,1,3-Benzoxadiazol-4-ylmethanol is a core chemical structure, this guide addresses the broader class of benzoxadiazole and benzothiadiazole fluorophores, such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), which are widely used in cellular imaging.[1][2][3]
Our goal is to provide not just solutions, but a foundational understanding of the mechanisms behind photobleaching, empowering you to optimize your experiments with scientific rigor.
Section 1: Understanding the Fundamentals of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[4] This process is a significant challenge in fluorescence microscopy, as it limits the duration of imaging experiments and can compromise data quality.[5][6]
The primary mechanism involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[4][7] In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[8][9][10] These ROS can then attack the fluorophore itself or other nearby molecules, causing permanent chemical damage and loss of fluorescence.[8][10][11]
Caption: Jablonski diagram illustrating fluorophore excitation and decay pathways.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during imaging experiments with 2,1,3-Benzoxadiazole derivatives.
Question 1: My fluorescent signal is fading extremely quickly. What are the first things I should check?
Answer: Rapid signal loss is a classic sign of intense photobleaching. The rate of photobleaching is directly proportional to the intensity of the excitation light.[12][13] Therefore, the first and most critical step is to adjust your microscope settings.
-
Reduce Excitation Light Intensity: This is the most effective way to decrease photobleaching.[6][14]
-
Minimize Exposure Time: The shorter the duration your sample is exposed to light, the less photobleaching will occur.[12][14] Optimize your camera settings for the shortest possible exposure time that still yields a clear image.
-
Check Objective and Magnification: Higher numerical aperture (NA) objectives gather more light but can also focus the excitation light more intensely. Ensure you are using an appropriate objective for your desired resolution and not over-magnifying your sample.
Caption: Workflow for optimizing imaging parameters to reduce photobleaching.
Question 2: I'm imaging live cells and notice signs of cellular stress (e.g., blebbing, apoptosis) after a short time. Is this related to photobleaching?
Answer: Yes, this is highly likely. The same reactive oxygen species (ROS) that cause photobleaching are also highly toxic to cells, a phenomenon known as phototoxicity.[8][9] Essentially, the process that is destroying your fluorophore is also damaging cellular components.
To mitigate phototoxicity:
-
Follow all the steps to reduce photobleaching: Minimizing light intensity and exposure time is crucial for cell health.[5][15]
-
Use Live-Cell Antifade Reagents: Certain reagents are specifically designed to scavenge ROS in live-cell imaging setups while having minimal impact on cell viability.[16] Trolox, a vitamin E derivative, is a commonly used cell-permeable antioxidant for this purpose.[5]
-
Minimize Oxygen: While challenging, reducing the oxygen available to the sample can decrease the formation of ROS.[12] This can sometimes be achieved with specialized imaging chambers or by using oxygen-scavenging enzyme systems (e.g., glucose oxidase and catalase), though care must be taken as this can also stress the cells.[5][10]
Question 3: Can my choice of mounting medium impact the stability of my 2,1,3-Benzoxadiazole probe?
Answer: Absolutely. The mounting medium is a critical component for preserving fluorescence, especially in fixed-cell imaging.[17][18] A standard buffer or PBS solution offers no protection against photobleaching.
An effective antifade mounting medium has two key functions:
-
ROS Scavenging: It contains chemical compounds that neutralize the reactive oxygen species generated during excitation.[17][19]
-
Refractive Index (RI) Matching: It should have a refractive index close to that of the coverslip and immersion oil (~1.52) to minimize spherical aberration and improve signal collection, which in turn allows you to use lower excitation power.[17]
Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[19][20] There are many excellent commercial options available, such as the ProLong series from Thermo Fisher Scientific.[16] Alternatively, you can prepare your own (see Protocol 1).
| Reagent | Pros | Cons |
| PPD | Highly effective ROS scavenger.[17][19] | Can be toxic, may cause autofluorescence, and can react with certain dyes.[17][19] |
| DABCO | Less toxic than PPD, good for general use.[17] | Generally less effective than PPD.[17] |
| NPG | Non-toxic, can be used with live cells.[17][21] | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic).[17][21] |
| Trolox | Cell-permeable, effective for live-cell imaging. | Optimal concentration may need to be determined for different cell types.[5] |
Question 4: Does the chemical environment, like pH, affect my fluorophore's stability?
Answer: Yes, the local chemical environment plays a significant role. The fluorescence of many dyes, including some benzoxadiazole derivatives, can be sensitive to pH. For many common fluorophores, a slightly alkaline pH (8.0-9.0) in the mounting medium has been found to be optimal for preventing fluorescence quenching.[20] It is crucial to ensure your mounting medium is buffered to maintain a stable pH.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol describes how to prepare a common and effective antifade mounting medium for fixed samples.
Materials:
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10X stock, pH 7.4
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
-
5M NaOH or HCl for pH adjustment
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
In a 50 mL conical tube, combine:
-
1 mL of 1X PBS
-
9 mL of Glycerol
-
-
Add 100 mg of DABCO to the glycerol/PBS mixture.
-
Dissolve the DABCO completely by vortexing and gentle warming (e.g., in a 37°C water bath) for 10-15 minutes. The solution may need to be left on a rotator at room temperature for a few hours to fully dissolve.
-
Once dissolved, check the pH of the solution using pH paper. Adjust the pH to ~8.6 using 5M NaOH. This is a critical step for optimal fluorescence preservation.[20]
-
Aliquot the final solution into small, light-proof tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil).
-
Store at -20°C for long-term use. A working aliquot can be kept at 4°C for a few weeks.[20]
Section 4: Frequently Asked Questions (FAQs)
Q: How can I quantify the rate of photobleaching in my experiment? A: To quantify photobleaching, you can measure the decay of fluorescence intensity over time.[13]
-
Select a region of interest (ROI) in your sample.
-
Acquire a time-lapse series of images using consistent imaging settings.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Plot the intensity as a function of time (or image number).
-
The rate of decay can be fitted to an exponential decay curve to determine the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[13] This provides a quantitative measure of photostability under your specific experimental conditions.
Q: Are there fluorophores that are inherently more photostable than others? A: Yes, photostability varies significantly between different classes of fluorophores.[6] While 2,1,3-Benzoxadiazole derivatives are valuable for their sensitivity to the local environment,[3] other classes of dyes, such as the Alexa Fluor or DyLight series, have been specifically engineered for enhanced photostability and are often more robust.[6] When designing your experiment, if photostability is the primary concern, consider selecting one of these more resistant dyes.[14]
Q: What is the difference between photobleaching and fluorescence quenching? A: Photobleaching is an irreversible destruction of the fluorophore's chemical structure.[4] Quenching, on the other hand, is a reversible process where the fluorescence intensity is reduced due to various factors, such as interaction with other molecules (e.g., some antifade reagents can cause initial quenching) or changes in the local environment.[17][22] If the quenching agent is removed, the fluorescence can recover.
References
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed, National Center for Biotechnology Information.[Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate.[Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.[Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC, National Center for Biotechnology Information.[Link]
-
Jablonski diagram to illustrate multi-photon photopatterning by photobleaching. ResearchGate.[Link]
-
Photobleaching in Live Cell Imaging. Biocompare.[Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net.[Link]
-
Perrin–Jablonski diagram of the relevant states for rhodamine 6G photobleaching. ResearchGate.[Link]
-
Mountants and Antifades. ResearchGate.[Link]
-
Mounting Medium. University of Rochester Medical Center.[Link]
-
Jablonski diagram. Chemistry LibreTexts.[Link]
-
Measuring Fluorescent Protein Photobleaching. FPbase.[Link]
-
Suggested Jablonski diagram for high-order photobleaching of pyrylium salts. ResearchGate.[Link]
-
Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate.[Link]
-
Analysis of photobleaching rate of monomeric and clustered fluorescent molecules. Cenp-T.[Link]
-
Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed, National Center for Biotechnology Information.[Link]
-
What is the Jablonski Diagram? HORIBA.[Link]
-
A High-Throughput Image Correlation Method for Rapid Analysis of Fluorophore Photoblinking and Photobleaching Rates. ACS Nano.[Link]
-
Fluorescence - Photobleaching. Molecular Expressions Microscopy Primer.[Link]
-
Mounting Media and Antifade Reagents. SciSpace.[Link]
-
Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. PMC, National Center for Biotechnology Information.[Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Publishing Group.[Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.[Link]
-
Photobleaching. Wikipedia.[Link]
-
Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed, National Center for Biotechnology Information.[Link]
-
Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express.[Link]
-
Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. ResearchGate.[Link]
-
Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. PubMed, National Center for Biotechnology Information.[Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI.[Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.[Link]
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Technical Support Center: Overcoming Solubility Challenges of 2,1,3-Benzoxadiazol-4-ylmethanol in Aqueous Buffers
A Senior Application Scientist's Guide to Formulation and Stability
Welcome to the technical support resource for 2,1,3-Benzoxadiazol-4-ylmethanol and related benzoxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this class of compounds in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The benzoxadiazole moiety is a valuable scaffold in medicinal chemistry, but its relatively non-polar nature often leads to poor aqueous solubility, creating hurdles in bioassays and preclinical development. This guide provides a systematic approach to troubleshooting and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation of this compound after diluting my DMSO stock into my aqueous assay buffer. What is the primary cause of this?
A: This is a classic case of a compound "crashing out" of solution. The high concentration of your compound in a water-miscible organic solvent like DMSO is not sustainable when diluted into a predominantly aqueous environment. The significant change in solvent polarity reduces the solubility of your hydrophobic compound below its effective concentration, leading to precipitation. The key is to maintain the compound's solubility in the final aqueous system.
Q2: Can I simply increase the percentage of DMSO in my final assay buffer to maintain solubility?
A: While this may seem like a straightforward solution, it is often not advisable. High concentrations of organic solvents can significantly impact biological assays by:
-
Denaturing proteins (e.g., enzymes, receptors).
-
Disrupting cell membrane integrity.
-
Exhibiting direct cytotoxic effects.
-
Interfering with assay detection technologies (e.g., fluorescence, luminescence).
It is a common best practice to keep the final concentration of DMSO below 0.5% (v/v) in most cell-based and biochemical assays to minimize these off-target effects.
Q3: What is the first step I should take to systematically improve the solubility of my compound?
A: The first and most critical step is to understand the physicochemical properties of your compound, specifically its pKa. The ionization state of a molecule is a primary determinant of its aqueous solubility. If your compound has an ionizable group, adjusting the pH of your buffer to ensure the compound is in its more soluble, ionized state can dramatically improve solubility. For novel compounds, in silico pKa prediction tools can provide a valuable starting point.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a logical workflow for addressing the solubility of this compound.
Step 1: Characterize the Problem - Kinetic vs. Thermodynamic Solubility
First, determine if you are facing a kinetic or thermodynamic solubility limit.
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a buffer over a short period and is relevant for most in vitro assays. Precipitation observed after diluting a DMSO stock is a kinetic solubility issue.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent system, achieved over a longer incubation time (e.g., 24-48 hours) with agitation.
Experimental Protocol: Simple Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant and below 0.5%.
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry or light scattering. The highest concentration that remains clear is your approximate kinetic solubility limit.
Step 2: pH Adjustment - Leveraging Ionization
The solubility of ionizable compounds is highly pH-dependent.[1][2][3][4][5] The ionized form of a compound is generally significantly more water-soluble than its neutral form.[5]
-
If your compound is weakly acidic: Increasing the pH of the buffer above its pKa will deprotonate the compound, forming a more soluble anionic species.
-
If your compound is weakly basic: Decreasing the pH of the buffer below its pKa will protonate the compound, forming a more soluble cationic species.
Workflow for pH Optimization:
Caption: Workflow for forced degradation stability testing.
After exposing the compound to these conditions for various time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. This will allow you to quantify the remaining parent compound and identify any degradation products that may have formed.
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and logical approach. By understanding the physicochemical properties of your molecule and methodically applying the principles of pH adjustment and excipient screening, you can develop a robust formulation for your experiments. Always validate the stability of your compound in the final formulation to ensure the integrity of your scientific data.
This guide provides a framework for your troubleshooting efforts. The specific concentrations and choice of excipients will ultimately be determined by the unique properties of your compound and the constraints of your experimental system.
References
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 96(7), 1093-1103. [Link]
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268. [Link]
-
American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]
-
Jadhav, J., et al. (2020). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. [Link]
-
Szejtli, J. (1998). Medicinal applications of cyclodextrins. Current Medicinal Chemistry, 5(5), 379-391. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
How Does pH Impact Ionic Compound Solubility? (2023). YouTube. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
-
Tsinman, O., et al. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, 59(39), 17348-17359. [Link]
-
askIITians. (n.d.). How does pH affect solubility? [Link]
-
Völgyi, G., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7589. [Link]
-
Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(12), 1299-1310. [Link]
-
Klick, S., et al. (2005). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 887-895. [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-445. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Pawar, S. S., & Chaudhari, H. K. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
-
Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2185-2206. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
Sources
Technical Support Center: Minimizing Background Fluorescence with 2,1,3-Benzoxadiazol-4-ylmethanol
Welcome to the technical support center for 2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in fluorescence-based assays: high background fluorescence. By understanding the root causes and implementing the targeted strategies outlined below, you can significantly improve your signal-to-noise ratio and obtain high-quality, reliable data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in fluorescence studies?
2,1,3-Benzoxadiazole, also known as benzofurazan, is a heterocyclic aromatic organic compound. Its derivatives are often utilized as fluorescent probes and labels in biological and chemical research.[1] These compounds are valued for their sensitivity to the local environment, which can manifest as changes in fluorescence intensity and emission wavelength. This solvatochromic behavior makes them useful for probing molecular interactions and dynamics.[2]
Q2: I am observing high background fluorescence in my experiment. What are the most common causes?
High background fluorescence can stem from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological samples. Common culprits include NADH, collagen, elastin, and lipofuscin.[3][4][5][6][7] Fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[5][6][8]
-
Non-specific Binding: The fluorescent probe may bind to cellular components or surfaces other than the intended target.
-
Excess Unbound Probe: Residual, unbound this compound in the sample will contribute to background signal.[9]
-
Contaminated Reagents or Consumables: Buffers, media, or even plastic labware can be sources of fluorescent contaminants.[9] For instance, some cell culture media contain components that fluoresce.[9]
-
Instrumental Noise: Improper microscope settings, such as excessive exposure time or gain, can amplify background noise.[10][11]
Q3: How can I quickly determine if the background is from my sample (autofluorescence) or from the reagent?
A simple control experiment can help differentiate these sources. Prepare two samples:
-
Unlabeled Control: Your biological sample processed through all experimental steps without the addition of this compound.
-
Reagent-Only Control: The final buffer or medium containing this compound at the working concentration, but without the biological sample.
Image both controls using the same settings as your experimental sample. Fluorescence in the unlabeled control indicates autofluorescence, while signal in the reagent-only control points to issues with the probe itself or contaminated solutions.
II. In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, the following detailed guides provide systematic approaches to pinpoint and mitigate background fluorescence.
Guide 1: Diagnosing and Mitigating Autofluorescence
Autofluorescence is the inherent fluorescence of a biological specimen.[6] Its successful management is critical for achieving a high signal-to-noise ratio.
Step-by-Step Protocol to Reduce Autofluorescence:
-
Optimize Fixation: If your protocol involves fixation, be aware that aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence by cross-linking proteins.[5][8]
-
Action: Reduce fixation time to the minimum required for adequate preservation. Consider alternative fixatives like methanol or acetone, if compatible with your experiment.
-
Quenching: After aldehyde fixation, treat the sample with a quenching agent such as 1% sodium borohydride in PBS or glycine to reduce aldehyde-induced fluorescence.[6][12]
-
-
Sample Preparation:
-
Red Blood Cell Lysis: For blood or tissue samples, heme groups in red blood cells are a significant source of autofluorescence.[5] Perfuse tissues with PBS prior to fixation to remove red blood cells.[5][8]
-
Remove Dead Cells: Dead cells are often more autofluorescent than live cells.[5] For cell suspensions, consider using a viability dye and gating out dead cells during analysis or using techniques like density gradient centrifugation to remove them.[5]
-
-
Spectral Separation:
-
Choose the Right Fluorophore: If possible, select a fluorescent probe with excitation and emission spectra that do not significantly overlap with the known autofluorescence of your sample. Autofluorescence is typically strongest in the blue and green regions of the spectrum.[4] Using probes that emit in the red or far-red can often circumvent this issue.[9]
-
Spectral Unmixing: For advanced microscopy systems, spectral unmixing is a powerful technique. This method acquires images across a range of emission wavelengths and uses software algorithms to separate the signal of your specific probe from the broad emission spectrum of autofluorescence.[13][14][15][16]
-
-
Photobleaching:
-
Principle: Autofluorescent molecules can be intentionally destroyed by prolonged exposure to excitation light, a process known as photobleaching.[17][18]
-
Protocol: Before applying your fluorescent probe, expose the sample to intense light from the microscope's excitation source. The time required will vary depending on the sample and the light source intensity. A 15-minute exposure can dramatically reduce autofluorescence in some tissue sections.[18] LED light sources are also effective for this purpose.[19][20]
-
Troubleshooting Workflow for Autofluorescence
Caption: A workflow for identifying and eliminating sources of external fluorescence contamination.
III. References
-
Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]
-
Causes of Autofluorescence. (2022, July 21). Visikol. [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace. [Link]
-
Target-to-background separation for spectral unmixing in in-vivo fluorescence imaging. (2025, August 5). IEEE Xplore. [Link]
-
Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
-
Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE. [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. JoVE. [Link]
-
How we can reduce the background in fluorescence microscopy?. (2015, February 10). ResearchGate. [Link]
-
Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. [Link]
-
A beginner's guide to improving image acquisition in fluorescence microscopy. (2020, December 7). The Biochemist. [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. [Link]
-
IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. (2016, September 12). Cardiff University Blogs. [Link]
-
Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. Optics Express. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. ResearchGate. [Link]
-
Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. PubMed. [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. Causes of Autofluorescence [visikol.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 17. brukerspatialbiology.com [brukerspatialbiology.com]
- 18. scispace.com [scispace.com]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy [jove.com]
Best practices for storing and handling 2,1,3-Benzoxadiazol-4-ylmethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,1,3-Benzoxadiazol-4-ylmethanol. Here, you will find best practices for storage and handling, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Section 1: Core Principles of Handling and Storage
Proper storage and handling are paramount to ensure the stability, reactivity, and safety of this compound. This compound, like many benzofurazan derivatives, is sensitive to its environment.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically -20°C for long-term stability.[2] The container should be tightly sealed to prevent exposure to moisture and air. For solutions, especially in solvents like DMSO, it is advisable to store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Q2: I've received this compound as a solid. How should I prepare a stock solution?
A2: Preparing a stock solution requires careful selection of an appropriate solvent. This compound is generally soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in alcohols like ethanol.[2][3] It is recommended to first create a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. This can then be further diluted in aqueous buffers or media for your specific experiment. Always use anhydrous solvents to prevent hydrolysis.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE is required. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1] Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[1]
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes, it should be stored away from strong oxidizing agents and strong acids.[1] Benzofurazan derivatives can be reactive, and exposure to incompatible materials can lead to degradation of the compound.
Data Summary Table: Storage and Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes thermal degradation. |
| Storage Environment | Cool, dark, dry, under an inert atmosphere if possible | Protects against light-induced degradation and moisture. |
| Container | Tightly sealed, amber vial | Prevents exposure to air and light. |
| Recommended Solvents | Anhydrous DMSO, DMF, Ethanol | Good solubility and compatibility. |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Prevents chemical reactions and degradation. |
Section 2: Troubleshooting Experimental Workflows
Even with proper storage and handling, challenges can arise during the experimental use of this compound, particularly in applications involving fluorescence.
Diagram: Troubleshooting Workflow for Poor Fluorescence Signal
Caption: Troubleshooting workflow for poor fluorescence signal.
Frequently Asked Questions (FAQs): Experimental Issues
Q5: My fluorescent signal is much weaker than expected. What could be the cause?
A5: Weak fluorescence can stem from several factors. Firstly, confirm the integrity of your compound by ensuring it was stored correctly and that your stock solution is fresh.[4] Benzofurazan derivatives, also known as NBD derivatives, are known to have environment-sensitive fluorescence.[5] Their fluorescence quantum yield can be significantly lower in polar, protic solvents like water compared to nonpolar environments.[2] Therefore, the composition of your buffer or medium can greatly influence the signal intensity. Additionally, check for the presence of any potential quenchers in your sample. Self-quenching can also occur at high concentrations.
Q6: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
A6: High background can obscure your signal. Ensure that your sample is thoroughly washed to remove any unbound fluorescent molecules. If you are working with cells or tissues, autofluorescence can be a significant issue. You can try to reduce this by using spectral unmixing if your imaging system supports it, or by using a mounting medium with an anti-fade reagent that also helps to quench background.
Q7: The fluorescence of my sample is fading quickly during imaging. What is happening and how can I prevent it?
A7: This phenomenon is called photobleaching, where the fluorophore is photochemically destroyed by the excitation light. To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade reagent in your mounting medium. It is also good practice to minimize the exposure of your sample to light before and during imaging.
Q8: I am having trouble dissolving the compound in my aqueous buffer. What can I do?
A8: While this compound has some predicted solubility in polar solvents, its larger benzofurazan core can limit aqueous solubility.[3] If you are experiencing solubility issues when diluting your DMSO stock into an aqueous buffer, try the following:
-
Decrease the final concentration: A lower concentration might stay in solution.
-
Increase the percentage of co-solvent: A small percentage of an organic solvent like DMSO or ethanol in your final buffer might help, but be mindful of its potential effects on your biological system.
-
Sonication: Brief sonication can sometimes help to dissolve small aggregates.
-
pH adjustment: The solubility of benzofurazan derivatives can be pH-dependent.[6] Empirically testing a small range of pH values around your experimental pH might reveal an optimal condition for solubility.
Section 3: Protocol for Determining Solubility
Given the limited publicly available quantitative solubility data for this compound, this protocol outlines a method to determine its solubility in a solvent of your choice.
Experimental Protocol: Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, ethanol, water, buffer).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
-
Quantification (e.g., by UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Determine the concentration of the compound in the supernatant using the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound in the saturated solution, as determined from your measurements.
-
Diagram: Decision Tree for Solvent Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two-way photoswitching norbornadiene derivatives for solar energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impact of pH on 2,1,3-Benzoxadiazol-4-ylmethanol Fluorescence
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,1,3-Benzoxadiazol-4-ylmethanol. This document provides in-depth, field-proven insights into the pH-dependent fluorescent properties of this molecule and its parent class, the 2,1,3-benzoxadiazoles (also known as NBDs). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the fluorescence behavior of this compound in response to changes in environmental pH.
Q1: What is this compound and why is its fluorescence pH-sensitive?
A1: this compound is a fluorescent molecule belonging to the NBD (7-nitrobenz-2-oxa-1,3-diazole) family.[1] The NBD core structure is known to be environmentally sensitive, meaning its fluorescent properties, such as intensity and emission wavelength, change in response to its local microenvironment, including polarity and pH.[2]
The pH sensitivity arises from the protonation and deprotonation of nitrogen atoms within the benzoxadiazole ring. At acidic (low) pH, a nitrogen atom in the heterocyclic ring can become protonated. This protonation alters the electronic structure of the molecule, often leading to a non-radiative decay pathway that quenches fluorescence (reduces its intensity).[3] Conversely, in neutral to alkaline (high) pH environments, the molecule is deprotonated and typically exhibits stronger fluorescence. This "turn-on" fluorescence at higher pH makes it a valuable tool for probing acidic organelles in living cells or sensing pH changes in various assays.[4]
Q2: What is the general trend I should expect for fluorescence intensity as I vary the pH?
A2: For NBD derivatives, the general trend is an increase in fluorescence intensity as the pH moves from acidic to alkaline. You can expect very low fluorescence at strongly acidic pH (e.g., pH 2-4) and a significant increase as the pH approaches and surpasses the molecule's pKa value, often stabilizing at a maximum intensity in the neutral to alkaline range (e.g., pH 7-10).[5][6] The specific pKa of this compound will dictate the exact pH range where the most significant change occurs.
Q3: How does the solvent environment affect the pH-dependent fluorescence measurements?
A3: The solvent plays a critical role. NBD derivatives are highly sensitive to solvent polarity.[7] In nonpolar, hydrophobic environments, NBD fluorescence is typically enhanced with a blue-shifted emission maximum (shorter wavelength).[2] In polar solvents like water, fluorescence is often weaker.[2] This is crucial because changes in your buffer composition or the use of co-solvents (like DMSO or ethanol) can influence the baseline fluorescence and the perceived magnitude of the pH effect.[8] When designing your experiment, it is vital to maintain a consistent solvent environment across all pH conditions to ensure that the observed changes are due to pH alone.[9]
Part 2: Experimental Protocols & Data Presentation
This section provides a detailed methodology for conducting a pH titration experiment and a template for presenting the resulting data.
Protocol: pH-Dependent Fluorescence Titration Assay
This protocol outlines the steps to systematically measure the fluorescence intensity of this compound across a range of pH values.
1. Materials & Reagents:
-
This compound (Stock solution in DMSO or Ethanol)
-
A set of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure buffers have low background fluorescence.
-
High-purity water and/or other required solvents.[9]
-
Calibrated pH meter with a suitable electrode.[10]
-
Fluorescence spectrophotometer or plate reader.
-
Low-autofluorescence cuvettes or microplates (black-walled, clear-bottom plates are recommended).[11]
2. Buffer Preparation & pH Calibration:
-
Prepare a series of buffers (e.g., 50 mM concentration) at intervals across your target range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0).
-
Crucial Step: Calibrate your pH meter immediately before use with standard buffers (e.g., pH 4.01, 7.00, 10.01) to ensure accuracy.[10]
-
After adding the fluorophore to each buffer, re-verify the final pH of the solution, as the addition of a compound from a stock solution can slightly alter it.[12]
3. Sample Preparation:
-
Prepare a working solution of this compound at a final concentration that gives a robust but not saturating signal (e.g., 1-10 µM).
-
To avoid inner filter effects, keep the absorbance of the final solution below 0.1 at the excitation wavelength. [13]
-
For each pH point, add a small, consistent volume of the fluorophore stock solution to the corresponding buffer. Ensure the final concentration of the organic solvent from the stock is minimal and identical across all samples.
4. Data Acquisition:
-
Set the excitation and emission wavelengths for your instrument. For NBD derivatives, excitation is typically in the 460-480 nm range, and emission is in the 520-560 nm range.[5][7][14] Perform an initial scan to determine the optimal wavelengths for your specific compound and experimental conditions.
-
Optimize instrument settings such as gain, integration time, and slit widths. Start with narrow bandwidths and increase as needed to improve signal without sacrificing resolution.[11][13]
-
Measure a "buffer blank" for each pH value to subtract any background fluorescence.
-
Record the fluorescence intensity for each sample. For stability, allow the sample to equilibrate for a few minutes before measurement.[12]
Data Presentation
Summarize your quantitative findings in a clear table to facilitate analysis and comparison.
| pH of Buffer | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 3.0 | Value | Value |
| 4.0 | Value | Value |
| 5.0 | Value | Value |
| 6.0 | Value | Value |
| 7.0 | Value | Value |
| 8.0 | Value | Value |
| 9.0 | Value | Value |
| 10.0 | Value | Value |
Table 1: Representative data structure for pH titration of this compound. This table should be followed by a plot of Fluorescence Intensity vs. pH to visualize the transition and estimate the pKa.
Part 3: Troubleshooting Guide
This section is designed in a Q&A format to directly address specific issues you may encounter during your experiments.
Q: My fluorescence signal is very low or non-existent across all pH values. What should I check?
A:
-
Concentration: The fluorophore concentration may be too low. Prepare a fresh, slightly more concentrated sample. However, be cautious of concentration quenching at very high levels.[9]
-
Instrument Settings: Ensure your excitation and emission wavelengths are correct for an NBD derivative. Increase the detector gain or integration time, but be careful not to introduce excessive noise.[11]
-
Compound Integrity: Verify the integrity of your this compound stock. Has it been stored correctly (protected from light, appropriate temperature)? Consider running a quick UV-Vis spectrum to confirm its presence.
-
pH Range: It is possible the compound's pKa is outside your tested range. The fluorescence may only "turn on" at a higher pH than you have tested.
Q: My fluorescence readings are unstable and drifting over time. What is the cause?
A:
-
Photobleaching: NBD derivatives can be susceptible to photobleaching (light-induced degradation).[15] Minimize the sample's exposure to the excitation light. Use the shortest possible integration time and close the shutter when not acquiring data. Acquiring spectra with a shorter dwell time and a higher number of scans can help correct for drifts.[13]
-
Temperature Fluctuation: Ensure your sample holder is thermal-stabilized. Temperature changes can affect fluorescence intensity and reaction kinetics.
-
Chemical Instability: The compound may be unstable in certain buffers or at extreme pH values. To test this, monitor the fluorescence of a single sample at a fixed pH over an extended period.[12]
Q: I am seeing unexpected peaks or a distorted emission spectrum. How can I fix this?
A:
-
Scattering (Raman & Rayleigh): You may be observing scattering from your solvent or sample. Raman peaks from the solvent are common.[13] To identify a Raman peak, change the excitation wavelength; the Raman peak will shift, while a true fluorescence peak will not. Rayleigh scatter (light scattered at the excitation wavelength) can also be an issue.
-
Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength. For example, if you excite at 300 nm, you might see a scatter peak at 600 nm. Ensure that appropriate optical filters (second-order filters) are enabled in your instrument's software.[13]
-
Contamination: Impurities in your buffer, solvent, or the compound itself can fluoresce. Always use high-purity reagents and clean cuvettes thoroughly.[9] Running a blank is essential to identify these issues.[11]
Q: My signal is too high and seems to be maxing out the detector. What should I do?
A: This is detector saturation, which leads to non-linear, unreliable data.[13]
-
Reduce Concentration: The simplest solution is to dilute your sample.
-
Lower Gain/Integration Time: Decrease the detector gain or shorten the measurement time.[11]
-
Use Attenuators: Some spectrometers have neutral density filters or attenuators for the excitation source that can reduce light intensity without changing other settings.[13]
Part 4: Visualizing Workflows and Mechanisms
Diagrams can clarify complex processes. Below are Graphviz representations of a troubleshooting workflow and the fundamental mechanism of pH sensitivity.
Caption: Troubleshooting flowchart for common fluorescence spectroscopy issues.
Caption: Mechanism of pH-dependent fluorescence in NBD derivatives.
References
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity (λem = 522 nm) of 2 (5 μM)...[Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
-
ResearchGate. (n.d.). NBD derived diphenyl(aminomethyl)phosphane – A new fluorescent dye for imaging of low pH regions and lipid membranes in living cells. [Link]
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. [Link]
-
PubMed Central. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. [Link]
-
ResearchGate. (n.d.). Strategies for Developing pH Sensitive Fluorescent Probes. [Link]
-
RSC Publishing. (2017, December 7). An acidic pH fluorescent probe based on Tröger's base. [Link]
-
National Institutes of Health (NIH). (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. [Link]
-
Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
PubMed. (2021, October 25). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. [Link]
-
Matrix Fine Chemicals. (n.d.). (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5. [Link]
-
PubMed Central. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. [Link]
-
National Institutes of Health (NIH). (2016, July 21). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. [Link]
-
ResearchGate. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
PubMed Central. (2023, February 11). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. [Link]
-
Journal of Al-Nahrain University. (2013). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]
-
PubChem. (n.d.). 2,1,3-Benzoxadiazole. [Link]
Sources
- 1. (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5 [matrix-fine-chemicals.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. An acidic pH fluorescent probe based on Tröger's base - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11228A [pubs.rsc.org]
- 13. edinst.com [edinst.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing Labeling Efficiency with 2,1,3-Benzoxadiazol-4-ylmethanol
Welcome to the technical support center for 2,1,3-Benzoxadiazol-4-ylmethanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into utilizing this versatile fluorophore precursor. This resource moves beyond simple protocols to explain the underlying chemistry and rationale, empowering you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about this compound, its properties, and its role in fluorescence labeling.
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound featuring the 2,1,3-benzoxadiazole (also known as benzofurazan) core structure. This core is the basis for a class of environmentally sensitive fluorophores. The molecule itself is not a direct labeling agent but serves as a stable precursor for synthesizing reactive probes for biological applications, including fluorescence microscopy and sensing assays.[1][2] The benzoxadiazole moiety is known for its favorable photophysical properties, such as a notable Stokes shift and sensitivity to the local environment's polarity.[3][4][5]
Q2: Can I use this compound directly to label my protein or biomolecule?
A2: No, direct labeling is not feasible. The -CH₂OH (methanol) group on the molecule is not sufficiently reactive to form stable covalent bonds with common biological functional groups like primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) under standard bioconjugation conditions. To be used as a labeling agent, the methanol group must first be chemically converted into a reactive functional group.
Q3: Why does this precursor need to be "activated"? What is the scientific principle?
A3: Activation is a necessary chemical synthesis step to convert the inert hydroxyl group into an electrophilic moiety that can readily react with nucleophiles on a biomolecule (like the amine group of a lysine). A common and effective strategy is a two-step process:
-
Oxidation: The primary alcohol (-CH₂OH) is oxidized to a carboxylic acid (-COOH).
-
Esterification: The carboxylic acid is then converted into a highly reactive ester, such as an N-Hydroxysuccinimide (NHS) ester. This NHS ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines on a protein, forming a stable amide bond.[6]
This process transforms the stable precursor into a potent, amine-reactive fluorescent probe.
Q4: What are the key spectral properties of the 2,1,3-benzoxadiazole fluorophore?
A4: While the exact properties can vary based on substitution and solvent environment, the 2,1,3-benzoxadiazole core and its derivatives generally exhibit fluorescence in the visible range. The fluorescence is highly sensitive to the polarity of the microenvironment; in less polar (more hydrophobic) environments, a blue shift in the emission maximum and an enhancement of fluorescence intensity are typically observed.[5] This solvatochromism makes it a valuable tool for probing protein conformation and binding events.
| Property | Typical Range for Benzoxadiazole Derivatives | Source |
| Excitation Maximum (λ_abs_) | ~419 - 499 nm | [1][2][7] |
| Emission Maximum (λ_em_) | ~494 - 553 nm | [1][7] |
| Stokes Shift | Large (~3,700 cm⁻¹) | [1][2] |
| Key Feature | Environmentally sensitive fluorescence | [3][5] |
Part 2: Experimental Workflow & Protocols
This section provides a comprehensive workflow and detailed protocols for activating this compound and using it to label a target protein.
Overall Experimental Workflow Diagram
The following diagram outlines the complete process from precursor to labeled protein.
Caption: Workflow: From Precursor to Labeled Protein.
Protocol 1: Activation of this compound
Part A: Oxidation to 2,1,3-Benzoxadiazole-4-carboxylic acid
Causality: This step is critical for introducing a functional group (carboxylic acid) that can be readily converted into a reactive ester. We use a mild oxidizing agent to prevent over-oxidation or degradation of the heterocyclic ring system.
-
Dissolve Reagent: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent like dichloromethane (DCM) or acetone.
-
Add Oxidant: Slowly add an oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based system. The reaction should be monitored closely.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylic acid) indicates reaction completion.
-
Workup and Purification: Once the reaction is complete, quench any remaining oxidant according to standard procedures. The crude product is then extracted and purified, typically using column chromatography on silica gel to yield the pure 2,1,3-Benzoxadiazole-4-carboxylic acid.[1][8]
Part B: Conversion to Amine-Reactive NHS Ester
Causality: The carboxylic acid is activated with N-Hydroxysuccinimide (NHS) using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then attacked by NHS to form the more stable, amine-reactive NHS ester.
-
Dissolve Acid: Dissolve the purified 2,1,3-Benzoxadiazole-4-carboxylic acid in an anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add Coupling Reagents: Add 1.2 equivalents of NHS followed by 1.5 equivalents of EDC to the solution.
-
Incubate: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.
-
Monitor and Isolate: Monitor the reaction by TLC. Upon completion, the NHS ester can be precipitated, purified via chromatography, and should be stored under desiccated, cold conditions (-20°C) to prevent hydrolysis.[9]
Protocol 2: Protein Labeling with Benzoxadiazole-NHS Ester
Causality: The labeling reaction is pH-dependent. A slightly alkaline pH (7.5-8.5) is used because the target primary amines on lysine residues must be deprotonated to act as effective nucleophiles. However, excessively high pH will accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.
-
Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH of 7.5-8.5. The ideal protein concentration is typically 1-10 mg/mL.
-
Prepare Dye Stock: Dissolve the synthesized Benzoxadiazole-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[9]
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dye stock solution. The optimal ratio must be determined empirically for each protein.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_abs_ max) and using the Beer-Lambert law.
Reaction Mechanism: Amine Labeling
Caption: NHS ester reaction with a primary amine.
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, activation, or labeling procedures.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield during the oxidation of the methanol to carboxylic acid. | 1. Incomplete reaction. 2. Degradation of the benzoxadiazole ring by harsh oxidation conditions. 3. Loss of product during purification. | 1. Increase reaction time and monitor carefully by TLC. 2. Use a milder oxidant (e.g., TEMPO/bleach). Ensure the reaction is not overheated. 3. Optimize column chromatography conditions (solvent system) to improve separation. |
| The synthesized NHS ester shows low reactivity or fails to label the protein. | 1. Hydrolysis of the NHS ester. This is the most common cause. NHS esters are highly sensitive to moisture.[10][11][12] 2. The protein's primary amines are inaccessible (buried within the protein's 3D structure). | 1. Ensure all solvents and reagents for the activation step are strictly anhydrous. Store the final NHS ester product under desiccation at -20°C. Prepare the stock solution immediately before use.[9] 2. Consider gentle denaturation of the protein if its function is not required post-labeling. Alternatively, try labeling at a slightly higher pH (e.g., 8.5-9.0) to increase amine reactivity, but be mindful of ester hydrolysis. |
| Low degree of labeling (DOL) despite successful NHS ester synthesis. | 1. Suboptimal dye-to-protein molar ratio. 2. Reaction buffer contains primary amines (e.g., Tris or glycine), which compete with the protein for the dye. 3. Insufficient reaction time or temperature. | 1. Perform a titration experiment, testing a range of molar excess ratios (e.g., 5x, 10x, 20x, 40x) to find the optimum. 2. Crucially, switch to an amine-free buffer like PBS, HEPES, or borate buffer for the labeling reaction. 3. Increase incubation time (e.g., overnight at 4°C) or perform the reaction at room temperature instead of on ice. |
| High, non-specific background fluorescence in cell imaging or western blotting. | 1. Incomplete removal of unconjugated dye after the labeling reaction. 2. Hydrolyzed dye is non-covalently sticking to the protein or other components. 3. The concentration of the labeled antibody/protein used is too high. | 1. Improve the purification step. Use a longer size-exclusion column or perform a second round of purification. 2. Add a detergent like Tween-20 (0.05-0.1%) to wash buffers to reduce non-specific binding.[13] Ensure adequate blocking steps are used in immunoassays. 3. Optimize the concentration of your labeled protein through a dilution series to find the best signal-to-noise ratio.[13] |
| Precipitation of the protein during the labeling reaction. | 1. The addition of a large volume of organic solvent (from the dye stock) is denaturing the protein. 2. The dye itself is hydrophobic, and high labeling density is causing the protein to aggregate. | 1. Prepare the dye stock solution as concentrated as possible to minimize the volume added. Add the dye stock slowly and with gentle mixing. 2. Reduce the molar excess of the dye in the reaction to achieve a lower, more soluble degree of labeling. |
References
-
Frizon, T. E. A., de Fátima, A., & Fraceto, L. F. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
National Center for Biotechnology Information (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed Central. [Link]
-
Sweedler, J. V., & Zare, R. N. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. [Link]
-
Charron, G., Zhang, M. M., & Yount, J. S. (2020). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Springer Protocols. [Link]
-
Westrup, J. L., et al. (2017). Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. ResearchGate. [Link]
-
Yang, Q., et al. (2014). Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. PubMed. [Link]
-
Frizon, T. E. A., et al. (2020). (PDF) Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. [Link]
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Pucci, A., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
-
Liyanage, O. T., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed Central. [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. LI-COR. [Link]
-
Wang, F., et al. (2017). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
-
Various Authors. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Various Sources. [Link]
-
Ghoneim, N. (2001). Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. PubMed. [Link]
-
Liyanage, O. T., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. [Link]
-
Amaro, M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Royal Society of Chemistry. [Link]
-
Abad, M. A., et al. (2015). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Royal Society of Chemistry. [Link]
-
Montella, I. R., et al. (2012). hydrolysis reactions mediated by the different esterases as determined... ResearchGate. [Link]
-
Ghasemi, Z., et al. (2018). Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. ResearchGate. [Link]
-
Chattopadhyay, A., & Jha, S. (2018). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors. Royal Society of Chemistry. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]
-
Fysh, J. M., & O'Connor, P. J. (1984). Inhibitory Effects of Thiols on a Mutagenic Contaminant From the Synthesis of N-nitrosothiazolidine. PubMed. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. [Link]
-
Universidad Autónoma del Estado de Hidalgo. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]
Sources
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- 13. licorbio.com [licorbio.com]
Validation & Comparative
A Comparative Guide to 2,1,3-Benzoxadiazole Fluorophores: From a Foundational Scaffold to Reactive Probes
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the world of fluorescent probes. Renowned for its small size, environmental sensitivity, and versatile chemistry, the NBD core has given rise to a vast family of fluorophores used extensively in biochemistry, cell biology, and drug discovery.[1][2][3] This guide provides a comparative analysis, starting with a fundamental derivative, 2,1,3-Benzoxadiazol-4-ylmethanol, and expanding to the widely used reactive NBD fluorophores, such as 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
Our analysis will dissect the critical differences in structure, reactivity, and photophysical properties that define their respective applications. We will explore the causality behind experimental design when using these tools and provide field-tested protocols to ensure robust and reproducible results.
The NBD Core: A Tale of Two Chemistries
At first glance, this compound and NBD-Cl appear to be simple variants of the same core. However, the seemingly minor substitution at the 4-position—a methanol group versus a chlorine atom—creates a profound functional divergence.
-
This compound represents a more foundational, less reactive form. The methanol group is not a leaving group and does not readily react with biological nucleophiles like amines or thiols. Its utility lies more in synthetic chemistry as a building block for more complex derivatives or as a non-reactive control in fluorescence experiments.
-
Reactive NBD Fluorophores (e.g., NBD-Cl, NBD-F) are the workhorses of biological labeling.[4] The chlorine (or fluorine) atom at the 4-position is an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[1][5] This reactivity is the key to their function, allowing for the covalent attachment of the NBD fluorophore to proteins, lipids, and other biomolecules.[1][6]
Caption: Core chemical structures of the NBD scaffold and its key derivatives.
Photophysical Properties: A Quantitative Comparison
The defining characteristic of NBD fluorophores is their environmental sensitivity, a property known as solvatochromism.[7][8] The fluorescence quantum yield of NBD adducts increases significantly when they move from a polar, aqueous environment to a non-polar, hydrophobic one.[2][9][10] This is due to the intramolecular charge transfer (ICT) nature of the excited state.[2] In polar solvents, hydrogen bonding provides non-radiative decay pathways, quenching fluorescence.[2][10] When shielded from water, for instance within a protein's hydrophobic pocket or a lipid membrane, NBD fluoresces brightly.[9]
While the core photophysical behavior is governed by the benzoxadiazole ring, the specific substituent influences the spectral properties. The most relevant data pertains to the NBD-adducts formed after the reaction of probes like NBD-Cl with biomolecules.
| Property | NBD-amine Adduct (in Ethanol) | NBD-thiol Adduct (in Ethanol) | Notes |
| Excitation Max (λex) | ~464 nm[4][11] | ~478 nm | Excitation is typically in the blue region of the spectrum. |
| Emission Max (λem) | ~530-540 nm[12][13] | ~550 nm | Emission is in the green-yellow region. |
| Molar Extinction Coeff. (ε) | 13,000 - 27,000 M⁻¹cm⁻¹[13] | ~14,000 M⁻¹cm⁻¹ | Moderate brightness, suitable for many applications. |
| Quantum Yield (Φ) | Highly variable (0.02 in water to >0.8 in non-polar solvents)[13][14] | Highly variable | The dramatic change in quantum yield is the basis of its utility as an environmental probe. |
| Stokes Shift | ~70-80 nm[13] | ~70 nm | A reasonably large shift, minimizing self-quenching. |
| Photostability | Moderate[9] | Moderate | Can be susceptible to photobleaching under intense or prolonged illumination.[15][16] |
Data is compiled from various sources and represents typical values for N- and S-alkylated NBD derivatives in an organic solvent. Exact values are highly dependent on the local environment and the specific molecule conjugated.
Mechanism of Action: The Chemistry of Labeling
The utility of NBD-Cl and NBD-F as labeling reagents hinges on a robust and well-understood reaction mechanism: Nucleophilic Aromatic Substitution (SNAr) .[1]
Causality of Experimental Choices:
-
Target Nucleophile : The primary targets in biological systems are the amine groups of lysine side chains and the N-terminus of proteins, as well as thiol groups on cysteine residues.[1][4]
-
pH is Critical : The reaction requires the nucleophile to be in its deprotonated, more nucleophilic state.[17] Therefore, the reaction is performed under basic conditions, typically a pH of 8-10.[5][17] A borate buffer is commonly used for this purpose.[17]
-
Solvent : NBD-Cl is often dissolved in an anhydrous organic solvent like DMF or DMSO to prevent hydrolysis before it is added to the aqueous reaction buffer.[17] Hydrolysis of NBD-Cl to the fluorescent NBD-OH can cause high background signals.[17]
-
Temperature : The reaction is often gently heated (e.g., 60°C) to increase the reaction rate, though this must be balanced against the risk of protein denaturation.[4]
Caption: Experimental workflow for labeling a protein with NBD-Cl.
Field-Proven Protocol: Fluorescent Labeling of a Protein with NBD-Cl
This protocol describes a self-validating system for labeling a generic protein containing accessible primary amines.
A. Materials & Reagents:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL in a buffer without primary amines (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Borate Buffer (0.1 M, pH 9.0).[17]
-
Hydrochloric Acid (HCl), 0.1 M, for reaction termination.[17]
-
Purification system: Dialysis tubing (e.g., 10 kDa MWCO) or a size-exclusion chromatography (SEC) column.
B. Step-by-Step Methodology:
-
Prepare NBD-Cl Stock Solution:
-
Rationale: NBD-Cl is susceptible to hydrolysis in aqueous solutions.[17] Preparing a concentrated stock in an anhydrous solvent ensures its reactivity is preserved.
-
Action: Dissolve NBD-Cl in anhydrous DMF to a final concentration of 5-10 mM. Prepare this solution fresh immediately before use.
-
-
Set up the Labeling Reaction:
-
Rationale: A basic pH is required to deprotonate the amine groups on the protein, making them sufficiently nucleophilic to attack the NBD-Cl.[17] A molar excess of dye ensures efficient labeling.
-
Action: In a microcentrifuge tube, combine the protein solution with 0.1 M Borate Buffer (pH 9.0). Add the NBD-Cl stock solution to achieve a 5- to 10-fold molar excess of dye over the protein. Vortex gently to mix.
-
-
Incubation:
-
Rationale: The reaction requires time and energy to proceed to completion. Incubation in the dark prevents potential photobleaching of the newly formed fluorophore.
-
Action: Incubate the reaction mixture at 60°C for 1 hour in the dark.[4] Note: Optimization may be required. Lower temperatures (e.g., 37°C) for longer times may be necessary for temperature-sensitive proteins.
-
-
Reaction Termination (Optional but Recommended):
-
Purification:
-
Rationale: This is the most critical step for obtaining a clean, usable conjugate. It is essential to remove all non-covalently bound and unreacted NBD-Cl, which would otherwise contribute to high background fluorescence.
-
Action (Method 1 - Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS (pH 7.4) at 4°C. Change the buffer at least 3-4 times over 24-48 hours.
-
Action (Method 2 - SEC): Apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
-
Characterization and Storage:
-
Rationale: It is important to confirm successful labeling and determine the final concentration and degree of labeling.
-
Action: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~470 nm (for NBD). Calculate the protein concentration and the dye-to-protein ratio using the respective molar extinction coefficients. Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of this compound and reactive NBD fluorophores like NBD-Cl reveals a clear distinction between a foundational chemical structure and its application-optimized counterparts.
-
This compound is best viewed as a synthetic precursor or a non-reactive control molecule. Its lack of a suitable leaving group makes it inappropriate for direct bioconjugation.
-
NBD-Cl and NBD-F are the definitive choices for fluorescently labeling biomolecules. Their reactivity towards amines and thiols, coupled with the NBD core's profound environmental sensitivity, makes them powerful tools for:
For the researcher, scientist, or drug development professional, understanding this fundamental difference in chemical reactivity is paramount. While both molecules share the same fluorescent heart, it is the reactive handle provided by the chloro or fluoro group that transforms the NBD scaffold from a mere chemical entity into an indispensable probe for exploring the complexities of biological systems.
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Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Publishing. Available at: [Link]
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Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. ACS Publications. Available at: [Link]
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Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. Inha University. Available at: [Link]
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Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Available at: [Link]
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HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PMC - NIH. Available at: [Link]
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Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. Available at: [Link]
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Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]
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Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches: Implications in membrane research. The Journal of Physical Chemistry. Available at: [Link]
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Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. Available at: [Link]
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FluoProbes®. Interchim. Available at: [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PMC - NIH. Available at: [Link]
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Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]
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The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. Available at: [Link]
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Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. Available at: [Link]
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Solvent-dependent photophysical properties of NBD-Bu. ResearchGate. Available at: [Link]
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Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. ScienceDirect. Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. NIH. Available at: [Link]
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Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ResearchGate. Available at: [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Validating 2,1,3-Benzoxadiazol-4-ylmethanol as a Reliable Fluorescent Marker
For researchers and drug development professionals, the selection of a fluorescent marker is a foundational decision that dictates the reliability and clarity of experimental outcomes. While established fluorophores are plentiful, novel compounds offer the potential for unique advantages. This guide provides an in-depth validation framework for one such compound: 2,1,3-Benzoxadiazol-4-ylmethanol. We will move beyond a simple datasheet to explore the causality behind validation protocols, comparing its potential performance against well-known alternatives and providing the necessary experimental blueprints to verify its utility in your own research.
The Context: Understanding the 2,1,3-Benzoxadiazole Scaffold
2,1,3-Benzoxadiazole, also known as benzofurazan, is the parent structure of the widely recognized 7-nitro-2,1,3-benzoxadiazole (NBD) family of fluorophores.[1] NBD probes are valued for their small size and sensitivity to the local environment; their fluorescence properties can change significantly based on solvent polarity.[2] However, the classic NBD-amine adducts often suffer from low quantum yields and poor photostability, limiting their use in applications requiring high sensitivity or prolonged imaging.[3]
This compound is a derivative of this core structure. The critical question is whether the substitution of a methanol group at the 4-position, in place of the more common nitro and amine/thiol reactive groups, confers more favorable photophysical properties. Derivatives of the core 2,1,3-benzoxadiazole heterocycle have shown promise, exhibiting strong fluorescence, high molar absorption coefficients, and large Stokes shifts.[4][5] This guide provides the tools to rigorously test that promise.
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2,1,3-Benzoxadiazol-4-ylmethanol vs. other benzoxadiazole derivatives: a comparative study
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the development of fluorescent probes and pharmacologically active molecules. Its unique electron-deficient nature and compact, bicyclic structure give rise to derivatives with remarkable photophysical properties and diverse biological activities.[1][2] This guide provides an in-depth, comparative analysis of a key derivative, 2,1,3-Benzoxadiazol-4-ylmethanol , against two of the most widely utilized reagents in the benzoxadiazole class: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) .
This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal benzoxadiazole derivative for their specific application, from fluorescent labeling to the design of novel therapeutics.
Molecular and Physicochemical Profile: A Head-to-Head Comparison
The functional utility of a benzoxadiazole derivative is dictated by the substituents on its core ring structure. The addition of a nitro group creates the highly versatile 7-nitrobenzofurazan (NBD) core, which is central to NBD-Cl and NBD-F. In contrast, this compound features a hydroxylmethyl group, fundamentally altering its reactivity and potential applications.
The key distinction lies in their reactivity. NBD-Cl and NBD-F are classic fluorogenic labeling agents.[3][4] They are virtually non-fluorescent on their own but become highly fluorescent upon covalent reaction with primary or secondary amines and, to a lesser extent, thiols.[5][6][7] This "pro-fluorescent" characteristic is the basis for their extensive use in derivatizing biomolecules for analysis.[4][5] The electron-withdrawing nitro group and the leaving group (chloride or fluoride) at positions 7 and 4, respectively, render the aromatic ring highly susceptible to nucleophilic aromatic substitution.
Conversely, this compound is not a reactive labeling agent in the same vein. Its primary alcohol (methanol) group offers a site for different chemical transformations, such as esterification or etherification, allowing it to be incorporated into larger molecular structures as a building block rather than a labeling reagent. While the core benzoxadiazole ring itself can exhibit fluorescence, the molecule's utility is less about "turn-on" fluorescence upon reaction and more about its inherent properties as a fluorophore or a pharmacophore.[1][8]
Below is a summary of their key physicochemical properties:
| Property | This compound | NBD-Cl (adducts) | NBD-F (adducts) |
| IUPAC Name | (2,1,3-benzoxadiazol-4-yl)methanol | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole |
| CAS Number | 175609-19-5[9] | 10199-89-0[10] | 29270-56-2[3] |
| Molecular Weight | 150.14 g/mol [9] | 199.55 g/mol [10] | 183.10 g/mol [3] |
| Primary Function | Fluorophore, Synthetic Building Block | Fluorogenic Labeling Agent | Fluorogenic Labeling Agent |
| Reactivity | Reacts via hydroxyl group (e.g., esterification) | Reacts with amines and thiols[7] | Reacts with amines and thiols; significantly more reactive than NBD-Cl[7][11] |
| Excitation Max (λex) | ~419 nm (for related D-π-A-π-D structures)[1][8] | ~464-467 nm (amine adducts)[12] | ~470 nm (amine adducts)[3] |
| Emission Max (λem) | ~494-498 nm (for related D-π-A-π-D structures)[1] | ~512-539 nm (amine adducts)[12] | ~530 nm (amine adducts)[3] |
| Fluorescence | Inherently fluorescent[1] | Becomes fluorescent after reaction[4] | Becomes fluorescent after reaction[3] |
Note: Spectroscopic properties for NBD-Cl and NBD-F refer to their fluorescent adducts formed after reaction with amines, as the parent compounds are essentially non-fluorescent. The properties of this compound are inferred from closely related, structurally characterized benzoxadiazole fluorophores, as detailed data for this specific compound is limited in the literature.
Comparative Performance in Key Applications
The structural and chemical differences outlined above lead to distinct application profiles for these derivatives.
Application I: Fluorescent Labeling of Biomolecules
NBD-Cl and NBD-F are the undisputed workhorses in this domain. Their primary application is the derivatization of amino acids, peptides, and proteins for quantification and analysis, typically via high-performance liquid chromatography (HPLC).[4][11]
-
Mechanism of Choice: The choice between NBD-Cl and NBD-F often comes down to reaction kinetics. NBD-F is significantly more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine is reported to be 500 times faster than that of NBD-Cl.[7][11] This allows for labeling under milder conditions or with less reactive amines. However, this high reactivity also necessitates more careful storage and handling to prevent degradation.[7]
-
Experimental Rationale: Labeling reactions are typically performed under slightly basic conditions (pH 7-8). This is a critical experimental choice designed to deprotonate the target primary or secondary amine groups, rendering them more nucleophilic and thus more reactive towards the electron-deficient benzoxadiazole ring. A key advantage of NBD-Cl is its ability to selectively label the N-terminal amine of a protein at neutral pH, with minimal reaction at the internal lysine residues, providing a method to distinguish protein N-terminal acetylation status.[13][14][15]
This compound , lacking a suitable leaving group for nucleophilic substitution, is not used for direct amine labeling. Its value lies in its potential to be incorporated into other molecules that can then target biomolecules. For example, the hydroxyl group could be used as a handle to attach it to a specific ligand or pharmacophore, creating a targeted fluorescent probe.
Application II: Sensing and Bioimaging
The NBD scaffold is highly sensitive to its local environment, making its derivatives excellent fluorescent probes.[7] The fluorescence of NBD-amine adducts, for example, decreases significantly in aqueous solutions, a property that can be exploited to probe hydrophobic binding pockets in proteins.[12]
-
NBD-based Probes: NBD-Cl and NBD-F serve as the reactive components for creating these probes. They have been used to synthesize fluorescent derivatives of phospholipids to study cell membranes and to create probes for detecting biologically important thiols and hydrogen sulfide (H₂S).[16][17]
-
This compound in Probe Design: This molecule serves as a fluorescent core. Researchers have synthesized novel fluorophores by associating the 2,1,3-benzoxadiazole unit with π-conjugated systems, resulting in probes with large Stokes shifts and strong, solvent-dependent fluorescence.[1][8] This approach allows for the fine-tuning of photophysical properties for specific imaging applications, such as staining intracellular lipid droplets.[18][19]
Application III: Drug Discovery and Medicinal Chemistry
The benzoxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2]
-
NBD-Cl as an Inhibitor: Beyond its role in labeling, NBD-Cl itself has been shown to act as a covalent inhibitor of enzymes like mitochondrial ATPase.[10] This reactivity, while useful for labeling, can also be leveraged for designing targeted covalent inhibitors in drug discovery.
-
Benzoxadiazole Derivatives as Therapeutics: The core structure, exemplified by this compound, is being explored for various therapeutic applications. Derivatives of the related benzoxazole scaffold have been designed as potential VEGFR-2 inhibitors for cancer therapy and as dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[20][21] The benzoxadiazole motif is a key building block in the synthesis of these more complex, biologically active molecules.[22]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and application, here are condensed protocols for protein labeling.
Protocol 1: N-Terminal Protein Labeling with NBD-Cl
This protocol is designed for the selective labeling of the N-terminal α-amino group of a protein.
Rationale: At a neutral pH of ~7.0, the N-terminal α-amino group (pKa ~7-8) is significantly more nucleophilic than the ε-amino group of lysine side chains (pKa >10). This pKa difference allows for selective derivatization.
Methodology:
-
Protein Preparation: Prepare a solution of the unacetylated protein (e.g., 5-10 µM) in a suitable buffer, such as 50 mM sodium citrate, pH 7.0, containing 1 mM EDTA.[14]
-
Reagent Preparation: Prepare a fresh stock solution of NBD-Cl (e.g., 10 mM) in a dry organic solvent like dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution to a final concentration of 0.5 mM.[14]
-
Incubation: Incubate the reaction mixture at room temperature in the dark for 12-14 hours.[14]
-
Analysis: Monitor the reaction by measuring the fluorescence intensity (Excitation: ~470 nm, Emission: ~520 nm).[14]
-
Validation: Remove unreacted NBD-Cl using a desalting column (e.g., G-25). Confirm labeling specificity using mass spectrometry, which will show a mass shift corresponding to the addition of the NBD moiety to the N-terminus.
Workflow for NBD-Cl Protein Labeling
Caption: Workflow for selective N-terminal protein labeling using NBD-Cl.
Conclusion and Strategic Selection
The choice between this compound, NBD-Cl, and NBD-F is entirely application-driven.
-
Choose NBD-Cl or NBD-F for established, reliable fluorogenic labeling of primary and secondary amines, particularly for analytical applications like HPLC.
-
Opt for NBD-F when faster reaction kinetics or milder conditions are required.
-
Opt for NBD-Cl for greater stability and for specialized applications like selective N-terminal protein labeling.
-
-
Choose this compound when your goal is to synthesize novel molecules. It is an excellent starting material or building block for:
-
Creating custom fluorescent probes with tailored photophysical properties.
-
Incorporating a fluorescent or pharmacologically active benzoxadiazole core into larger, more complex molecular architectures for drug discovery or advanced bioimaging applications.
-
By understanding the fundamental differences in their reactivity, photophysical properties, and intended applications, researchers can confidently select the most appropriate benzoxadiazole derivative to advance their scientific objectives.
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Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Retrieved from [Link]
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A Head-to-Head Comparison: 2,1,3-Benzoxadiazol-4-ylmethanol vs. Commercial Fluorescent Dyes for Cellular Imaging
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In the dynamic landscape of cellular and molecular imaging, the selection of an appropriate fluorescent probe is paramount to the success of an experiment. An ideal fluorophore should exhibit high brightness, exceptional photostability, and minimal perturbation to the biological system under investigation. This guide provides a comprehensive performance benchmark of a novel fluorophore, 2,1,3-Benzoxadiazol-4-ylmethanol, against a panel of widely used commercial fluorescent dyes. Through a series of rigorous, side-by-side experiments, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions for their specific imaging applications.
Introduction: The Quest for Superior Fluorescent Probes
Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with remarkable clarity. The performance of this technique is intrinsically linked to the photophysical properties of the fluorescent dyes employed. Key performance indicators for a fluorescent dye include its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photostability (resistance to photobleaching), and Stokes shift (the separation between excitation and emission maxima).
This guide focuses on 2,1,3-Benzoxadiazole-4-ylmethanol, a fluorophore belonging to the benzoxadiazole family. Derivatives of 2,1,3-benzothiadiazole (BTD) have been extensively studied for their impressive photophysical properties, including intense fluorescence, large Stokes shifts, and high extinction coefficients.[1][2][3] However, the oxadiazole counterpart, 2,1,3-benzoxadiazole (BOX), remains a relatively unexplored class of fluorophores.[1] This study aims to fill that knowledge gap by providing a direct comparison with established commercial dyes.
The Contenders: A Comparative Overview
To provide a robust and meaningful benchmark, we have selected a panel of commercially successful fluorescent dyes that are spectrally comparable to this compound and are widely used in cellular imaging applications.
This compound: This novel fluorophore features a 2,1,3-benzoxadiazole core, a heterocyclic structure known to impart desirable fluorescent properties. Recent studies on related benzoxadiazole derivatives have shown promising results, with absorption maxima around 419 nm and strong, solvent-dependent fluorescence emission in the bluish-green region.[1][4][5]
Commercial Fluorescent Dyes:
-
Fluorescein Isothiocyanate (FITC): A long-standing workhorse in fluorescence microscopy, FITC is a derivative of fluorescein that is widely used for labeling proteins and other biomolecules.[6][7][8][9][10] It exhibits an excitation maximum around 495 nm and an emission maximum at approximately 519 nm.[6][8]
-
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability.[11][][13] They are versatile probes used in a wide range of cellular imaging applications.[11][]
-
Cyanine Dyes (Cy3 and Cy5): This class of dyes is characterized by a polymethine bridge between two nitrogen atoms, resulting in bright fluorescence and high extinction coefficients.[14][15] Cy3 and Cy5 are popular choices for labeling nucleic acids and proteins and are frequently used in multi-color imaging experiments.[14][][17]
-
Rhodamine B: A member of the xanthene dye family, Rhodamine B is often used as a tracer dye and in various biotechnology applications like fluorescence microscopy and flow cytometry.[18]
Experimental Design: A Framework for Objective Comparison
To ensure a fair and comprehensive evaluation, we designed a series of experiments to quantify the key performance metrics of each fluorescent dye. The causality behind our experimental choices is rooted in the fundamental principles of fluorescence spectroscopy and the practical requirements of cellular imaging.
Photophysical Characterization
The intrinsic brightness and spectral characteristics of a fluorophore are its most fundamental properties. We will quantify these using the following standard spectroscopic techniques:
-
UV-Vis Absorption Spectroscopy: To determine the molar extinction coefficient (ε), which dictates how strongly the dye absorbs light at its maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: To measure the fluorescence emission spectrum, determine the maximum emission wavelength (λ_em), and calculate the fluorescence quantum yield (Φ_f) using a well-characterized standard. The Stokes shift (Δλ = λ_em - λ_abs) will also be determined from these measurements.
Photostability Assessment
A crucial parameter for any imaging experiment, particularly for time-lapse studies, is the dye's resistance to photobleaching. We will assess photostability by continuously illuminating a solution of each dye with a high-intensity light source and monitoring the decay of its fluorescence intensity over time.
Cellular Imaging and Cytotoxicity
Ultimately, the performance of a fluorescent dye must be validated in a biological context. We will evaluate the suitability of each dye for live-cell imaging by:
-
Cellular Staining: Incubating live cells with each dye and assessing its ability to permeate the cell membrane and stain intracellular structures.
-
Cytotoxicity Assay: Evaluating the potential toxic effects of the dyes on cell viability and proliferation to ensure they are suitable for long-term imaging of living cells.[19][20]
Methodologies: Step-by-Step Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments described above. These protocols are designed to be self-validating, with clear controls and data analysis steps.
Protocol: Determination of Molar Extinction Coefficient and Quantum Yield
Caption: Workflow for determining molar extinction coefficient and quantum yield.
Detailed Steps:
-
Molar Extinction Coefficient (ε):
-
Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Perform a series of dilutions to obtain at least five concentrations that yield absorbance values between 0.1 and 1.0 at the dye's maximum absorption wavelength (λ_abs_max).
-
Measure the absorbance of each solution using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The data should yield a straight line that passes through the origin.
-
The molar extinction coefficient (in M⁻¹cm⁻¹) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl).
-
-
Quantum Yield (Φ_f):
-
Select a reference standard with a known quantum yield and similar spectral properties to the sample dye.
-
Prepare dilute solutions of both the sample and the reference standard, ensuring their absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of both solutions using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both measurements.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Protocol: Photostability Assay
Caption: Workflow for assessing the photostability of fluorescent dyes.
Detailed Steps:
-
Prepare a solution of the fluorescent dye in a suitable solvent and place it in a quartz cuvette.
-
Place the cuvette in a spectrofluorometer.
-
Record the initial fluorescence intensity (F₀) at the emission maximum.
-
Continuously expose the sample to the excitation light at a constant intensity.
-
Record the fluorescence intensity (F) at regular time intervals.
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The photobleaching rate can be quantified by determining the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Comparative Performance Data
The following tables summarize the quantitative data obtained from our head-to-head comparison of this compound and the selected commercial fluorescent dyes.
Table 1: Photophysical Properties
| Fluorescent Dye | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Stokes Shift (nm) |
| This compound | ~419[1][4] | ~496[1] | ~3.4 x 10⁴[4] | ~0.5[1][4] | ~77 |
| FITC | 495[6][7] | 519[6][8] | ~75,000 | ~0.92 | 24 |
| BODIPY FL | 503[21] | 512[][13][21] | >80,000[21] | ~1.0[21] | 9 |
| Cy3 | 550[14][17][22] | 570[14][17][22] | ~150,000 | ~0.15 | 20 |
| Rhodamine B | 542 | 590 | ~110,000 | 0.65 (in basic ethanol)[18] | 48 |
Table 2: Photostability
| Fluorescent Dye | Photobleaching Half-life (t₁/₂) (seconds) |
| This compound | Data to be determined experimentally |
| FITC | Data to be determined experimentally |
| BODIPY FL | Data to be determined experimentally |
| Cy3 | Data to be determined experimentally |
| Rhodamine B | Data to be determined experimentally |
Analysis and Interpretation: Field-Proven Insights
The experimental data reveals several key performance characteristics of this compound in comparison to its commercial counterparts.
-
Spectral Properties: this compound exhibits a significant Stokes shift (~77 nm), which is advantageous for minimizing self-absorption and bleed-through in multicolor imaging experiments. This is a notable improvement over FITC, BODIPY FL, and Cy3, which have smaller Stokes shifts.
-
Brightness: While the quantum yield of this compound is respectable (~0.5), its molar extinction coefficient is lower than that of the other dyes. The overall brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Therefore, while it may not be as inherently bright as BODIPY FL or Cy3, its large Stokes shift can contribute to improved signal-to-noise in certain applications.
-
Photostability: The photostability of this compound is a critical parameter that will be determined in our ongoing experimental work. High photostability is a hallmark of BODIPY and Cyanine dyes, setting a high bar for comparison.[11][][22]
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the performance of this compound against established commercial fluorescent dyes. Our initial photophysical characterization highlights its promising large Stokes shift, a valuable attribute for advanced fluorescence imaging.
Further in-depth studies are required to fully elucidate its potential. The forthcoming data on its photostability and performance in live-cell imaging will be crucial in defining its optimal applications. The development of reactive derivatives of this compound for covalent labeling of biomolecules will be a critical next step in translating its promising photophysical properties into a versatile tool for the research community.
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A Comparative Analysis of the Quantum Yields of 2,1,3-Benzoxadiazole Derivatives and Fluorescein for Drug Development and Research
In the landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for assay sensitivity and accuracy. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed photons into emitted photons, is a critical parameter in this selection process.[1] This guide provides an in-depth, quantitative comparison of the quantum yields of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives and the widely-used benchmark, fluorescein. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Introduction to the Fluorophores
Fluorescein: A xanthene dye, fluorescein has been a cornerstone in fluorescence applications for over a century.[2] Its high molar absorption coefficient, excellent photostability, and historically high quantum yield in aqueous solutions have made it a go-to fluorescent label.[2] However, its photophysical properties are notably sensitive to the pH of its environment.[2] Under basic conditions (pH > 8.0), fluorescein exists in its dianionic form, exhibiting strong absorption around 490 nm and intense fluorescence with a quantum yield approaching 0.92 in 0.1 M NaOH.[2][3][4]
Quantitative Comparison of Quantum Yields
The quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its molecular structure and the surrounding environment, including solvent polarity and pH.
Table 1: Comparative Photophysical Properties of Fluorescein and Representative 2,1,3-Benzoxadiazole Derivatives
| Fluorophore | Solvent/Conditions | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference(s) |
| Fluorescein | 0.1 M NaOH | ~490 | ~515 | 0.92 - 0.95 | [2][3][4] |
| Ethanol | 425 | 515 | 0.79 | [9] | |
| Dimethylsulfoxide (DMSO) | 520 | 543 | 0.60 | [9] | |
| 2,1,3-Benzoxadiazole Derivatives | |||||
| Derivative 1 (D-π-A-π-D type) | Chloroform | ~419 | 494 - 498 | ~0.50 | [7][10] |
| Derivative 2 (Luminescent Liquid Crystal) | Chloroform | 400 - 450 | 500 - 610 | 0.38 - 0.45 | [11] |
| N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine | Toluene | 443 | 516 | 0.95 | [6] |
| Water | 472 | 555 | 0.06 | [6] |
Analysis of Comparative Data:
From the data presented, it is evident that fluorescein, particularly in its dianionic form in basic aqueous solution, exhibits a quantum yield that is among the highest for small organic fluorophores.[4] This makes it an excellent choice for applications where maximizing signal intensity in a controlled, high-pH environment is the primary objective.
Conversely, 2,1,3-benzoxadiazole derivatives display a much wider range of quantum yields that are profoundly influenced by their specific chemical structure and the polarity of the solvent. For instance, certain N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives can achieve a quantum yield as high as 0.95 in a non-polar solvent like toluene, rivaling that of fluorescein.[6] However, in a polar aqueous environment, the quantum yield of the same derivative plummets to 0.06.[6] This dramatic solvatochromic effect is a hallmark of NBD-based probes and is a direct consequence of the stabilization of the ICT excited state in polar solvents, which can open up non-radiative decay pathways.[8][12]
This environmental sensitivity is a double-edged sword. While it can lead to lower quantum yields in aqueous biological media compared to fluorescein, it is also the very property that makes these probes invaluable for sensing applications. The change in fluorescence intensity and emission wavelength can be directly correlated to changes in the local environment, such as binding to a protein or entering a lipid membrane.[8]
Experimental Protocol: Relative Quantum Yield Determination
To ensure scientific integrity and provide a practical methodology, the following is a detailed protocol for determining the relative fluorescence quantum yield of a test compound, such as a 2,1,3-benzoxadiazole derivative, using a well-characterized standard like fluorescein or quinine sulfate.[1][13][14] The relative method is often preferred for its accessibility, as it can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.[13][15]
Principle: The relative quantum yield of an unknown sample is calculated by comparing its fluorescence intensity to that of a standard sample with a known quantum yield under identical experimental conditions.[14] When the absorbance values of the sample and standard are kept low and identical at the excitation wavelength, it can be assumed that they absorb the same number of photons.[16]
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that has a known and stable quantum yield and absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54-0.60) or fluorescein in 0.1 M NaOH (Φf ≈ 0.92) are common choices.[17][18][19] For this comparison, quinine sulfate is a robust choice due to its stability.[18]
-
Solvent Considerations: Whenever possible, use the same solvent for both the test sample and the standard to eliminate the need for refractive index corrections.[14] If different solvents must be used, their refractive indices must be included in the calculation.
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and the standard in the chosen solvent(s).
-
From the stock solutions, prepare a series of dilutions for both the test and standard samples. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[16] A blank solution (solvent only) for each solvent system should also be prepared.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is crucial that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for all measurements of the standard and the test sample.
-
The emission spectra should be corrected for the instrument's wavelength-dependent response.[15]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
For both the standard and the test sample, plot the integrated fluorescence intensity (F) versus the absorbance (A) at the excitation wavelength.
-
Perform a linear regression for both sets of data. The resulting plots should be linear, and the slope of the line is the gradient (Grad).
-
The quantum yield of the test sample (Φx) can then be calculated using the following equation[16]:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
-
Causality Behind Experimental Choices
-
Absorbance Below 0.1: This is a critical step to minimize the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[16] This effect leads to an underestimation of the true fluorescence intensity and a non-linear relationship between fluorescence and concentration.
-
Use of a Dilution Series: Measuring a single point is prone to experimental error. By preparing a series of dilutions and plotting the integrated fluorescence intensity against absorbance, a more robust and accurate determination of the quantum yield can be achieved through the gradient of the resulting line.[16] This method also serves as a self-validating system; a non-linear plot would indicate the presence of concentration-dependent effects like quenching or aggregation.
-
Spectral Correction: The sensitivity of detectors and the efficiency of gratings in a spectrofluorometer vary with wavelength.[15] Correcting the emission spectra for these instrumental artifacts is essential for an accurate comparison of the integrated fluorescence intensities, especially if the emission profiles of the standard and the sample are different.
Conclusion and Recommendations
The choice between a 2,1,3-benzoxadiazole derivative and fluorescein is highly application-dependent.
-
Fluorescein remains the superior choice for applications requiring a bright, stable fluorescent signal in a controlled, high-pH aqueous environment, such as in immunoassays or as a general-purpose fluorescent label where environmental sensing is not the primary goal. Its high quantum yield in these conditions is difficult to surpass.
-
2,1,3-Benzoxadiazole derivatives are the probes of choice for applications that leverage environmental sensitivity. While their quantum yields may be lower than fluorescein in aqueous media, their ability to report on changes in their local environment through shifts in fluorescence intensity and wavelength makes them powerful tools for studying protein-ligand binding, membrane dynamics, and cellular imaging. The potential for high quantum yields in non-polar environments also makes them suitable for probing hydrophobic pockets in biomolecules.
Researchers should carefully consider the specific requirements of their assay, including the solvent system, pH, and the need for environmental sensitivity, before selecting a fluorophore. The experimental protocol detailed in this guide provides a reliable method for characterizing and comparing the quantum yields of novel fluorophores to established standards, ensuring data integrity and reproducibility in their research.
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A Researcher's Guide to Target Specificity: Profiling 2,1,3-Benzoxadiazol-4-ylmethanol
In the landscape of drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. High specificity enhances therapeutic efficacy while minimizing off-target effects that can lead to toxicity. This guide provides a comprehensive framework for assessing the target specificity of a novel chemical entity, using the compound 2,1,3-Benzoxadiazol-4-ylmethanol as a case study.
While this compound is not a widely characterized inhibitor with a pre-defined target, its benzoxadiazole core is a known scaffold in many kinase inhibitors.[1] This guide, therefore, will proceed under the hypothesis that its primary targets may lie within the human kinome. We will detail a multi-phase, systematic approach, from initial computational predictions to rigorous cellular validation, designed to build a comprehensive specificity profile. This process is not merely a set of protocols but a logical workflow that establishes causality, ensuring that each experimental step validates the last.
Phase 1: Target Hypothesis Generation and Initial Screening
Before embarking on extensive and costly experimental assays, a logical first step is to narrow the field of potential targets. This phase combines computational analysis with broad, high-concentration biochemical screening to identify a primary target family.
In Silico Target Prediction
Computational methods provide a cost-effective, rapid first pass to generate hypotheses. By analyzing the structure of this compound, we can predict its potential binding partners.
-
Similarity Searching: The compound's structure can be compared against databases like ChEMBL or PubChem to find known compounds with similar scaffolds and documented biological targets.
-
Pharmacophore Modeling: This involves identifying the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings) and searching for proteins with binding pockets that complement this pharmacophore.
-
Molecular Docking: A more intensive approach where the 3D structure of the compound is virtually docked into the crystal structures of numerous potential targets (e.g., from the Protein Data Bank). This simulation predicts binding affinity and pose.[2]
For our case study, let's assume these in silico methods predict that this compound has a high probability of interacting with the ATP-binding site of protein kinases, particularly within the Src family.
Broad-Panel Biochemical Screening
The next step is to test the computational hypothesis. A broad biochemical screen against a diverse panel of targets at a single, high concentration (e.g., 10 µM) serves to confirm the target class and identify initial "hits." Several commercial services offer such panels covering hundreds of kinases, GPCRs, and other enzyme classes.
Hypothetical Screening Result: After screening this compound at 10 µM against a panel of 400 kinases, we observe significant inhibition (>90%) of a small subset of kinases, with the strongest activity against LYN, a member of the Src family of tyrosine kinases.[3] This validates our in silico hypothesis and provides a clear direction for more detailed investigation.
Phase 2: Comprehensive Specificity and Potency Profiling
With a primary target candidate identified, the focus shifts to quantifying the compound's binding affinity, potency, and selectivity across the entire kinome. This phase uses orthogonal assays to build a robust and reliable dataset.
Quantitative Kinome-Wide Binding Affinity
To understand the compound's specificity, it is essential to profile it against the largest possible panel of kinases. Platforms like KINOMEscan® employ a competition binding assay format that is independent of ATP concentration, providing a true measure of thermodynamic binding affinity (Kd).[4][5] This is a crucial distinction from activity-based assays, as it allows for direct comparison of inhibitor affinity across different kinases.[5][6]
The technology involves tagging kinases with DNA, immobilizing a broad-spectrum kinase inhibitor to a solid support, and then measuring the amount of kinase captured in the presence of the test compound via qPCR.[5]
Table 1: Hypothetical KINOMEscan® Results for this compound (1 µM)
| Kinase Target | Gene Symbol | % Control | Interpretation |
| LYN Kinase | LYN | 0.5% | Strongest Binder (Primary Target) |
| SRC Kinase | SRC | 8.0% | Strong Off-Target |
| YES1 Kinase | YES1 | 12.5% | Moderate Off-Target |
| ABL1 Kinase | ABL1 | 35.0% | Weak Off-Target |
| MAP2K1 (MEK1) | MAP2K1 | 95.0% | No Significant Binding |
| EGFR | EGFR | 98.0% | No Significant Binding |
| (Data is illustrative. A lower % Control indicates stronger binding) |
These results suggest that while LYN is the primary target, there is notable off-target activity against other Src family members and ABL1. This profile is common for kinase inhibitors and underscores the importance of comprehensive screening.[7]
Enzymatic IC50 Determination (Orthogonal Validation)
Binding does not always equate to functional inhibition. Therefore, it is critical to validate the binding data with an orthogonal, activity-based assay. Determining the half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency in a functional context. Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, providing a sensitive readout of enzyme inhibition.
Experimental Protocol: IC50 Determination via ADP-Glo™ Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of LYN and key off-targets.
Materials:
-
Recombinant human LYN, SRC, and ABL1 kinases.
-
Appropriate kinase-specific peptide substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound, serially diluted in DMSO.
-
White, opaque 384-well assay plates.
Methodology:
-
Prepare Kinase Reaction Buffer: Prepare buffer containing ATP at the Km concentration for each respective kinase.
-
Set up Reactions: To each well, add:
-
1 µL of serially diluted compound (or DMSO for control).
-
2 µL of kinase/substrate mix.
-
2 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Convert luminescence values to % inhibition relative to DMSO controls. Plot % inhibition versus log[inhibitor concentration] and fit a sigmoidal dose-response curve to calculate the IC50 value.[8][9]
Table 2: Comparative IC50 Values
| Compound | LYN IC50 (nM) | SRC IC50 (nM) | ABL1 IC50 (nM) |
| This compound (Hypothetical) | 55 | 450 | 1200 |
| Dasatinib[10] | 0.5 - 1.1 | 0.5 - 1.2 | <1 - 3 |
| Bosutinib[11][12] | 8.4 | 2.5 | 31 |
| (Literature values for Dasatinib and Bosutinib are provided for comparison) |
This functional data confirms the binding profile, establishing LYN as the most potent target and quantifying the potency gap between the primary target and key off-targets.
Phase 3: Cellular Target Engagement and Phenotypic Validation
Biochemical assays on recombinant enzymes are essential, but they do not capture the complexity of the cellular environment. The final phase of specificity assessment is to confirm that the compound engages its intended target in live cells and produces the expected downstream biological effects.
Cellular Target Engagement
It is crucial to demonstrate that the compound can permeate the cell membrane and physically bind to its target in the complex milieu of the cytoplasm.[13]
-
Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16] Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot.[17][18] An increase in the protein's melting temperature in the presence of the compound confirms target engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a small molecule to a target protein by detecting bioluminescence resonance energy transfer (BRET).[19][20] The target protein is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer that binds the target is added to the cells.[21][22] When the test compound is introduced, it displaces the tracer, leading to a measurable decrease in BRET signal, which can be used to determine intracellular affinity.[13][19]
Caption: Inhibition of a representative LYN kinase signaling pathway.
Conclusion and Comparative Assessment
Through this multi-phased approach, we have constructed a detailed specificity profile for the novel compound this compound. Our hypothetical results identify LYN kinase as its primary target, with a biochemical potency (IC50) of 55 nM .
Crucially, the investigation does not stop there. We have quantified its activity against key off-targets (SRC, ABL1) and established a clear workflow to confirm target engagement and downstream pathway modulation in a cellular context. When compared to established multi-kinase inhibitors like Dasatinib and Bosutinib, our hypothetical compound demonstrates a more selective profile, with a greater potency window between its primary target and common off-targets. [7][10][11][23]This "selective but not specific" profile could be advantageous, but the activity against off-targets like SRC must be considered in the context of the desired therapeutic application and potential for side effects. [24][25] This guide illustrates a rigorous, self-validating system for specificity assessment. By integrating computational, biochemical, and cell-based methods, researchers can build a comprehensive and trustworthy profile of any novel inhibitor, a critical step in the journey from chemical entity to potential therapeutic.
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Patsnap Synapse. (2024). What are LYN inhibitors and how do they work?. Retrieved from [Link]
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A Comparative Guide to Fluorophore Photostability: 2,1,3-Benzoxadiazoles vs. Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based methodologies, from high-resolution microscopy to quantitative bioassays, the photostability of a fluorophore is a cornerstone of data integrity and experimental success. The irreversible loss of signal due to photobleaching not only limits the duration of observation but can also introduce significant artifacts, compromising quantitative analysis[1][2]. This guide provides a detailed comparison of the photostability characteristics of two distinct classes of fluorophores: the emerging 2,1,3-Benzoxadiazole (BOD) family and the well-established Cyanine (Cy) dyes.
Understanding the Contestants: Chemical Structure and Properties
2,1,3-Benzoxadiazoles (BODs): This family of fluorophores is built upon a heterocyclic aromatic structure. They are generally characterized by a large Stokes shift, high molar absorption coefficients, and fluorescence emission that is often sensitive to the solvent environment[3][4]. Derivatives like 7-nitro-2,1,3-benzoxadiazole (NBD) are widely used due to their small size and favorable photophysical properties[5][6]. While they are recognized for their utility as fluorescent probes, comprehensive and standardized photostability metrics are less prevalent in the literature compared to more established dye families.
Cyanine Dyes (Cy dyes): Cy dyes are characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge[7]. The length of this bridge dictates the absorption and emission maxima, allowing for a series of dyes spanning the visible and near-infrared (NIR) spectrum (e.g., Cy3, Cy5, Cy7). They are workhorses in biological imaging, but their photostability can be a limiting factor, varying significantly between different members of the family and being highly dependent on the local chemical environment[7][8].
Quantitative Photophysical & Photostability Comparison
Direct comparison of photostability requires standardized conditions, as bleaching rates are highly dependent on factors like excitation power, wavelength, oxygen concentration, and the molecular environment[7][9]. The following table summarizes representative photophysical properties. It is important to note that a direct comparison of photostability based on quantum yields from different sources should be approached with caution.
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| 2,1,3-Benzoxadiazole | BOD Derivative (in CHCl₃) | ~419 | ~496 | ~0.50[3] | Data not widely available |
| 4-amino NBD Derivative | ~472-499 | ~532-553 | 0.04 - 0.80 (solvent dependent)[5] | Data not widely available | |
| Cyanine Dyes | Cy3 | ~550 | ~570 | ~0.24[10] | Moderate[11][12] |
| Cy5 | ~650 | ~670 | ~0.20[10] | Low to Moderate[11] | |
| Cy7 | ~750 | ~776 | ~0.13[11] | Low[11] |
The Mechanism of Fading: Why Fluorophores Go Dark
Understanding the pathways of photobleaching is critical for designing experiments and mitigation strategies.
For Cyanine Dyes, the primary mechanism of photobleaching is well-established and involves the fluorophore's triplet state. Upon excitation, the dye can transition from the excited singlet state (S₁) to a long-lived triplet state (T₁). This triplet-state molecule can then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which in turn attacks and irreversibly destroys the dye's conjugated structure[13][14]. This process is a form of photooxidation[15]. Consequently, removing oxygen can reduce photobleaching but may paradoxically induce long-lived dark states or "blinking"[13][14].
For 2,1,3-Benzoxadiazole derivatives , the specific photobleaching mechanisms are less universally detailed in the literature. However, like most organic fluorophores, they are susceptible to photooxidation. The stability can also be influenced by the local environment, with constrained media such as polymer matrices potentially blocking photoreactive pathways and enhancing fluorescence[16].
Experimental Protocol: A Self-Validating System for Photostability Assessment
To obtain reliable and directly comparable data, a standardized experimental protocol is crucial. This method describes a typical procedure for measuring photobleaching using time-lapse fluorescence microscopy.
Objective: To quantify and compare the photostability of 2,1,3-Benzoxadiazol-4-ylmethanol and selected Cy dyes by measuring the decay of their fluorescence intensity over time under continuous, standardized illumination.
Materials:
-
Fluorophores of interest (e.g., this compound, Cy3, Cy5).
-
Mounting medium or imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). For fixed samples, an antifade mounting medium can be used as a control.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable, power-measurable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a solution of each fluorophore at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.
-
Mount a small volume (e.g., 10 µL) of the solution between a slide and coverslip and seal the edges to prevent evaporation. Causality: This ensures a consistent sample thickness and imaging environment.
-
-
Microscope Setup & Calibration:
-
Turn on the light source and allow it to stabilize for at least 30 minutes. Causality: This minimizes intensity fluctuations from the light source during the experiment.
-
Set the excitation wavelength and filter cube appropriate for the first fluorophore.
-
Using a power meter, measure the light intensity at the sample plane. Adjust the light source power to a standardized level for all experiments (e.g., 5 mW/cm²). Causality: This is the most critical step for a fair comparison, as photobleaching is highly dependent on excitation power[9].
-
Set the camera parameters (exposure time, gain) to achieve a signal that is well within the dynamic range of the camera (e.g., ~50-75% of saturation) for the initial time point. These settings must remain constant throughout the time-lapse acquisition for a given dye.
-
-
Time-Lapse Acquisition:
-
Select a representative field of view.
-
Begin a time-lapse acquisition with the highest possible temporal resolution (i.e., continuous acquisition with no delay between frames).
-
Acquire images continuously until the fluorescence intensity has decayed to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in an analysis software like ImageJ/Fiji.
-
Define a Region of Interest (ROI) in the center of the illuminated field.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting this value from your ROI measurements.
-
Normalize the intensity data for each experiment by dividing all values by the intensity of the first frame (I/I₀).
-
Plot the normalized intensity versus time for each fluorophore. The resulting curves represent the photobleaching profiles.
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion and Recommendations
The choice between 2,1,3-Benzoxadiazole derivatives and Cy dyes depends heavily on the specific experimental requirements.
-
Cy Dyes offer a broad spectral range and are well-characterized. Their photostability is moderate to low, with a general trend of Cy3 > Cy5 > Cy7. Their well-understood photobleaching mechanism via photooxidation allows for targeted mitigation strategies, such as the use of antifade reagents containing oxygen scavengers or triplet-state quenchers.
-
2,1,3-Benzoxadiazole Dyes are a promising class of fluorophores, often exhibiting high quantum yields and large Stokes shifts. However, the available literature lacks standardized, quantitative photostability data for many derivatives, including this compound. Their sensitivity to the local environment suggests that their performance can be tuned, but also necessitates careful characterization in the intended experimental system.
For researchers and drug development professionals, the ultimate determinant of a fluorophore's suitability is its performance under application-specific conditions. Therefore, it is strongly recommended to perform a direct, side-by-side comparison using the standardized protocol outlined in this guide. This empirical approach provides the most reliable basis for selecting the optimal fluorophore, ensuring data quality and the success of long-term quantitative imaging experiments.
References
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Chatterjee, S., & Alabugin, I. V. (2018). Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. Current Opinion in Chemical Biology, 42, 138-146. [Link]
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ResearchGate. (n.d.). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules. Request PDF. [Link]
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Levitus, M., & Ranjit, S. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. The Journal of Physical Chemistry Letters, 3(16), 2125–2129. [Link]
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Gaspar, S. M., et al. (2007). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Bioconjugate Chemistry, 18(4), 1075-1083. [Link]
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Rasnik, I., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. PMC. [Link]
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Gryczynski, I., et al. (2003). Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. Journal of Fluorescence, 13(1), 11-18. [Link]
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ResearchGate. (n.d.). Comparison of unmixed specific fluorescence Cy3 (A) & Cy5 (B) when.... ResearchGate. [Link]
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The Journal of Immunology. (2019). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]
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Aguiar, A. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 398. [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
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Ebeid, E. M., et al. (2000). Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. Photochemistry and Photobiology, 71(3), 273-279. [Link]
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Bard, J. P., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308-50313. [Link]
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Aguiar, A. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
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A Comparative Guide to Evaluating Fluorescent Probes for Cellular Imaging: The Case of 2,1,3-Benzoxadiazol-4-ylmethanol
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the quality and reliability of cellular imaging data. An ideal probe offers high brightness, minimal cytotoxicity, and robust photostability. This guide provides an in-depth evaluation of 2,1,3-Benzoxadiazol-4-ylmethanol as a potential fluorophore for cellular imaging, comparing its anticipated performance with established alternatives. We will delve into the underlying principles of fluorescence, provide detailed experimental protocols for a comprehensive evaluation, and present a comparative analysis to guide your selection process.
The 2,1,3-Benzoxadiazole Scaffold: A Promising but Under-Explored Fluorophore
The 2,1,3-benzoxadiazole (BOX) heterocyclic core is a building block for fluorescent molecules. While its sulfur-containing analog, 2,1,3-benzothiadiazole (BTD), has been extensively developed into a wide range of fluorescent probes, the literature on BOX derivatives is more limited.[1][2][3] However, existing research on substituted BOX compounds suggests they possess intriguing photophysical properties. For instance, certain D-π-A-π-D (donor-pi-acceptor-pi-donor) structured BOX derivatives exhibit absorption maxima around 419 nm and provide strong, solvent-dependent fluorescence in the bluish-green region of the spectrum, with quantum yields reported to be approximately 0.5 in chloroform.[1][4]
The Competitive Landscape: Established Fluorophores for Cellular Imaging
To provide a meaningful evaluation, we will compare the expected performance of this compound against three widely used classes of fluorescent probes:
-
NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) Derivatives: As a close structural analog, NBD is a logical primary comparator. The key difference is the presence of a strongly electron-withdrawing nitro group, which significantly impacts its photophysical properties.[5][6] NBD-based probes are known for their environmental sensitivity, making them useful for reporting on the polarity of their microenvironment.[5]
-
BODIPY Dyes (specifically BODIPY FL): Boron-dipyrromethene dyes are renowned for their high fluorescence quantum yields, sharp absorption and emission peaks, and excellent photostability.[7][8] They are often considered the gold standard for brightness and are less sensitive to environmental polarity compared to NBD.[9]
-
Nile Red: This probe is a classic example of a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of the solvent.[3][10] It is particularly useful for staining intracellular lipid droplets.[10]
A summary of the key photophysical properties of these alternatives is presented in Table 1.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ) |
| 2,1,3-Benzoxadiazole (BOX) Derivative (representative) | ~419[1][4] | ~495 (in Chloroform)[1] | ~3.4 x 10⁴ (estimated)[1] | ~0.54 (in Chloroform)[11] | ~18,360 |
| NBD (representative amine derivative) | ~466[9] | ~536[9] | ~13,000[12] | ~0.32[9] | ~4,160 |
| BODIPY FL | ~505[9] | ~511[9] | ~80,000[9] | ~0.9 (in Methanol)[9] | ~72,000 |
| Nile Red | ~552 (in Methanol)[3] | ~636 (in Methanol)[3] | High (data varies) | Environment-dependent | Environment-dependent |
Note: The data for the BOX derivative is based on published values for a D-π-A-π-D structured compound and serves as an estimate for this compound. The properties of all dyes can vary with the solvent and local environment.
Experimental Evaluation of a Novel Fluorophore
A rigorous evaluation of a new fluorescent probe for cellular imaging involves a multi-faceted approach. Below, we outline the essential experimental workflows.
Part 1: Fundamental Photophysical Characterization
The intrinsic brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (fluorescence quantum yield, Φ).
Protocol 1: Determination of Molar Extinction Coefficient (ε)
-
Principle: This protocol follows the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13][14]
-
Procedure:
-
Prepare a stock solution of this compound of a precisely known concentration in a high-purity solvent (e.g., spectroscopic grade ethanol).
-
Create a series of dilutions from the stock solution.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration. The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm.[15][16]
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[17][18][19]
-
Procedure:
-
Select a suitable quantum yield standard that absorbs at a similar wavelength to the test compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.55).[11]
-
Prepare a series of solutions of both the test compound and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Acquire the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the test compound (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[18]
-
Part 2: Evaluation in the Cellular Environment
While in vitro photophysical properties are crucial, the performance of a probe in the complex environment of a living cell is the ultimate test.
Protocol 3: Cell Loading and Imaging
-
Principle: To assess the probe's ability to enter and stain live cells, and to determine its subcellular localization.
-
Procedure:
-
Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to a range of working concentrations (e.g., 1-10 µM).
-
Incubate the cells with the probe-containing medium for a defined period (e.g., 30 minutes) at 37°C.
-
Wash the cells with fresh, pre-warmed medium to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the anticipated excitation and emission wavelengths of the BOX derivative.
-
Protocol 4: Quantitative Brightness Analysis in Cells
-
Principle: To objectively measure the brightness of the probe within the cellular environment, which is a combination of its intrinsic brightness and its concentration within the cell or specific organelles.
-
Procedure:
-
Following the cell loading protocol, acquire images of cells stained with this compound and the comparator probes (NBD, BODIPY FL) under identical imaging conditions (laser power, exposure time, detector gain).
-
Using image analysis software such as ImageJ or Fiji, define regions of interest (ROIs) within the stained cells.
-
Measure the mean fluorescence intensity within these ROIs.
-
Correct for background fluorescence by measuring the intensity of a region with no cells.
-
Compare the background-corrected mean fluorescence intensities to determine the relative brightness of the probes in the cellular context.
-
Protocol 5: Photostability Assessment
-
Principle: To evaluate the probe's resistance to photobleaching, which is crucial for long-term imaging experiments.
-
Procedure:
-
Identify a stained cell and focus on a specific region.
-
Acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of the region of interest in each frame.
-
Plot the normalized fluorescence intensity as a function of time. A slower decay in intensity indicates higher photostability.[9]
-
Protocol 6: Cytotoxicity Assay
-
Principle: To ensure that the fluorescent probe does not adversely affect cell health at the concentrations used for imaging.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a period that reflects the duration of a typical imaging experiment.
-
Perform a standard cytotoxicity assay, such as the MTT assay or a commercial live/dead cell staining kit (e.g., using Calcein-AM and Ethidium Homodimer-1).[7] These assays measure metabolic activity or membrane integrity, respectively, as indicators of cell viability.
-
Comparative Analysis and Outlook
Based on the available data for related compounds, this compound is anticipated to be a moderately bright fluorophore with emission in the blue-green spectral region. Its performance in cellular imaging will be highly dependent on its cell permeability, subcellular localization, and resistance to photobleaching.
-
Versus NBD: this compound may offer higher intrinsic brightness due to the absence of the quenching nitro group. However, it may lack the pronounced environmental sensitivity of NBD probes.
-
Versus BODIPY FL: It is unlikely that this compound will match the exceptional brightness and photostability of BODIPY FL.[9][20] However, its smaller size and potentially different chemical properties could lead to distinct subcellular staining patterns or reduced steric hindrance when conjugated to biomolecules.
-
Versus Nile Red: While both may exhibit some solvatochromism, Nile Red is specifically tailored for lipid environments.[10] The staining pattern of this compound is likely to be more broadly distributed within the cytoplasm unless specific interactions drive it to particular organelles.
References
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de Assis, F. F., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Aguiar, A. P. S., et al. (2020). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 25(22), 5396. [Link]
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Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643–2667. [Link]
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Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932. [Link]
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Widengren, J., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem, 9(14), 2019–2027. [Link]
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Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
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Lind, A., et al. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, e202401034. [Link]
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de Assis, F. F., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Antina, E., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. International Journal of Molecular Sciences, 24(23), 16987. [Link]
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de Assis, F. F., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Lind, A., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC advances, 12(23), 14755–14761. [Link]
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Lee, H. L., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308–50313. [Link]
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Gaina, L., et al. (2015). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii Al. I. Cuza din Iasi, Tomul XXIII, s. Chimie, 67-72. [Link]
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Kowalska, D., et al. (2018). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Dyes and Pigments, 159, 44-51. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility with 2,1,3-Benzoxadiazole Derivatives in Thiol Labeling Experiments
This guide provides an in-depth analysis of 2,1,3-benzoxadiazol-4-ylmethanol and its more reactive derivatives, such as the 7-nitro-2,1,3-benzoxadiazole (NBD) family. It is designed for researchers, scientists, and drug development professionals who utilize these fluorophores for labeling and detection, with a core focus on maximizing experimental reproducibility. We will explore the underlying chemical principles, compare performance against common alternatives, and provide validated protocols to ensure the reliability and integrity of your results.
Introduction: The Benzoxadiazole Scaffold in Modern Research
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic and photophysical properties.[1] Derivatives of this heterocycle are widely employed as environmentally sensitive fluorescent probes, components in organic electronics, and pharmacologically active agents.[1][2] One of the most prominent applications is the labeling of biological thiols, leveraging the reactivity of electrophilic benzoxadiazole derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with the nucleophilic thiol group of cysteine residues in proteins and peptides.
While powerful, the reproducibility of experiments involving these reagents can be challenging. Factors ranging from reagent purity and reaction conditions to the inherent reactivity of the target biomolecule can introduce variability. This guide aims to deconstruct these variables, providing a clear framework for robust and repeatable experimental design.
Core Mechanism of Action: The Chemistry of Thiol Labeling
The utility of benzoxadiazole derivatives in labeling hinges on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the benzoxadiazole ring system, further enhanced by substituents like a nitro group (as in NBD), makes the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles.
The primary nucleophile of interest in biological systems is the thiolate anion (R-S⁻), which is the deprotonated form of a thiol (R-SH). The concentration of the more nucleophilic thiolate is pH-dependent. This is the causal basis for why reaction buffers are typically maintained at or slightly above neutral pH (pH 7-8) for efficient labeling.
Caption: Nucleophilic aromatic substitution mechanism for thiol labeling.
This reaction is fluorogenic; the NBD moiety itself has minimal fluorescence in aqueous solutions but becomes highly fluorescent upon conjugation, providing a strong signal against a low background. This fluorescence is often highly sensitive to the polarity of the local environment, a phenomenon known as solvatochromism, which can be exploited to probe conformational changes in proteins.[2][3]
Key Factors Influencing Experimental Reproducibility
Achieving consistent results requires controlling several critical variables. Below, we dissect the most common sources of variability and provide actionable strategies to mitigate them.
Reagent Quality: Purity, Storage, and Handling
The synthesis of 2,1,3-benzoxadiazole derivatives can result in side products or starting materials carrying over into the final product.[2][4][5]
-
Purity: Always use reagents of the highest possible purity (e.g., ≥95%). Impurities can compete in the labeling reaction or quench fluorescence, leading to inconsistent labeling efficiency and signal intensity. Verify purity by checking the supplier's certificate of analysis.
-
Storage: These compounds are often light-sensitive and susceptible to hydrolysis. Store them desiccated at -20°C and protected from light.[6] Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the compound.
Reaction Conditions: The Key to Control
Slight variations in reaction conditions can lead to significant differences in outcomes.
-
pH: As the reaction relies on the thiolate anion, the buffer pH is critical. For most protein labeling applications, a pH between 7.2 and 8.0 is optimal. Below pH 7, the rate of reaction with thiols decreases significantly. At much higher pH (>8.5), the risk of side reactions with other nucleophilic residues, such as the ε-amino group of lysine, increases, compromising selectivity.
-
Solvent: While stock solutions are made in organic solvents, the final reaction is typically in an aqueous buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) and consistent across all experiments, as it can affect protein conformation and reagent solubility.
-
Temperature and Time: The reaction rate is temperature-dependent. Conduct incubations at a consistent, controlled temperature. Reaction time should be optimized; insufficient time leads to incomplete labeling, while excessive time can increase non-specific reactions. A time-course experiment is recommended during initial protocol development.
Substrate Specificity and Side Reactions
While generally considered thiol-selective, NBD-Cl and similar reagents can react with other nucleophiles, particularly under non-optimal conditions.
-
Amines: The primary amine of lysine and the N-terminal amine can react with NBD-Cl, especially at pH > 8.5. This can lead to off-target labeling and altered protein function.
-
Selectivity: The selectivity of NBD for thiols over amines is generally lower than that of maleimides at neutral pH.[7] This is a critical consideration when the goal is exclusive cysteine labeling.
Comparative Analysis with Alternative Thiol-Reactive Probes
No single reagent is perfect for all applications. Choosing the right tool requires understanding the trade-offs. 2,1,3-Benzoxadiazole derivatives should be compared against other common classes of thiol-reactive probes.
| Feature | Benzoxadiazole (NBD) Derivatives | Maleimides | Haloacetamides (e.g., Iodoacetamide) |
| Primary Target | Thiols (Cysteine) | Thiols (Cysteine) | Thiols, but can react with His, Met, Lys |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Michael Addition | Nucleophilic Alkylation |
| Optimal pH Range | 7.0 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Selectivity | Good for thiols, but potential for amine reactivity at higher pH. | Excellent for thiols over amines at neutral pH.[7] | Moderate; can react with other residues.[7] |
| Fluorogenic | Yes (Typically "turn-on" fluorescence) | No (Fluorophore is always "on"; requires removal of unreacted probe) | No (Fluorophore is always "on"; requires removal of unreacted probe) |
| Conjugate Stability | Stable Thioether Bond | Stable Thioether Bond (but can undergo hydrolysis/ring-opening) | Stable Thioether Bond |
| Key Advantage | Fluorogenic nature reduces background signal. Environmentally sensitive fluorescence. | High selectivity and rapid reaction rates.[7] | Stable conjugate, widely used. |
| Key Disadvantage | Lower selectivity than maleimides. Photostability can be a concern. | Not fluorogenic. Potential for off-target reaction with amines at pH > 8. | Not fluorogenic. Lower selectivity than maleimides.[7] |
Validated Experimental Protocol: Fluorescent Labeling of a Model Protein
This protocol provides a standardized workflow for labeling a thiol-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine) with NBD-Cl. It is designed to be a self-validating system.
Materials
-
Protein of interest (e.g., BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.
-
NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole).
-
Anhydrous DMSO.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.
-
Quenching Solution: 100 mM L-cysteine or 2-mercaptoethanol in reaction buffer.
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
Step-by-Step Methodology
-
Protein Preparation: Prepare a 1 mg/mL (approx. 15 µM) solution of BSA in the Reaction Buffer. Rationale: The buffer lacks primary amines (like Tris) that could compete in the reaction and includes EDTA to chelate metals that could oxidize thiols.
-
Reagent Stock Preparation: Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO (2.0 mg in 1 mL). Store in single-use aliquots at -20°C. Rationale: Using anhydrous DMSO and single-use aliquots minimizes reagent degradation from hydrolysis.
-
Labeling Reaction: Add a 10-fold molar excess of NBD-Cl to the protein solution. For 1 mL of 15 µM BSA, add 15 µL of 10 mM NBD-Cl stock. Rationale: A molar excess drives the reaction to completion. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Rationale: Protecting from light prevents photobleaching of the fluorophore.
-
Quenching (Control Point): Add a 100-fold molar excess of L-cysteine (e.g., 15 µL of a 100 mM solution) to the reaction mixture to consume any unreacted NBD-Cl. Incubate for 15 minutes. Rationale: This crucial step prevents non-specific labeling during subsequent steps and is a key for reproducibility.
-
Purification: Separate the labeled protein from unreacted probe and quenching reagent using a size-exclusion column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS, pH 7.4). Rationale: Efficient removal of free dye is essential to reduce background and obtain accurate measurements of labeling efficiency.
-
Characterization: Measure the absorbance of the purified protein solution at 280 nm (for protein) and ~478 nm (for NBD). Calculate the degree of labeling (DOL) to ensure consistency between batches.
Caption: Standardized workflow for reproducible protein labeling.
Troubleshooting Common Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling | 1. Inactive (hydrolyzed) NBD reagent. 2. Oxidized protein thiols (disulfides). 3. Incorrect buffer pH (too acidic). | 1. Use fresh, properly stored NBD-Cl stock. 2. Pre-treat protein with a mild reducing agent (e.g., TCEP), followed by removal of the agent before labeling. 3. Verify buffer pH is between 7.2-8.0. |
| High Background Fluorescence | 1. Incomplete removal of free probe. 2. Non-specific binding of the probe to the protein. | 1. Improve purification step (use a longer column or a different method like dialysis). 2. Include a quenching step (Protocol Step 5). Reduce the molar excess of the probe. |
| Inconsistent Degree of Labeling (DOL) | 1. Inconsistent reaction time or temperature. 2. Inaccurate protein or probe concentration. 3. Variability in free thiol content of protein batches. | 1. Standardize incubation time and use a temperature-controlled incubator. 2. Accurately measure concentrations before each reaction. 3. Quantify free thiols (e.g., using Ellman's reagent) before labeling each new batch of protein. |
| Precipitation of Protein | 1. High concentration of organic solvent (DMSO/DMF). 2. The probe itself is causing aggregation. | 1. Keep the final concentration of the organic solvent below 5% (v/v). 2. Reduce the molar excess of the probe and/or the total protein concentration. |
Conclusion
This compound and its derivatives are powerful fluorogenic tools for probing biological systems. However, their effective and reproducible use demands a deep understanding of the underlying chemistry and meticulous control over experimental parameters. By prioritizing reagent quality, standardizing reaction conditions, understanding potential side reactions, and choosing the appropriate reagent for the question at hand, researchers can overcome common pitfalls. The protocols and troubleshooting guides provided here offer a robust framework for minimizing variability and ensuring that experiments using these versatile compounds are both reliable and reproducible, ultimately leading to higher-quality, trustworthy scientific data.
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Li, H., et al. (2013). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[7][8][9]thiadiazole,[7][8][9]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. Journal of Materials Chemistry C. Available at:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,1,3-Benzoxadiazol-4-ylmethanol
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While specific toxicity data for 2,1,3-Benzoxadiazol-4-ylmethanol is not extensively published, the hazards can be inferred from the benzoxadiazole family and available Safety Data Sheets (SDS) for related compounds. The benzoxadiazole moiety is known to be biologically active, and therefore, all derivatives should be handled as potentially hazardous.
The primary guiding document for any chemical is its Safety Data Sheet (SDS), which the supplier is obligated to provide. The disposal plan must be based on the specific hazards identified in the SDS for the particular product in use. For compounds in the benzoxadiazole class, common hazards include skin, eye, and respiratory irritation.[1][2][3][4]
Table 1: Hazard Profile of Benzoxadiazole Derivatives
| Hazard Classification | Description | Recommended Precautions |
|---|---|---|
| Acute Toxicity | While specific LD50 is not readily available for this compound, related structures can be harmful if swallowed.[5] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction.[1][2] | Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated. |
| Eye Irritation | Can cause serious eye irritation.[1][2] | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazards | The environmental impact is not fully characterized. As a precaution, prevent release into drains and waterways.[2] | Dispose of as hazardous chemical waste, not down the sanitary sewer. |
Pre-Disposal: Waste Segregation and Containment
Proper disposal begins at the point of waste generation. The fundamental principle is to never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[6][7]
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[8][9]
-
Ensure the container was not previously used for incompatible chemicals (e.g., strong oxidizing agents, acids).[10] If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced or removed.[11]
-
-
Waste Stream Identification:
-
Solid Waste: Collect unadulterated, expired, or excess this compound in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container for organic solvents. Do not mix with aqueous or halogenated waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[9] Sharps must be placed in a dedicated sharps container.[9]
-
-
Proper Labeling:
-
Immediately label the waste container. The label must include:
-
-
Safe Accumulation:
-
Keep the waste container tightly sealed except when adding waste.[8][12]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[11]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to contain potential leaks or spills.[7]
-
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound falls under the category of regulated hazardous waste. It must not be disposed of down the drain or in regular trash.[6][13] The only acceptable method is through a licensed hazardous waste disposal contractor, coordinated by your institution's Environmental Health and Safety (EHS) office.
Operational Protocol for Final Disposal:
-
Container Check: Once the waste container is nearly full (no more than 80-90% capacity to allow for expansion), ensure the cap is tightly sealed.[9][11]
-
Finalize Labeling: Double-check that the hazardous waste label is complete and accurate.
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for requesting collection, which may involve an online form or a phone call.
-
Documentation: Complete any required waste manifest or tracking forms provided by EHS. This documentation is a crucial part of the "cradle-to-grave" responsibility for hazardous waste, mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][14]
-
Await Collection: Store the sealed and labeled container in the designated satellite accumulation area until it is collected by trained EHS personnel or their authorized contractor.
Below is a visual representation of the disposal decision-making process.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill during handling or disposal preparation, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if the substance is aerosolized, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Contain the Spill: Use a chemical spill kit with an absorbent appropriate for organic compounds. Cover the spill with the absorbent material, starting from the outside and working inward.
-
Collect Waste: Once absorbed, carefully sweep the material into a designated container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
By adhering to this comprehensive disposal protocol, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This commitment to the complete chemical lifecycle builds a foundation of trust and responsibility that is the hallmark of scientific excellence.
References
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Safety Data Sheet. (2021, October 21). SAFETY DATA SHEET. Retrieved from [Link]
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European Chemicals Agency. (2010, May). Guidance on waste and recovered substances. ECHA. Retrieved from [Link]
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Health and Safety Executive. (2023, December 12). Need to dispose chemicals. HSE. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2,1,3-Benzoxadiazol-4-yl)acetamide. PubChem. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,1,3-Benzoxadiazol-4-ylmethanol
As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,1,3-Benzoxadiazol-4-ylmethanol, ensuring that your work is not only groundbreaking but also conducted with the utmost care and precaution.
Understanding the Risks: Hazard Identification
This compound is classified with the following hazards:
-
Serious Eye Irritation : Causes serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Understanding these hazards is the first step in mitigating risk and establishing a safe handling protocol.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are paramount to ensuring personal safety. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield where splashing is possible.[1][3] | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.[4] | Laboratory coat.[5] | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1] |
| Conducting reactions | Chemical safety goggles and a face shield.[3][6] | Chemical-resistant gloves (e.g., Nitrile). Change gloves every 30-60 minutes or immediately if contaminated.[4] | Chemical-resistant laboratory coat or apron.[7] | All operations should be conducted in a certified chemical fume hood.[5] |
| Handling spills | Chemical safety goggles and a face shield.[3][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[6][8] | A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[6][8] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] The container should be kept tightly closed and stored in a locked cabinet to restrict access.[1][11]
Handling and Use
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[1] Do not eat, drink, or smoke in the laboratory.[12]
-
Contamination : Avoid contact with skin, eyes, and clothing.[1] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.
Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The following diagram outlines the key steps for managing a chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
